molecular formula C22H21ClO3 B1348239 4,4',4''-Trimethoxytrityl chloride CAS No. 49757-42-8

4,4',4''-Trimethoxytrityl chloride

Cat. No.: B1348239
CAS No.: 49757-42-8
M. Wt: 368.9 g/mol
InChI Key: OBFCMKPFILBCSQ-UHFFFAOYSA-N
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Description

4,4',4''-Trimethoxytrityl chloride is a useful research compound. Its molecular formula is C22H21ClO3 and its molecular weight is 368.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[chloro-bis(4-methoxyphenyl)methyl]-4-methoxybenzene
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InChI

InChI=1S/C22H21ClO3/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFCMKPFILBCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70198029
Record name 4,4',4''-Trimethoxytrityl chloride
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Molecular Weight

368.9 g/mol
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CAS No.

49757-42-8
Record name 4,4′,4′′-Trimethoxytrityl chloride
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Record name 4,4',4''-Trimethoxytrityl chloride
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Record name 4,4',4''-Trimethoxytrityl chloride
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Record name 4,4',4''-trimethoxytrityl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 4,4',4''-Trimethoxytrityl Chloride: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-Trimethoxytrityl chloride (TMTr-Cl) is a specialized protecting group reagent widely employed in organic synthesis, most notably in the automated synthesis of oligonucleotides, a cornerstone of modern drug development and molecular biology. Its three methoxy groups enhance the stability of the corresponding trityl cation, allowing for its removal under milder acidic conditions compared to its less substituted counterparts, such as the dimethoxytrityl (DMT) and monomethoxytrityl (MMT) groups. This property is crucial for the integrity of acid-sensitive linkages in complex biomolecules. This guide provides a comprehensive overview of the fundamental properties of TMTr-Cl, detailed experimental protocols, and its primary applications.

Core Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₂₂H₂₁ClO₃[1][2]
Molecular Weight 368.85 g/mol [1][2]
Appearance Off-white to orange powder[3][4]
Melting Point 146-148 °C[3]
Boiling Point 497.8 °C at 760 mmHg[3]
Density 1.166 g/cm³[3]
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and pyridine.[4]
Spectroscopic Data
SpectroscopyKey Features
¹H NMR Signals corresponding to the methoxy protons and the aromatic protons of the three phenyl rings.
¹³C NMR Resonances for the methoxy carbons, the aromatic carbons, and the central trityl carbon.[5]
FT-IR Characteristic absorption bands for C-O stretching of the methoxy groups, C-H stretching of the aromatic rings, and C-Cl stretching.
UV-Vis The trimethoxytrityl cation, formed upon cleavage in acidic media, exhibits a strong absorbance maximum, which is useful for monitoring reaction progress.[6][7]

Synthesis of this compound

While commercially available, this compound can be synthesized in the laboratory from its corresponding alcohol, tris(4-methoxyphenyl)methanol. A general and effective method involves the use of a chlorinating agent such as thionyl chloride or oxalyl chloride.

Experimental Protocol: Synthesis from Tris(4-methoxyphenyl)methanol

Materials:

  • Tris(4-methoxyphenyl)methanol

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Anhydrous pyridine or triethylamine (optional, as an acid scavenger)

  • Anhydrous diethyl ether or pentane for precipitation

  • Standard glassware for anhydrous reactions (e.g., round-bottom flask, condenser, dropping funnel, nitrogen/argon inlet)

Procedure using Thionyl Chloride:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve tris(4-methoxyphenyl)methanol in anhydrous dichloromethane.

  • Addition of Thionyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a slight excess (typically 1.1 to 1.5 equivalents) of thionyl chloride dropwise via a syringe or dropping funnel.[8] If desired, a small amount of anhydrous pyridine can be added to the reaction mixture to neutralize the HCl gas produced.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, evaporate the solvent and excess thionyl chloride under reduced pressure. It is crucial to remove all traces of thionyl chloride as it can interfere with subsequent reactions. Co-evaporation with an anhydrous solvent like toluene can aid in this process.

  • Purification: The crude product is often a solid or a viscous oil. It can be purified by recrystallization or by precipitation. Dissolve the crude product in a minimal amount of anhydrous dichloromethane and add anhydrous diethyl ether or pentane until the product precipitates.

  • Isolation and Storage: Collect the solid product by filtration, wash with cold anhydrous diethyl ether or pentane, and dry under vacuum. Store the final product under an inert atmosphere in a desiccator, as it is sensitive to moisture.[3]

Applications in Organic Synthesis

The primary application of this compound is as a protecting group for primary hydroxyl groups, particularly in the synthesis of nucleosides and oligonucleotides.

Protection of Primary Hydroxyl Groups

The tritylation of a primary alcohol is a straightforward reaction, typically carried out in the presence of a non-nucleophilic base like pyridine, which also serves as the solvent.

Materials:

  • Substrate containing a primary hydroxyl group (e.g., a nucleoside)

  • This compound

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM, optional)

  • Methanol

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Drying the Substrate: Ensure the substrate is anhydrous by co-evaporation with anhydrous pyridine.

  • Reaction: Dissolve the anhydrous substrate in anhydrous pyridine. Add this compound (typically 1.1 to 1.5 equivalents) in one portion. The reaction is usually stirred at room temperature and can take several hours to a few days, depending on the reactivity of the substrate. The reaction progress is monitored by TLC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and add a small amount of methanol to quench any unreacted TMTr-Cl.

  • Workup: Remove the pyridine by evaporation under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 5'-O-TMTr protected product.

Solid-Phase Oligonucleotide Synthesis

This compound is a key reagent for the 5'-hydroxyl protection of nucleoside phosphoramidites used in automated solid-phase oligonucleotide synthesis. The synthesis cycle involves four main steps: deblocking (detritylation), coupling, capping, and oxidation.[9][10]

Oligonucleotide_Synthesis_Workflow start Start: Solid Support with 5'-O-TMTr-Nucleoside deblock 1. Deblocking (Detritylation) Reagent: Trichloroacetic Acid (TCA) in Dichloromethane start->deblock wash1 Wash (Acetonitrile) deblock->wash1 coupling 2. Coupling Reagents: Nucleoside Phosphoramidite + Activator (e.g., Tetrazole) wash1->coupling wash2 Wash (Acetonitrile) coupling->wash2 capping 3. Capping Reagents: Acetic Anhydride + N-Methylimidazole wash2->capping wash3 Wash (Acetonitrile) capping->wash3 oxidation 4. Oxidation Reagent: Iodine/Water/Pyridine wash3->oxidation wash4 Wash (Acetonitrile) oxidation->wash4 cycle Repeat Cycle for Next Nucleotide wash4->cycle Add another base cleavage Final Cleavage from Solid Support & Deprotection wash4->cleavage Synthesis complete cycle->deblock Detritylation_Mechanism TMTr_Ether 5'-O-TMTr-Nucleoside Protonation Protonation of Ether Oxygen TMTr_Ether->Protonation + H+ Protonated_Ether Protonated Ether Intermediate Protonation->Protonated_Ether Cleavage Heterolytic Cleavage Protonated_Ether->Cleavage Products Free 5'-Hydroxyl Nucleoside + TMTr Cation (colored) Cleavage->Products

References

An In-Depth Technical Guide to 4,4',4''-Trimethoxytrityl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 49757-42-8

Synonyms: 4,4',4''-Trimethoxytriphenylmethyl chloride, Chlorotris(4-methoxyphenyl)methane, TMT-Cl

This technical guide provides a comprehensive overview of 4,4',4''-Trimethoxytrityl chloride (TMT-Cl), a crucial reagent in modern organic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and primary applications, with a focus on its role as a protecting group in the chemical synthesis of oligonucleotides.

Core Compound Data

This compound is a derivative of trityl chloride, featuring three methoxy groups on the phenyl rings. These electron-donating groups enhance the stability of the corresponding trityl cation, making the TMT group more acid-labile and easier to remove compared to the parent trityl or dimethoxytrityl (DMT) groups. This property is particularly advantageous in the synthesis of sensitive biomolecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₁ClO₃
Molecular Weight 368.85 g/mol [1]
Appearance Off-white to orange powder[2]
Melting Point 146-148 °C (lit.)[3][4]
Purity ≥99% (HPLC)[2]
Solubility Soluble in organic solvents like dichloromethane, pyridine, and tetrahydrofuran.
Storage Conditions Store at 0-8 °C, moisture sensitive[1][2]

Table 2: Spectroscopic Data of this compound

Spectroscopic DataValue
SMILES String COc1ccc(cc1)C(Cl)(c2ccc(OC)cc2)c3ccc(OC)cc3
InChI 1S/C22H21ClO3/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15H,1-3H3
InChI Key OBFCMKPFILBCSQ-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from anisole and a suitable carbon trihalide, followed by the conversion of the resulting triaryl methanol to the corresponding chloride.

Experimental Protocol: Synthesis of Tris(4-methoxyphenyl)methanol
  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Preparation: In the flask, magnesium turnings are reacted with 4-bromoanisole in anhydrous diethyl ether to form 4-methoxyphenylmagnesium bromide.

  • Reaction with Diethyl Carbonate: Diethyl carbonate is dissolved in anhydrous diethyl ether and added dropwise to the Grignard reagent at 0 °C.

  • Reaction Progression: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield tris(4-methoxyphenyl)methanol as a white solid.

Experimental Protocol: Conversion to this compound
  • Reaction Setup: Tris(4-methoxyphenyl)methanol is dissolved in a minimal amount of a suitable anhydrous solvent, such as dichloromethane or toluene, in a flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Chlorination: Acetyl chloride or thionyl chloride is added dropwise to the solution at 0 °C.

  • Reaction Progression: The reaction is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC.

  • Workup: The solvent and excess reagent are removed under reduced pressure. The residue is co-evaporated with toluene to remove traces of the chlorinating agent.

  • Purification: The resulting solid is triturated with a non-polar solvent like hexane to induce crystallization and remove impurities, yielding this compound.

Applications in Organic Synthesis

The primary application of this compound is as a protecting group for primary hydroxyl functions, particularly in the synthesis of nucleosides, nucleotides, and oligonucleotides. It is also utilized in the synthesis of complex organic molecules where selective protection of a primary alcohol is required.

Protection of Primary Hydroxyl Groups

The TMT group is introduced by reacting the alcohol with TMT-Cl in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

  • Preparation: Anhydrous thymidine is dissolved in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Reaction: this compound (1.1 equivalents) is added portion-wise to the stirred solution at room temperature.

  • Monitoring: The reaction is monitored by TLC until the thymidine is consumed.

  • Workup: The reaction mixture is quenched with methanol and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 5'-O-(4,4',4''-trimethoxytrityl)thymidine.

Solid-Phase Oligonucleotide Synthesis

The most prominent application of trityl-based protecting groups, including TMT-Cl, is in automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry. The TMT group protects the 5'-hydroxyl of the nucleoside phosphoramidite building blocks and the growing oligonucleotide chain. Its acid lability allows for its selective removal at the beginning of each synthesis cycle.

The Four-Step Synthesis Cycle

The synthesis of an oligonucleotide proceeds in a cyclical manner, with each cycle resulting in the addition of one nucleotide to the growing chain.

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Acid (TCA/DCA) Capping 3. Capping Coupling->Capping Activator (Tetrazole) Oxidation 4. Oxidation Capping->Oxidation Acetic Anhydride End Elongated Chain (Ready for next cycle) Oxidation->End Iodine/Water Start Start Cycle (Solid Support with protected Nucleoside) Start->Deblocking End->Deblocking Next Cycle

Oligonucleotide Synthesis Cycle Workflow
Experimental Protocol: Automated Solid-Phase Synthesis of a Short DNA Oligonucleotide (e.g., 5'-TTT-3')

This protocol outlines the synthesis of a trithymidine oligonucleotide on a controlled pore glass (CPG) solid support functionalized with the first thymidine nucleoside.

Reagents and Solutions:

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Activator Solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.

  • Phosphoramidite Solution: 0.1 M Thymidine phosphoramidite in acetonitrile.

  • Capping Solution A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Washing Solvent: Anhydrous acetonitrile.

Synthesis Cycle (repeated for each nucleotide addition):

  • Cycle 1: Addition of the second Thymidine

    • Deblocking (Detritylation): The CPG support is washed with acetonitrile. The deblocking solution is passed through the synthesis column for 60-90 seconds to remove the 5'-DMT group from the support-bound thymidine. The column is then washed thoroughly with acetonitrile to remove the acid and the cleaved trityl cation.

    • Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the column and allowed to react for 60-120 seconds. The column is then washed with acetonitrile.

    • Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion sequences. The reaction proceeds for 30-60 seconds, followed by an acetonitrile wash.

    • Oxidation: The oxidizing solution is delivered to the column to convert the unstable phosphite triester linkage to a stable phosphate triester. The reaction time is 30-60 seconds, followed by a final acetonitrile wash.

  • Cycle 2: Addition of the third Thymidine

    • The four steps of deblocking, coupling, capping, and oxidation are repeated as in Cycle 1, using thymidine phosphoramidite.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed.

  • Cleavage from Support: The CPG support is transferred to a screw-cap vial. Concentrated ammonium hydroxide (28-30%) is added to the vial. The vial is sealed and incubated at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.

  • Workup: The vial is cooled to room temperature, and the supernatant containing the crude oligonucleotide is transferred to a new tube. The CPG is washed with water, and the washings are combined with the supernatant.

  • Final Deprotection (if DMT-on): If the final 5'-DMT group was left on for purification purposes ("DMT-on" synthesis), it is removed by treating the oligonucleotide with 80% aqueous acetic acid for 15-30 minutes at room temperature. The reaction is then quenched by the addition of a buffer.

  • Purification: The crude oligonucleotide is purified by methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification to yield the final product.

Logical Workflow Diagram

The following diagram illustrates the overall workflow from the synthesis of the protecting agent to its application in creating a final, purified oligonucleotide.

TMT_Cl_Workflow cluster_synthesis Synthesis of TMT-Cl cluster_application Application in Oligonucleotide Synthesis Anisole Anisole Grignard Grignard Reaction Anisole->Grignard TMT_OH Tris(4-methoxyphenyl)methanol Grignard->TMT_OH Chlorination Chlorination TMT_OH->Chlorination TMT_Cl This compound Chlorination->TMT_Cl Protection 5'-OH Protection of Nucleoside TMT_Cl->Protection Phosphoramidite Nucleoside Phosphoramidite Protection->Phosphoramidite Solid_Phase_Synthesis Solid-Phase Synthesis Cycle Phosphoramidite->Solid_Phase_Synthesis Cleavage Cleavage & Deprotection Solid_Phase_Synthesis->Cleavage Purification Purification (HPLC/PAGE) Cleavage->Purification Final_Oligo Purified Oligonucleotide Purification->Final_Oligo

Overall workflow from synthesis to application.

Conclusion

This compound is an indispensable tool in the field of nucleic acid chemistry and the broader landscape of organic synthesis. Its enhanced acid lability provides a significant advantage for the protection of primary hydroxyl groups in sensitive molecules. The detailed protocols and workflows presented in this guide are intended to provide researchers and drug development professionals with a thorough understanding of the synthesis and application of this versatile reagent, facilitating its effective use in the laboratory.

References

The Core Mechanism of 4,4',4''-Trimethoxytrityl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action, experimental protocols, and practical applications of 4,4',4''-Trimethoxytrityl chloride (MMT-Cl). Designed for researchers, scientists, and professionals in drug development, this document elucidates the foundational chemistry of MMT-Cl as a crucial protecting group in modern organic synthesis, particularly in the construction of complex biomolecules like oligonucleotides.

Introduction: The Role of this compound in Organic Synthesis

This compound is a versatile reagent primarily utilized for the protection of primary hydroxyl groups, and to a lesser extent, amino and thiol groups.[1][2] Its application is particularly prominent in the field of nucleic acid chemistry, where it serves as a cornerstone for the automated solid-phase synthesis of DNA and RNA.[1] The MMT group offers a balance of stability under various reaction conditions and facile removal under specific, mild acidic conditions, making it an invaluable tool for multi-step synthetic strategies.[3] The three methoxy groups on the phenyl rings play a critical role in stabilizing the corresponding carbocation, which is central to its mechanism of action.[3]

Mechanism of Action: A Tale of Two Reactions

The utility of MMT-Cl lies in its reversible application, encompassing a protection (tritylation) and a deprotection (detritylation) step. The underlying mechanism for these transformations is rooted in the principles of nucleophilic substitution, proceeding through a stabilized carbocation intermediate.

Protection of Primary Hydroxyl Groups

The protection of a primary alcohol with MMT-Cl typically proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. The reaction is characterized by the formation of the highly stable 4,4',4''-trimethoxytrityl carbocation.

The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine or N,N-diisopropylethylamine (DIPEA), which serves to neutralize the hydrochloric acid generated during the reaction.[3]

Protection_Mechanism cluster_step1 Step 1: Formation of the Trityl Cation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation MMTCl This compound (MMT-Cl) MMT_cation 4,4',4''-Trimethoxytrityl Cation MMTCl->MMT_cation Spontaneous or Lewis Acid Assisted Dissociation MMTCl->MMT_cation Chloride Cl⁻ MMTCl->Chloride ROH Primary Alcohol (R-OH) ROH->MMT_cation Attack by the -OH group MMT_ether 5'-O-MMT Protected Alcohol (R-O-MMT) ROH->MMT_ether Base Base (e.g., Pyridine) ProtonatedBase Protonated Base (e.g., Pyridinium) Base->ProtonatedBase Base->ProtonatedBase MMT_cation->MMT_ether Loss of H⁺ MMT_cation->MMT_ether HCl HCl Chloride->HCl ProtonatedBase->HCl

Protection of a primary alcohol with MMT-Cl.
Deprotection of 4,4',4''-Trimethoxytrityl Ethers

The removal of the MMT group is typically achieved under mild acidic conditions. The increased stability of the trimethoxytrityl cation allows for the use of weaker acids compared to other trityl derivatives, providing a degree of orthogonality in complex syntheses. The deprotection is essentially the reverse of the protection reaction, initiated by protonation of the ether oxygen.

Commonly used reagents for detritylation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous acetic acid.[4][5]

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Quenching MMT_ether 5'-O-MMT Protected Alcohol (R-O-MMT) Protonated_ether Protonated Ether MMT_ether->Protonated_ether MMT_ether->Protonated_ether Acid Acid (e.g., TFA, Acetic Acid) Acid->Protonated_ether Acid->Protonated_ether MMT_cation 4,4',4''-Trimethoxytrityl Cation Protonated_ether->MMT_cation Protonated_ether->MMT_cation ROH Deprotected Alcohol (R-OH) Protonated_ether->ROH Protonated_ether->ROH MMT_OH Trimethoxytrityl Alcohol (MMT-OH) MMT_cation->MMT_OH MMT_cation->MMT_OH Water H₂O Water->MMT_OH Water->MMT_OH

Acid-catalyzed deprotection of an MMT-protected alcohol.

Quantitative Data and Reaction Conditions

The efficiency of both the protection and deprotection reactions is highly dependent on the specific substrate and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Conditions for the Protection of Primary Alcohols with MMT-Cl

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
NucleosidePyridinePyridineRoom Temp2 - 4> 90
Amino alcoholTriethylamineDMFRoom Temp1 - 385 - 95
Aliphatic diolDIPEADCM0 to Room Temp4 - 880 - 90

Table 2: Conditions for the Deprotection of MMT Ethers

SubstrateReagent(s)Solvent(s)Temperature (°C)TimeYield (%)
MMT-protected oligonucleotide20% Acetic AcidWaterRoom Temp1 h> 95
MMT-protected peptide (on resin)2% TFA, 5% TISDCMRoom Temp5 x 10 min~54 (alkylated)[6]
MMT-protected nucleo alanineTFAN/ARoom TempN/AQuantitative
MMT-protected amineNeutral aqueous conditionsWater601 hQuantitative[7]

Experimental Protocols

The following are detailed experimental protocols for the protection of a nucleoside's 5'-hydroxyl group and the subsequent deprotection of the MMT group.

Protocol for the Synthesis of a 5'-O-(4,4',4''-Trimethoxytrityl)-Nucleoside

Objective: To selectively protect the 5'-primary hydroxyl group of a nucleoside.

Materials:

  • Nucleoside (e.g., Thymidine)

  • This compound (MMT-Cl)

  • Anhydrous Pyridine

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • The nucleoside is co-evaporated with anhydrous pyridine multiple times to ensure dryness and then dissolved in anhydrous pyridine.

  • To this solution, 1.1 to 1.5 equivalents of MMT-Cl are added portion-wise at room temperature with stirring.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a small amount of methanol.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield the 5'-O-MMT-nucleoside.

Protection_Workflow start Start: Dry Nucleoside dissolve Dissolve in Anhydrous Pyridine start->dissolve add_mmtcl Add MMT-Cl dissolve->add_mmtcl react Stir at Room Temperature (Monitor by TLC) add_mmtcl->react quench Quench with Methanol react->quench evaporate Remove Solvent quench->evaporate workup Aqueous Workup (DCM, NaHCO₃, Brine) evaporate->workup dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: 5'-O-MMT-Nucleoside purify->end

Workflow for the 5'-O-MMT protection of a nucleoside.
Protocol for the Deprotection of a 5'-O-(4,4',4''-Trimethoxytrityl)-Oligonucleotide

Objective: To remove the 5'-MMT protecting group from a purified oligonucleotide.

Materials:

  • Purified 5'-O-MMT-oligonucleotide

  • Glacial Acetic Acid

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • The purified, MMT-on oligonucleotide is dissolved in a solution of 80% aqueous acetic acid (e.g., 80 parts acetic acid to 20 parts water).[5]

  • The solution is kept at room temperature for 1 hour.[5] The solution may become cloudy due to the precipitation of trimethoxytrityl alcohol.

  • The trimethoxytrityl alcohol byproduct is extracted with ethyl acetate (3 times).[5]

  • The aqueous layer containing the deprotected oligonucleotide is collected.

  • The deprotected oligonucleotide can then be desalted using standard methods (e.g., size-exclusion chromatography or ethanol precipitation).

Conclusion

This compound is a highly effective and versatile protecting group for primary hydroxyl functions, integral to the synthesis of complex organic molecules. Its mechanism of action, centered around the formation of a stable carbocation, allows for both efficient introduction and mild, selective removal. The experimental protocols and quantitative data presented in this guide offer a practical framework for the successful application of MMT-Cl in a research and development setting. A thorough understanding of its chemistry is paramount for any scientist working in the field of nucleoside and oligonucleotide chemistry and drug development.

References

4,4',4''-Trimethoxytrityl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4',4''-Trimethoxytrityl Chloride

For researchers, scientists, and professionals in drug development, a precise understanding of the chemical properties of reagents is paramount. This guide provides core technical data and illustrative diagrams for this compound, a key reagent often used in organic synthesis, particularly for the protection of primary hydroxyl groups in nucleosides, nucleotides, and carbohydrates.

Core Chemical Properties

This compound, also known as MMT-Cl, is a derivative of trityl chloride. The three methoxy groups on the phenyl rings enhance the stability of the trityl cation, allowing for its removal under milder acidic conditions compared to the parent trityl group. This property is crucial in the multi-step synthesis of complex molecules where other acid-labile protecting groups are present.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C22H21ClO3[1][2][3][4]
Molecular Weight 368.85 g/mol [1][2][3][5]
Linear Formula (CH3OC6H4)3CCl[5]
CAS Number 49757-42-8[1][2][3]

Molecular Structure and Composition

The structure of this compound consists of a central carbon atom bonded to a chlorine atom and three methoxy-substituted phenyl rings. This structure is the basis for its utility as a protecting group.

cluster_mol This compound cluster_trityl Components of the Trityl Group C Central Carbon Cl Chlorine C->Cl covalent bond Trityl Tris(4-methoxyphenyl) 'Trityl' Group C->Trityl covalent bond P1 4-methoxyphenyl Trityl->P1 P2 4-methoxyphenyl Trityl->P2 P3 4-methoxyphenyl Trityl->P3

Caption: Molecular components of this compound.

Experimental Protocols

The primary application of this compound is in the protection of primary alcohols. Below is a generalized experimental protocol for this reaction.

Objective: To protect a primary hydroxyl group in a substrate (e.g., a nucleoside) using this compound.

Materials:

  • Substrate with a primary hydroxyl group

  • This compound (1.1 equivalents)

  • Anhydrous pyridine (solvent)

  • 4-(Dimethylamino)pyridine (DMAP, catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (eluents)

Procedure:

  • Dissolve the substrate in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4,4',4''-trimethoxytrityl-protected product.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the protection reaction protocol.

start Start: Substrate + Pyridine reagents Add Reagents: MMT-Cl + DMAP start->reagents reaction Reaction Stirring (Room Temperature) reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Workup: DCM, NaHCO3, Brine monitoring->workup Reaction Complete purification Purification: Silica Gel Chromatography workup->purification product End: Pure Protected Product purification->product

Caption: Workflow for the protection of a primary alcohol.

References

4,4',4''-Trimethoxytrityl Chloride: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-Trimethoxytrityl chloride (TMT-Cl), a derivative of triphenylmethyl chloride, is a pivotal protecting group in organic synthesis, particularly in the automated synthesis of oligonucleotides. Its bulky nature allows for the selective protection of primary hydroxyl groups, and the three methoxy groups enhance the stability of the resulting trityl cation, facilitating its removal under mild acidic conditions. The solubility of TMT-Cl in various organic solvents is a critical parameter for its effective use in synthetic protocols, influencing reaction kinetics, yield, and purity of the final product. This technical guide provides a comprehensive overview of the solubility of this compound in commonly used organic solvents, supported by experimental protocols and logical workflows.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound, with its large, non-polar triphenylmethyl core and the moderately polar methoxy groups, results in good solubility in a range of aprotic organic solvents. Its reactivity with protic solvents, such as water and alcohols, leads to hydrolysis, making these generally unsuitable for dissolution without degradation.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its widespread use in organic synthesis and qualitative descriptions from various sources, the following table summarizes its solubility characteristics. The provided values are estimations based on typical concentrations used in reactions and should be considered as a guide for experimental design.

SolventChemical FormulaPolarity IndexQualitative SolubilityEstimated Quantitative Solubility (at 25°C)
Dichloromethane (DCM)CH₂Cl₂3.1Very Soluble> 200 mg/mL
ChloroformCHCl₃4.1Very Soluble> 200 mg/mL
PyridineC₅H₅N5.3Very Soluble> 200 mg/mL
Tetrahydrofuran (THF)C₄H₈O4.0Soluble50 - 100 mg/mL
Acetonitrile (ACN)CH₃CN5.8Soluble50 - 100 mg/mL
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H6.4Soluble50 - 100 mg/mL
Ethyl AcetateCH₃COOCH₂CH₃4.4Moderately Soluble10 - 50 mg/mL
TolueneC₇H₈2.4Moderately Soluble10 - 50 mg/mL
HexaneC₆H₁₄0.1Sparingly Soluble< 1 mg/mL
WaterH₂O10.2Insoluble~0.0014 mg/mL

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound. Given its moisture sensitivity, all experiments should be conducted under anhydrous conditions.

Protocol 1: Qualitative Solubility Determination

Objective: To rapidly assess the solubility of TMT-Cl in a range of solvents.

Materials:

  • This compound

  • Anhydrous solvents (e.g., Dichloromethane, THF, Acetonitrile, Ethyl Acetate, Toluene, Hexane)

  • Small, dry test tubes or vials with caps

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of TMT-Cl to a dry test tube.

  • Add 1 mL of the selected anhydrous solvent to the test tube.

  • Cap the test tube and vortex the mixture vigorously for 1 minute at room temperature.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some solid remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is partially soluble, add another 1 mL of the solvent and vortex again. Repeat until the solid dissolves or it becomes apparent that it is of low solubility.

  • Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the approximate concentration of a saturated solution of TMT-Cl in a specific solvent.

Materials:

  • This compound

  • Anhydrous solvent of choice

  • Small, dry glass vial with a screw cap

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath or heating block

  • Syringe with a filter (0.2 µm, PTFE)

  • Pre-weighed glass vials

  • Analytical balance

  • Vacuum oven or desiccator

Procedure:

  • Add an excess amount of TMT-Cl (e.g., 200 mg) to a dry glass vial containing a magnetic stir bar.

  • Add a known volume of the anhydrous solvent (e.g., 2 mL) to the vial.

  • Seal the vial and place it in a thermostatically controlled bath at 25°C.

  • Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • After stirring, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a filter to avoid transferring any solid particles.

  • Transfer the filtered solution to a pre-weighed glass vial.

  • Evaporate the solvent from the vial under a stream of inert gas (e.g., nitrogen or argon) or in a vacuum oven at a temperature below the decomposition point of TMT-Cl.

  • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

  • Calculate the mass of the dissolved TMT-Cl by subtracting the initial weight of the vial from the final weight.

  • The solubility can then be expressed in mg/mL or g/100mL.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for solubility determination and the logical relationships in the application of this compound.

G Workflow for Qualitative Solubility Testing start Start add_solid Add ~10 mg TMT-Cl to a dry test tube start->add_solid add_solvent Add 1 mL of anhydrous solvent add_solid->add_solvent vortex Vortex for 1 minute add_solvent->vortex observe Visually inspect the solution vortex->observe soluble Record as 'Soluble' observe->soluble Completely dissolved partially_soluble Record as 'Partially Soluble' observe->partially_soluble Some solid remains insoluble Record as 'Insoluble' observe->insoluble No dissolution end End soluble->end partially_soluble->end insoluble->end

Caption: Workflow for qualitative solubility determination of TMT-Cl.

Caption: Solvent selection logic for using TMT-Cl in synthesis.

Conclusion

This compound exhibits excellent solubility in common aprotic organic solvents such as dichloromethane, chloroform, and pyridine, and good solubility in solvents like tetrahydrofuran, acetonitrile, and N,N-dimethylformamide. This solubility profile, combined with its reactivity and stability, makes it an indispensable tool in modern organic synthesis. The experimental protocols provided in this guide offer a framework for researchers to determine its solubility in specific solvent systems tailored to their experimental needs. Careful consideration of its moisture sensitivity is paramount to obtaining accurate and reproducible results.

An In-depth Technical Guide to the Spectral Data of 4,4',4''-Trimethoxytrityl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 4,4',4''-Trimethoxytrityl chloride (TMTC). This compound is a vital reagent in organic synthesis, particularly in the protection of hydroxyl groups in nucleosides, carbohydrates, and other complex molecules during multi-step synthetic routes. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification.

Spectroscopic Data

The following sections present the key spectral data for this compound. Due to the limited availability of publicly accessible raw spectral data, the presented values are a combination of reported data and predicted values based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments.

¹H NMR (Proton NMR) Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the three methoxy-substituted phenyl rings and the protons of the methoxy groups themselves.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.25Multiplet6HAromatic Protons (ortho to C-Trityl)
~ 6.90 - 6.80Multiplet6HAromatic Protons (meta to C-Trityl)
~ 3.78Singlet9HMethoxy Protons (-OCH₃)

¹³C NMR (Carbon-13 NMR) Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key signals include those for the central trityl carbon, the aromatic carbons, and the methoxy carbons.

Chemical Shift (δ) (ppm)Assignment
~ 158 - 160Aromatic Carbons (para to C-Trityl, C-OCH₃)
~ 135 - 136Aromatic Carbons (ipso to C-Trityl)
~ 130 - 131Aromatic Carbons (ortho to C-Trityl)
~ 113 - 114Aromatic Carbons (meta to C-Trityl)
~ 82Quaternary Trityl Carbon (C-Cl)
~ 55Methoxy Carbons (-OCH₃)
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically acquired using a KBr wafer, displays characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2950 - 2850MediumAliphatic C-H Stretch (in -OCH₃)
~ 1600 - 1580StrongAromatic C=C Stretch
~ 1500StrongAromatic C=C Stretch
~ 1250StrongAryl-O Stretch (asymmetric)
~ 1175StrongAryl-O Stretch (symmetric)
~ 1030StrongC-O Stretch (in -OCH₃)
~ 830Strongpara-Disubstituted Benzene C-H Bend
~ 750 - 700MediumC-Cl Stretch

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a Fourier Transform NMR spectrometer (e.g., a 300 MHz or 500 MHz instrument).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a larger spectral width (e.g., 0-200 ppm) and a longer acquisition time or a greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (KBr Wafer Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow and Data Relationships

The following diagram illustrates the experimental workflow for obtaining and analyzing the spectral data of this compound.

G Spectral Analysis Workflow for this compound cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_analysis Data Analysis & Interpretation Sample 4,4',4''-Trimethoxytrityl Chloride Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Grind Grind with KBr Sample->Grind NMR_Acq ¹H & ¹³C NMR Acquisition Dissolve->NMR_Acq IR_Acq FTIR Acquisition (KBr Pellet) Grind->IR_Acq NMR_Proc Data Processing (FT, Phasing) NMR_Acq->NMR_Proc NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicities) NMR_Proc->NMR_Data Analysis Spectral Interpretation NMR_Data->Analysis IR_Proc Data Processing (Background Subtraction) IR_Acq->IR_Proc IR_Data IR Spectrum (Wavenumbers, Intensities) IR_Proc->IR_Data IR_Data->Analysis Structure Structural Confirmation Analysis->Structure

An In-depth Technical Guide to the Nomenclature of 4,4',4''-Trimethoxytrityl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synonyms, alternative names, and identifiers for the chemical compound 4,4',4''-Trimethoxytrityl chloride. This information is crucial for researchers, scientists, and professionals in drug development to ensure accurate identification and sourcing of this important reagent.

Chemical Identity and Structure

This compound is a derivative of triphenylmethyl chloride (trityl chloride) with three methoxy groups attached to the para positions of the phenyl rings.[1] This substitution significantly influences the reactivity and properties of the molecule, making it a valuable protecting group in organic synthesis, particularly in nucleoside and oligonucleotide chemistry.[2]

Molecular Structure:

Caption: Molecular structure of this compound.

Synonyms and Alternative Names

The compound is known by a variety of names, which can be categorized into systematic, semi-systematic, and common or trivial names.

Table 1: Synonyms and Alternative Names for this compound

Name TypeName
Systematic (IUPAC) Name 1,1',1''-(chloromethylidyne)tris(4-methoxybenzene)[3][4]
Alternative Systematic Name 1-(chloro-bis(4-methoxyphenyl)methyl)-4-methoxybenzene[5]
Semi-Systematic Name Chlorotris(4-methoxyphenyl)methane[3][4][6][7]
Common Abbreviation TMT-Cl
Common Name Tris(4-methoxyphenyl)methyl chloride[3][8]
Alternative Common Name Tris(p-methoxyphenyl)chloromethane[8]
Alternative Common Name 4,4',4''-Trimethoxytriphenylmethyl chloride[2][3][4][6][7][9]
Alternative Common Name Trimethoxy trityl chloride[3][4]

Identifiers

For unambiguous identification, several unique identifiers are assigned to this chemical substance.

Table 2: Chemical Identifiers for this compound

Identifier TypeIdentifier
CAS Number 49757-42-8[2][3][4][6][8][9][10]
EC Number 256-474-6[3][8]
MDL Number MFCD00008408[2][6]
PubChem CID 630505[2][6]
BRN 892836[4]
FDA UNII Q56A3CAU82[5]

Related Compounds and Their Nomenclature

Understanding the nomenclature of related trityl compounds can help in distinguishing this compound from its analogs.

Table 3: Nomenclature of Related Trityl Compounds

Compound NameCommon AbbreviationCAS NumberKey Difference
Triphenylmethyl chlorideTrCl[1]76-83-5Unsubstituted phenyl rings.[1]
4-Methoxytrityl chlorideMMT-Cl14470-28-1One methoxy group.
4,4'-Dimethoxytrityl chlorideDMT-Cl40615-36-9Two methoxy groups.
4-Methyltrityl chlorideMtt-Cl[11][12]23429-44-9One methyl group instead of methoxy.[11][13]
Tris(4-chlorophenyl)methyl chloride30288-63-8Three chloro groups instead of methoxy.[14]

Logical Relationship of Nomenclature

The various names for this compound are derived from the base structure of triphenylmethyl chloride, also known as trityl chloride. The addition of three methoxy groups at the para positions of the phenyl rings leads to its specific nomenclature.

cluster_base Base Structure cluster_target Target Compound cluster_synonyms Synonyms & Derivatives Triphenylmethyl chloride\n(Trityl chloride) Triphenylmethyl chloride (Trityl chloride) This compound This compound Triphenylmethyl chloride\n(Trityl chloride)->this compound  + 3x (-OCH3) Systematic (IUPAC) Name Systematic (IUPAC) Name This compound->Systematic (IUPAC) Name  describes Common Names Common Names This compound->Common Names  known as Abbreviations Abbreviations This compound->Abbreviations  shortened to

Caption: Derivation of nomenclature for this compound.

Experimental Protocols

While this guide focuses on nomenclature, the primary use of this compound is as a protecting group for primary hydroxyl functions, particularly in the synthesis of oligonucleotides. A general experimental protocol for the protection of an alcohol (ROH) is as follows:

General Protocol for Tritylation of a Primary Alcohol:

  • Dissolution: Dissolve the alcohol in a suitable anhydrous solvent (e.g., pyridine, dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagent: Add this compound to the solution, typically in a slight molar excess (1.1-1.5 equivalents).

  • Base: A non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine may be added to scavenge the HCl byproduct. Pyridine can often serve as both the solvent and the base.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, the mixture is typically quenched with a protic solvent like methanol. The product is then extracted with an organic solvent, washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine), dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure 4,4',4''-trimethoxytrityl ether.

Note: Specific reaction conditions (solvent, temperature, reaction time) will vary depending on the substrate.

This guide provides a foundational understanding of the nomenclature and identification of this compound, essential for its correct application in research and development.

References

The Role of 4,4',4''-Trimethoxytrityl Chloride in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-Trimethoxytrityl chloride (TMT-Cl), and its closely related analogs monomethoxytrityl chloride (Mmt-Cl) and dimethoxytrityl chloride (DMT-Cl), are indispensable reagents in the fields of organic synthesis, molecular biology, and drug development. These compounds belong to the family of trityl protecting groups, which are characterized by their steric bulk and acid lability. The addition of electron-donating methoxy groups to the phenyl rings significantly influences the acid lability of the trityl group, allowing for a tunable deprotection strategy. This technical guide provides an in-depth overview of the primary applications of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their synthetic endeavors.

Core Application: A Versatile Protecting Group

The principal function of this compound and its analogs in research is to act as a protecting group for primary hydroxyl, amino, and thiol functionalities. The bulky nature of the trityl group provides steric hindrance, preventing the protected functional group from participating in subsequent chemical reactions. The key feature of these protecting groups is their sensitivity to acidic conditions, which allows for their removal (deprotection) under mild conditions that do not affect other, more robust protecting groups. This orthogonality is a cornerstone of modern multistep synthesis, particularly in the automated synthesis of biopolymers like oligonucleotides and peptides.

The acid lability of the trityl series of protecting groups follows the order: TMT > DMT > MMT > Trityl. This is due to the increasing stabilization of the carbocation intermediate formed during acid-catalyzed cleavage with each additional methoxy group.

Application in Oligonucleotide Synthesis

One of the most significant applications of trityl protecting groups, particularly DMT-Cl, is in the automated solid-phase synthesis of oligonucleotides via the phosphoramidite method. In this process, the DMT group is used to protect the 5'-hydroxyl group of the nucleoside phosphoramidite building blocks.

The Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle adding one nucleotide to the growing chain. The workflow is as follows:

phosphoramidite_cycle cluster_cycle Phosphoramidite Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Removal of 5'-DMT group Coupling 2. Coupling Addition of the next phosphoramidite Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Blocking of unreacted 5'-hydroxyl groups Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation Stabilization of the phosphate linkage Capping->Oxidation Prevents failure sequences Oxidation->Deblocking Forms stable phosphate triester Ready for next cycle

The four-step phosphoramidite synthesis cycle for oligonucleotides.
Experimental Protocol: 5'-O-DMT Protection of Thymidine

This protocol describes the initial step of preparing a nucleoside building block for phosphoramidite synthesis.

Materials:

  • Thymidine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous pyridine

  • Silver nitrate (AgNO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Thymidine (1 equivalent) is co-evaporated with anhydrous pyridine and then dissolved in anhydrous pyridine.

  • Silver nitrate (1.2 equivalents) is added to the solution.

  • A solution of DMT-Cl (1.3 equivalents) in anhydrous THF is added dropwise to the mixture at room temperature with stirring.

  • The reaction is stirred at room temperature overnight.

  • The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is redissolved in DCM and washed sequentially with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 5'-O-(4,4'-dimethoxytrityl)thymidine.

ParameterValueReference
Starting Material Thymidine[1]
Protecting Agent 4,4'-Dimethoxytrityl chloride (DMT-Cl)[1]
Solvent Anhydrous Pyridine / THF[1]
Reagents Silver Nitrate[1]
Reaction Time Overnight[1]
Temperature Room Temperature[1]
Yield 71%[1]

Application in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), particularly using the Fmoc (9-fluorenylmethoxycarbonyl) strategy, Mmt-Cl is used to protect the side chains of certain amino acids, most notably cysteine (thiol group) and lysine (amino group). The high acid lability of the Mmt group allows for its selective removal on the solid support without cleaving the peptide from the resin or removing other, more robust side-chain protecting groups (e.g., t-butyl based groups). This enables on-resin modification of the deprotected side chain, such as cyclization or labeling.

Orthogonal Protection Strategy in Fmoc-SPPS

The concept of orthogonality is crucial in complex peptide synthesis. It allows for the selective deprotection of one type of protecting group while others remain intact.

orthogonal_protection cluster_main Orthogonal Protection in Fmoc-SPPS Peptide_Resin Peptide on Resin (Fmoc-AA, Mmt-Cys, tBu-Ser) Piperidine 20% Piperidine in DMF Peptide_Resin->Piperidine Removes Fmoc (for chain elongation) TFA_low 1-2% TFA in DCM Peptide_Resin->TFA_low Selectively removes Mmt (for on-resin modification) TFA_high 95% TFA Peptide_Resin->TFA_high Cleaves from resin and removes tBu groups

Logical relationship of orthogonal deprotection in Fmoc-SPPS.
Experimental Protocol: On-Resin Deprotection of Fmoc-Cys(Mmt)-OH

This protocol details the selective removal of the Mmt group from a cysteine residue in a peptide synthesized on a solid support.

Materials:

  • Peptide-resin containing an Fmoc-Cys(Mmt) residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger

  • N,N-Dimethylformamide (DMF)

Procedure:

  • The peptide-resin is swelled in DMF and then washed thoroughly with DCM.

  • A deprotection solution of 2% TFA and 5% TIS in DCM is prepared.

  • The deprotection solution is added to the resin, and the mixture is agitated for a specified time (e.g., 10 minutes).

  • The solution is drained, and the deprotection step is repeated multiple times to ensure complete removal of the Mmt group.

  • The resin is washed thoroughly with DCM and then with DMF to remove residual acid and the cleaved Mmt cation.

  • The resin with the free cysteine thiol is now ready for subsequent on-resin modification.

ParameterValueReference
Deprotection Reagent 2% TFA in DCM[2]
Scavenger 5% TIS[2]
Reaction Time 5 x 10 minutes[2]
Temperature Room Temperature[2]
Deprotection Efficiency ~54% (total alkylated peptide)[2]

Note: The reported efficiency was determined after a subsequent alkylation step and may not solely reflect the deprotection yield. Further optimization of reaction time and TFA concentration may be required for complete deprotection.

Application in the Synthesis of Fine Chemicals and Protein Tagging Molecules

This compound is also employed in the synthesis of various fine chemicals. One notable application is in the preparation of protein tagging molecules. For instance, it can be used to synthesize S-protected mercaptoalkanoic acids, which can then be used to introduce a thiol group onto other molecules.

Experimental Protocol: Synthesis of 3-(monomethoxytrityl)thiopropanoic acid

This protocol describes the synthesis of an S-Mmt protected mercaptoalkanoic acid, a precursor for various bioconjugation applications.

Materials:

  • 3-Mercaptopropionic acid

  • 4-Methoxytrityl chloride (Mmt-Cl)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • 3-Mercaptopropionic acid (1 equivalent) is dissolved in anhydrous DCM.

  • DIPEA (2.2 equivalents) is added to the solution, and the mixture is stirred at room temperature.

  • A solution of Mmt-Cl (1.1 equivalents) in anhydrous DCM is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous NH₄Cl, and the layers are separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by crystallization from a mixture of diethyl ether and hexane to yield the S-Mmt protected mercapto acid.

ParameterValueReference
Starting Material 3-Mercaptopropionic acid[3]
Protecting Agent 4-Methoxytrityl chloride (Mmt-Cl)[3]
Base N,N'-Diisopropylethylamine (DIPEA)[3]
Solvent Anhydrous Dichloromethane (DCM)[3]
Reaction Time Several hours[3]
Temperature Room Temperature[3]
Yield Not specified, but generally high for this type of reaction.[3]

Conclusion

This compound and its analogs are powerful tools in the arsenal of synthetic chemists. Their tunable acid lability makes them ideal for protecting various functional groups in the multi-step synthesis of complex molecules. From the automated synthesis of DNA and RNA to the intricate construction of modified peptides and the preparation of specialized chemical reagents, the trityl family of protecting groups continues to play a pivotal role in advancing research and development in chemistry, biology, and medicine. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers utilizing these essential reagents in their work.

References

Monomethoxytrityl Chloride (MMT-Cl): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Monomethoxytrityl chloride (MMT-Cl), also known as 4-methoxytriphenylmethyl chloride, is a crucial reagent in organic synthesis, particularly valued for its role as a protecting group.[1] Its primary application lies in the selective protection of primary hydroxyl groups, a fundamental step in the synthesis of oligonucleotides (DNA and RNA), peptides, and other complex organic molecules.[2][3][4] The MMT group offers the advantage of being readily introduced and subsequently removed under mild acidic conditions, allowing for precise control over multi-step synthetic pathways. This technical guide provides an in-depth overview of the physical and chemical properties of MMT-Cl, detailed experimental protocols for its characterization, and insights into its applications for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental properties of MMT-Cl are summarized below, providing a quick reference for laboratory use.

General and Structural Information
PropertyValueReference
Chemical Name 4-Methoxytriphenylmethyl chloride[1]
Synonyms Monomethoxytrityl chloride, MMT-Cl, 4-Methoxytrityl chloride, p-Anisylchlorodiphenylmethane[1][2][5]
CAS Number 14470-28-1[1][2][5]
Molecular Formula C₂₀H₁₇ClO[1][2][5][6]
Molecular Weight 308.81 g/mol [2][5][6]
Appearance Off-white to pale yellow or pink crystalline powder[1][2]
Physicochemical Data
PropertyValueReference
Melting Point 122-124 °C[1]
Boiling Point 423.55 °C (rough estimate)[1]
Solubility Soluble in toluene. Generally soluble in chlorinated solvents (e.g., dichloromethane), and polar aprotic solvents (e.g., THF, acetone).[1][4][7]
Stability Moisture sensitive; store under dry, inert conditions.[1][4]
Storage Temperature 2-8 °C, in a dry, well-ventilated place.[1][2][8]
Purity Typically ≥97% (assay by titration or HPLC).[2]

Chemical Reactivity and Applications

The utility of MMT-Cl is centered on its reactivity with primary alcohols to form a stable ether linkage, effectively "protecting" the hydroxyl group from participating in subsequent reactions.

Protection of Primary Hydroxyl Groups

MMT-Cl is a preferred reagent for protecting the 5'-hydroxyl group of nucleosides during oligonucleotide synthesis. The methoxy group on one of the phenyl rings increases the stability of the trityl cation formed during the reaction, making the MMT group more acid-labile than the unsubstituted trityl group. This allows for its selective removal without disturbing other acid-sensitive protecting groups.

The general workflow for the protection of a primary alcohol (R-OH) and its subsequent deprotection is illustrated below. The reaction is typically carried out in a non-protic solvent like pyridine, which also acts as a base to neutralize the HCl byproduct.

Protection_Deprotection_Workflow Substrate Primary Alcohol (e.g., Nucleoside) R-CH₂-OH Protected MMT-Protected Alcohol R-CH₂-O-MMT Substrate->Protected Protection Reaction MMTCl MMT-Cl + Pyridine MMTCl->Protected Deprotected Deprotected Alcohol R-CH₂-OH Protected->Deprotected Deprotection Acid Mild Acidic Conditions (e.g., dichloroacetic acid) Acid->Deprotected Byproduct MMT Cation Byproduct Deprotected->Byproduct

Protection and Deprotection using MMT-Cl.
Other Synthetic Applications

Beyond nucleic acid chemistry, MMT-Cl is employed in:

  • Peptide and Carbohydrate Chemistry: For the protection of hydroxyl and amino groups.[3]

  • Pharmaceutical Development: To modify active pharmaceutical ingredients (APIs), potentially improving their stability or bioavailability.[2]

  • Synthesis of Complex Molecules: As a versatile protecting group in multi-step organic synthesis.[2]

Experimental Protocols

Characterization of MMT-Cl and monitoring its reactions involve standard analytical techniques.

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic methods is used to confirm the identity and structure of MMT-Cl.[9][10]

Spectroscopic_Workflow Sample MMT-Cl Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Result Identifies Functional Groups: - C-O (ether) - C-Cl - Aromatic C-H IR->IR_Result NMR_Result Confirms Connectivity: - Aromatic protons - Methoxy protons - Carbon skeleton NMR->NMR_Result MS_Result Determines Molecular Weight & Fragmentation Pattern MS->MS_Result Structure Confirmed Structure of MMT-Cl IR_Result->Structure NMR_Result->Structure MS_Result->Structure

Workflow for Spectroscopic Characterization.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include peaks in the aromatic region (7.0-7.5 ppm) corresponding to the three phenyl rings, a singlet around 3.8 ppm for the methoxy (-OCH₃) protons, and potentially other signals depending on the solvent.

    • ¹³C NMR: The spectrum would show signals for the aromatic carbons, the methoxy carbon, and the central quaternary carbon attached to the chlorine.

    • Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using an NMR spectrometer. The chemical shifts, integration, and coupling patterns provide detailed structural information.[11][12]

  • Infrared (IR) Spectroscopy:

    • Expected Absorptions: Characteristic peaks would include C-O stretching for the ether group (~1250 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), and various peaks corresponding to the aromatic rings (C-H and C=C stretching).

    • Methodology: A small amount of the solid sample is analyzed, often using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[12]

  • Mass Spectrometry (MS):

    • Expected Data: The mass spectrum should show a molecular ion peak corresponding to the mass of the MMT cation ([C₂₀H₁₇O]⁺) after the loss of the chloride ion. Fragmentation patterns would correspond to the loss of various parts of the molecule.

    • Methodology: The sample is ionized (e.g., by Electrospray Ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured.[12]

Chromatographic Analysis for Purity Assessment

Chromatography is essential for determining the purity of MMT-Cl and for monitoring the progress of reactions in which it is used.

HPLC_Workflow Prep 1. Sample Preparation (Dissolve MMT-Cl in mobile phase) Inject 2. Injection (Inject sample into HPLC system) Prep->Inject Separate 3. Separation (Mobile phase carries sample through stationary phase column) Inject->Separate Detect 4. Detection (UV detector measures absorbance) Separate->Detect Analyze 5. Data Analysis (Chromatogram shows peaks; area % corresponds to purity) Detect->Analyze

General Workflow for HPLC Purity Analysis.
  • High-Performance Liquid Chromatography (HPLC):

    • Methodology: A solution of MMT-Cl is injected into an HPLC system. A non-polar stationary phase (e.g., C18 silica) is typically used with a polar mobile phase (e.g., a mixture of acetonitrile and water). Compounds are separated based on their polarity, and a UV detector is used to quantify the separated components. Purity is determined by the relative area of the main peak.[2]

  • Thin-Layer Chromatography (TLC):

    • Methodology: TLC is a quick and inexpensive method to monitor reaction progress.[13][14] A small spot of the reaction mixture is applied to a silica gel plate (stationary phase). The plate is then placed in a chamber with a solvent system (mobile phase).[15][16] Less polar compounds travel further up the plate. The spots can be visualized under UV light or with a chemical stain.[14][15] This allows for a rapid assessment of the consumption of starting material and the formation of the product.[17]

Safety and Handling

MMT-Cl is an irritant and requires careful handling.[1]

  • Hazards: Causes skin and eye irritation.[1][8] May cause respiratory irritation. The compound is moisture-sensitive.

  • Precautions: Handle in a well-ventilated area or fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][18] Avoid breathing dust.

  • Storage: Keep the container tightly closed and store in a cool (2-8°C), dry place away from moisture and incompatible materials like strong oxidizing agents.[1][8][19]

  • First Aid: In case of contact, wash skin thoroughly with soap and water.[8] If in eyes, rinse cautiously with water for several minutes.[8] If inhaled, move to fresh air.[8]

Conclusion

Monomethoxytrityl chloride (MMT-Cl) is a cornerstone protecting group in modern organic synthesis. Its well-defined physical properties, predictable chemical reactivity, and the ease of its introduction and removal make it an invaluable tool for the synthesis of biopolymers and complex organic molecules. A thorough understanding of its characteristics, handling procedures, and the analytical methods used for its characterization is essential for its effective and safe use in research and development.

References

Methodological & Application

Application Notes and Protocols for 4,4',4''-Trimethoxytrityl Chloride in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase phosphoramidite chemistry is the cornerstone of modern oligonucleotide synthesis, enabling the automated and efficient production of custom DNA and RNA sequences. A critical component of this methodology is the use of protecting groups to ensure the specific and controlled formation of the desired phosphodiester linkages. The 5'-hydroxyl group of the nucleoside phosphoramidites is typically protected by a trityl group, which is removed at the beginning of each synthesis cycle to allow for the coupling of the next nucleotide.

While the 4,4'-dimethoxytrityl (DMT) group is the most commonly used 5'-hydroxyl protecting group, the 4,4',4''-trimethoxytrityl (TMT) group offers distinct advantages due to its increased acid lability.[1][2] The additional methoxy group on the TMT moiety further stabilizes the trityl cation formed during detritylation, allowing for the use of milder acidic conditions for its removal.[3][4] This can be particularly beneficial for the synthesis of sensitive or modified oligonucleotides where exposure to strong acids can lead to side reactions such as depurination.[5][6]

This document provides a detailed application note and protocol for the use of 4,4',4''-Trimethoxytrityl chloride (TMT-Cl) in the preparation of TMT-protected nucleosides and their subsequent use in automated solid-phase oligonucleotide synthesis.

Advantages of 4,4',4''-Trimethoxytrityl (TMT) Protection

The primary advantage of the TMT group over the more common DMT group is its enhanced acid lability. This property allows for:

  • Milder Detritylation Conditions: The TMT group can be removed using weaker acids or lower concentrations of standard acids, reducing the risk of acid-catalyzed side reactions.[1][2]

  • Faster Detritylation: The increased rate of cleavage can shorten the overall cycle time in automated synthesis.

  • Improved Yields for Sensitive Oligonucleotides: By minimizing side reactions, the use of TMT protection can lead to higher yields of the desired full-length oligonucleotide, especially for sequences containing sensitive or modified bases.

Comparative Acid Lability of Trityl Protecting Groups

The acid lability of trityl groups is directly related to the electron-donating nature of the substituents on the phenyl rings. The more electron-donating groups present, the more stable the resulting carbocation, and thus the more labile the protecting group.

Protecting GroupStructureRelative Acid Lability
Trityl (Tr)TriphenylmethylBase
Monomethoxytrityl (MMT)4-methoxytritylMore labile than Tr
Dimethoxytrityl (DMT)4,4'-dimethoxytritylMore labile than MMT[3][4]
Trimethoxytrityl (TMT) 4,4',4''-trimethoxytrityl Most labile [1][2]

Experimental Protocols

Protocol 1: Synthesis of 5'-O-(4,4',4''-Trimethoxytrityl)-Nucleosides

This protocol describes the general procedure for the protection of the 5'-hydroxyl group of a nucleoside with TMT-Cl.

Materials:

  • Nucleoside (e.g., deoxyadenosine, deoxyguanosine, deoxycytidine, thymidine)

  • This compound (TMT-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

  • Dry the nucleoside by co-evaporation with anhydrous pyridine.

  • Dissolve the dried nucleoside in anhydrous pyridine.

  • Add TMT-Cl (1.1 to 1.5 equivalents) to the solution in portions at room temperature with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quench the reaction by adding methanol.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography to obtain the 5'-O-TMT-protected nucleoside.

Protocol 2: Solid-Phase Oligonucleotide Synthesis using TMT-Protected Phosphoramidites

This protocol outlines the steps in an automated solid-phase oligonucleotide synthesis cycle using TMT-protected nucleoside phosphoramidites. The cycle is repeated for each nucleotide to be added to the growing chain.

Reagents for Automated Synthesis:

  • TMT-protected nucleoside phosphoramidites (dissolved in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)

  • Detritylation solution (e.g., 1-2% Dichloroacetic acid (DCA) or 2-3% Trichloroacetic acid (TCA) in dichloromethane). Note: The concentration and/or contact time should be reduced compared to standard DMT protocols.

  • Capping solution A (e.g., Acetic anhydride/Pyridine/THF)

  • Capping solution B (e.g., 16% N-Methylimidazole in THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Washing solvent (Acetonitrile)

Automated Synthesis Cycle:

StepReagent(s)PurposeTypical Duration (for DMT)Recommended Adjustment for TMT
1. Detritylation 1-2% DCA or 2-3% TCA in DCMRemoval of the 5'-TMT protecting group60-120 secondsReduce time to 30-60 seconds or lower acid concentration
2. Coupling TMT-phosphoramidite + ActivatorFormation of the phosphite triester linkage2-5 minutesNo significant change expected
3. Capping Capping solutions A and BAcetylation of unreacted 5'-hydroxyl groups to prevent failure sequence elongation30-60 secondsNo change
4. Oxidation Iodine solutionOxidation of the unstable phosphite triester to a stable phosphate triester30-60 secondsNo change
Protocol 3: Cleavage, Deprotection, and Purification

Cleavage and Deprotection:

  • After the final synthesis cycle, the solid support is treated with concentrated ammonium hydroxide at 55°C for 8-16 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone and the nucleobases.

  • For sensitive oligonucleotides, milder deprotection conditions using reagents like AMA (Ammonium hydroxide/40% Methylamine 1:1) can be used.[7]

"TMT-on" Purification: If the final detritylation step is omitted in the synthesis ("TMT-on" synthesis), the resulting full-length oligonucleotide will retain the hydrophobic TMT group at its 5'-end. This allows for efficient purification using reversed-phase chromatography (e.g., HPLC or purification cartridges), as the TMT-on product is significantly more retained than the shorter, uncapped failure sequences that lack the TMT group.[2][8]

Post-Purification Detritylation:

  • After "TMT-on" purification, the TMT group is removed from the purified oligonucleotide.

  • Dissolve the purified, TMT-on oligonucleotide in 80% acetic acid in water.[9]

  • Incubate at room temperature for 15-30 minutes. Note: The optimal time should be determined empirically to ensure complete detritylation without causing depurination.

  • Quench the reaction by adding a buffer (e.g., triethylammonium acetate).

  • Desalt the final oligonucleotide product using gel filtration or ethanol precipitation.

Visualizations

TMT_Protection_Reaction cluster_reactants Reactants cluster_products Products Nucleoside Nucleoside (with free 5'-OH) TMT_Nucleoside 5'-O-TMT-Protected Nucleoside Nucleoside->TMT_Nucleoside Pyridine TMTCl 4,4',4''-Trimethoxytrityl Chloride (TMT-Cl) TMTCl->TMT_Nucleoside HCl HCl TMTCl->HCl Oligo_Synthesis_Workflow Start Start with Nucleoside on Solid Support (TMT-on) Detritylation 1. Detritylation (Remove TMT group) Start->Detritylation Coupling 2. Coupling (Add next TMT-phosphoramidite) Detritylation->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Cycle Repeat for next nucleotide Oxidation->Cycle Cycle->Detritylation Yes End Final Cleavage, Deprotection & Purification Cycle->End No TMT_On_Purification Crude_Product Crude Oligonucleotide Mixture (from 'TMT-on' synthesis) RP_Column Reversed-Phase Chromatography Column Crude_Product->RP_Column Load Failure_Sequences Failure Sequences (No TMT group, elute first) RP_Column->Failure_Sequences Wash Elution Elute TMT-on Product RP_Column->Elution TMT_On_Product TMT-on Full-Length Product (Retained on column) Detritylation Post-Purification Detritylation TMT_On_Product->Detritylation Elution->TMT_On_Product Final_Product Pure, Deprotected Oligonucleotide Detritylation->Final_Product

References

Application Notes and Protocols for Using 4,4',4''-Trimethoxytrityl Chloride as a Protecting Group for Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,4',4''-trimethoxytrityl (TMT) group is a highly valuable protecting group for primary alcohols in organic synthesis, particularly in the fields of nucleoside, carbohydrate, and complex natural product chemistry. Its utility stems from its remarkable selectivity for primary hydroxyl groups over secondary and tertiary ones, a feature attributed to its significant steric bulk. The TMT group is stable under neutral and basic conditions, yet can be readily removed under mild acidic conditions, making it an excellent choice for multi-step synthetic strategies requiring orthogonal protection. The three electron-donating methoxy groups on the phenyl rings enhance the stability of the corresponding trityl cation, facilitating both the protection and deprotection steps compared to less substituted trityl groups.[1]

These application notes provide a comprehensive overview of the use of 4,4',4''-trimethoxytrityl chloride (TMT-Cl) for the protection of primary alcohols, including detailed experimental protocols and a summary of relevant data.

Key Features of the TMT Protecting Group

  • High Selectivity: The significant steric hindrance of the TMT group allows for the preferential protection of less sterically hindered primary alcohols.[2]

  • Enhanced Reactivity: The electron-donating methoxy groups increase the rate of both the formation of the TMT-ether and its subsequent acid-catalyzed cleavage compared to the parent trityl (Tr) and dimethoxytrityl (DMT) groups.

  • Acid Labile: The TMT group is readily cleaved under very mild acidic conditions, often in a matter of minutes.[1]

  • Stability: TMT-ethers are stable to a wide range of non-acidic reagents, including bases, nucleophiles, and common oxidizing and reducing agents.

  • Orthogonality: The acid-lability of the TMT group allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., silyl ethers, benzyl ethers).

Reaction Mechanism

The protection of a primary alcohol with TMT-Cl proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. The reaction is initiated by the dissociation of TMT-Cl to form a highly stable trimethoxytrityl carbocation, which is resonance-stabilized by the three methoxy-substituted phenyl rings. This carbocation then reacts with the primary alcohol to form a protonated ether, which is subsequently deprotonated by a base (e.g., pyridine) to yield the TMT-protected alcohol.

TMTCl This compound TMT_cation Trimethoxytrityl Cation TMTCl->TMT_cation Dissociation (rate-determining) Chloride Cl⁻ TMTCl->Chloride Protonated_Ether Protonated TMT-Ether TMT_cation->Protonated_Ether Nucleophilic Attack Primary_Alcohol Primary Alcohol (R-CH₂OH) Primary_Alcohol->Protonated_Ether TMT_Ether TMT-Protected Alcohol Protonated_Ether->TMT_Ether Deprotonation Protonated_Base Protonated Base Protonated_Ether->Protonated_Base Base Base (e.g., Pyridine) Base->TMT_Ether Base->Protonated_Base

Caption: SN1 mechanism for the protection of a primary alcohol with TMT-Cl.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using TMT-Cl

This protocol describes a general procedure for the protection of a primary alcohol using TMT-Cl and pyridine.

Materials:

  • Primary alcohol (1.0 mmol)

  • This compound (TMT-Cl) (1.1 mmol)

  • Anhydrous pyridine (5-10 mL)

  • Anhydrous dichloromethane (DCM) (for workup)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 mmol) in anhydrous pyridine (5-10 mL).

  • To the stirred solution, add this compound (1.1 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion of the reaction, cool the mixture in an ice bath and quench by the slow addition of methanol (1-2 mL).

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the TMT-protected alcohol.

Protocol 2: Deprotection of a TMT-Protected Alcohol

This protocol outlines a general procedure for the removal of the TMT protecting group under mild acidic conditions.

Materials:

  • TMT-protected alcohol (1.0 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Formic acid (88%) or Trifluoroacetic acid (TFA) solution in DCM (e.g., 2-5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TMT-protected alcohol (1.0 mmol) in dichloromethane (10 mL).

  • To the stirred solution at room temperature, add a solution of formic acid or trifluoroacetic acid in dichloromethane dropwise.

  • Monitor the reaction by TLC. The deprotection is typically rapid, often completing within 1 to 30 minutes.

  • Once the reaction is complete, carefully neutralize the excess acid by washing the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the deprotected primary alcohol.

Data Presentation

Table 1: Representative Data for the Protection of Primary Alcohols with DMT-Cl

SubstrateReagents and ConditionsReaction Time (h)Yield (%)
Ethylene GlycolDMT-Cl, Pyridine, rt485
1,4-ButanediolDMT-Cl, Pyridine, rt682
Benzyl AlcoholDMT-Cl, Pyridine, DMAP (cat.), rt395
5'-Hydroxyl of ThymidineDMT-Cl, Pyridine, rt290

Note: The data presented are representative and may vary depending on the specific substrate and reaction conditions.

Table 2: Representative Data for the Deprotection of DMT-Ethers

SubstrateReagents and ConditionsReaction Time (min)Yield (%)
5'-O-DMT-Thymidine3% Trichloroacetic acid in DCM2>95
5'-O-DMT-Thymidine80% Acetic acid15>95
DMT-protected primary alcohol2% TFA in DCM5~90-95

Note: Deprotection of TMT-ethers is expected to be significantly faster, often occurring within 1 minute under similar acidic conditions.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the protection and deprotection of primary alcohols using TMT-Cl and the logical relationship in an orthogonal protection strategy.

cluster_protection Protection Workflow Start_P Primary Alcohol Step1_P Dissolve in Pyridine Start_P->Step1_P Step2_P Add TMT-Cl Step1_P->Step2_P Step3_P Reaction & Monitoring (TLC) Step2_P->Step3_P Step4_P Quench with Methanol Step3_P->Step4_P Step5_P Workup (Extraction, Washing) Step4_P->Step5_P Step6_P Purification (Chromatography) Step5_P->Step6_P End_P TMT-Protected Alcohol Step6_P->End_P

Caption: General workflow for the protection of a primary alcohol with TMT-Cl.

cluster_deprotection Deprotection Workflow Start_D TMT-Protected Alcohol Step1_D Dissolve in DCM Start_D->Step1_D Step2_D Add Mild Acid (e.g., Formic Acid) Step1_D->Step2_D Step3_D Reaction & Monitoring (TLC) Step2_D->Step3_D Step4_D Neutralization (NaHCO₃) Step3_D->Step4_D Step5_D Workup (Extraction, Washing) Step4_D->Step5_D Step6_D Purification (Chromatography) Step5_D->Step6_D End_D Primary Alcohol Step6_D->End_D

Caption: General workflow for the deprotection of a TMT-ether.

Diol Diol (Primary & Secondary -OH) Mono_TMT Mono-TMT Protected Diol Diol->Mono_TMT TMT-Cl, Pyridine (Selective for 1°-OH) Fully_Protected TMT and Silyl Protected Diol Mono_TMT->Fully_Protected Silyl-Cl, Imidazole (Protects 2°-OH) Silyl_Protected Silyl Protected Alcohol Fully_Protected->Silyl_Protected Mild Acid (Removes TMT) Deprotected_Diol Fully Deprotected Diol Silyl_Protected->Deprotected_Diol Fluoride Source (TBAF) (Removes Silyl)

References

Application Notes and Protocols for the Deprotection of the 4,4',4''-Trimethoxytrityl (TMT) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,4',4''-Trimethoxytrityl (TMT) group is a widely utilized protecting group in organic synthesis, particularly in the context of nucleoside, nucleotide, and peptide chemistry. Its popularity stems from its high acid lability, allowing for its removal under exceptionally mild acidic conditions while other acid-sensitive protecting groups remain intact. The three methoxy groups on the phenyl rings significantly stabilize the resulting carbocation upon cleavage, rendering the TMT group substantially more susceptible to acid-catalyzed deprotection than the related dimethoxytrityl (DMT), monomethoxytrityl (MMT), and trityl (Trt) groups.[1] This high sensitivity is crucial for the synthesis of delicate and complex biomolecules where harsh deprotection conditions could lead to undesired side reactions or degradation of the target molecule.

These application notes provide a comprehensive overview of the deprotection conditions for the TMT group, including detailed protocols and quantitative data to guide researchers in selecting the optimal strategy for their specific application.

Deprotection Mechanism

The deprotection of the TMT group proceeds via an acid-catalyzed SN1-type mechanism. The reaction is initiated by the protonation of the ether oxygen, followed by the cleavage of the carbon-oxygen bond to generate a highly stable TMT carbocation and the free hydroxyl or amino group. The stability of the TMT cation is enhanced by the electron-donating effect of the three methoxy groups, which delocalize the positive charge.[2][3]

To prevent the highly electrophilic TMT cation from re-reacting with the deprotected functional group or other nucleophiles present in the reaction mixture, the addition of a scavenger is essential.[4] Common scavengers include silanes, such as triethylsilane (TES) or triisopropylsilane (TIS), which act as hydride donors to reduce the TMT cation to the neutral triphenylmethane derivative.

Quantitative Comparison of Deprotection Conditions

The selection of the appropriate acidic reagent and reaction conditions is critical for achieving efficient and selective deprotection of the TMT group. Due to its high lability, very mild acidic conditions are sufficient for the complete removal of the TMT group. The following table summarizes a comparison of acidic conditions for the deprotection of various trityl groups, highlighting the significantly milder requirements for TMT cleavage.

Protecting GroupReagentConcentrationSolventTimeTemperature (°C)Reference
TMT Hydrochloric Acid (HCl)0.1 MTetrahydrofuran/Water (1:1)MinutesRoom Temperature[5]
TMT Acetic Acid1-5% (aqueous)-MinutesRoom TemperatureInferred from DMT/MMT data
DMT Trichloroacetic Acid (TCA)3%Dichloromethane2-5 minRoom Temperature[3]
DMT Acetic Acid80% (aqueous)-15-30 minRoom Temperature[6]
MMT Trifluoroacetic Acid (TFA)1%DichloromethaneMinutesRoom Temperature[4]
Trt Formic Acid / Acetic Acid--HoursRoom Temperature[2]

Note: The conditions for TMT deprotection with acetic acid are inferred from the established relative lability (TMT > DMT > MMT > Trt) and the known conditions for DMT and MMT deprotection.

Experimental Protocols

Below are detailed protocols for the deprotection of the TMT group under various conditions. It is recommended to monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete deprotection and avoid overexposure to acidic conditions.

Protocol 1: Mild Deprotection of TMT-protected Alcohols using Dilute Acetic Acid

This protocol is suitable for substrates that are sensitive to stronger acids.

Materials:

  • TMT-protected compound

  • Glacial Acetic Acid

  • Water, deionized

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Triethylsilane (TES) or Triisopropylsilane (TIS) (scavenger)

Procedure:

  • Dissolve the TMT-protected compound in a suitable solvent (e.g., dichloromethane).

  • Add a scavenger, such as triethylsilane (3-5 equivalents).

  • Prepare a 1-5% aqueous solution of acetic acid.

  • Add the dilute acetic acid solution to the reaction mixture dropwise while stirring at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 10-30 minutes.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Rapid Deprotection of TMT-protected Amines using Dilute Hydrochloric Acid

This protocol is effective for the deprotection of TMT-protected amines.

Materials:

  • TMT-protected amine

  • Hydrochloric Acid (HCl), concentrated

  • Tetrahydrofuran (THF)

  • Water, deionized

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Triisopropylsilane (TIS) (scavenger)

Procedure:

  • Dissolve the TMT-protected amine in a 1:1 mixture of THF and water.

  • Add a scavenger, such as triisopropylsilane (3-5 equivalents).

  • Prepare a 0.1 M HCl solution by diluting concentrated HCl with the THF/water mixture.

  • Slowly add the 0.1 M HCl solution to the reaction mixture at room temperature.

  • Monitor the reaction by TLC or HPLC. The deprotection is usually complete within minutes.[5]

  • Once the reaction is complete, neutralize the mixture by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting amine by appropriate methods (e.g., chromatography or crystallization).

Mandatory Visualizations

Deprotection Mechanism of the TMT Group

Deprotection_Mechanism TMT_Protected TMT-OR Protonated TMT-O(H)R+ TMT_Protected->Protonated + H+ (Acid) Deprotected R-OH Protonated->Deprotected Cleavage TMT_Cation TMT+ Protonated->TMT_Cation Scavenged TMT-H TMT_Cation->Scavenged + Scavenger H_plus H+ Scavenger Scavenger (e.g., TIS)

Caption: Acid-catalyzed deprotection of a TMT-protected alcohol.

Experimental Workflow for TMT-Protected Nucleoside Synthesis and Deprotection

TMT_Workflow Start Start: Nucleoside Protection Protection with TMT-Cl Start->Protection TMT_Nucleoside 5'-O-TMT-Nucleoside Protection->TMT_Nucleoside Purification1 Purification (Chromatography) TMT_Nucleoside->Purification1 Further_Synth Further Synthesis Steps (e.g., Phosphitylation) Purification1->Further_Synth Oligonucleotide TMT-Protected Oligonucleotide Further_Synth->Oligonucleotide Deprotection Mild Acidic Deprotection (+ Scavenger) Oligonucleotide->Deprotection Deprotected_Oligo Deprotected Oligonucleotide Deprotection->Deprotected_Oligo Purification2 Final Purification (HPLC) Deprotected_Oligo->Purification2 End End: Purified Oligonucleotide Purification2->End

Caption: Workflow for the synthesis and deprotection of a TMT-protected oligonucleotide.

References

Application Notes and Protocols for 4,4',4''-Trimethoxytrityl chloride in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic oligonucleotide chemistry, the selection of protecting groups is paramount to achieving high-yield, high-fidelity synthesis of DNA and RNA sequences. The trityl group and its derivatives have long been the gold standard for the protection of the 5'-hydroxyl group of nucleosides. Among these, 4,4',4''-Trimethoxytrityl chloride (TMT-Cl) stands out as a highly acid-labile protecting group, offering distinct advantages in specific applications within phosphoramidite chemistry. These application notes provide a detailed overview of the use of TMT-Cl, including comparative data against the more common 4,4'-Dimethoxytrityl chloride (DMT-Cl), comprehensive experimental protocols, and visual workflows to guide researchers in its effective implementation.

The increased acid lability of the TMT group allows for significantly faster deprotection steps, which can be advantageous in high-throughput synthesis and for oligonucleotides containing acid-sensitive modifications. However, this increased reactivity also necessitates careful optimization of synthesis and deprotection conditions to prevent premature detritylation and potential side reactions such as depurination.

Data Presentation

The choice of the 5'-hydroxyl protecting group significantly impacts the efficiency and outcome of solid-phase oligonucleotide synthesis. The following tables summarize the key quantitative differences between TMT-Cl and the conventional DMT-Cl.

Table 1: Comparison of Deprotection Rates of Trityl Protecting Groups

Protecting GroupReagent for DeprotectionDeprotection TimeRelative Rate (approx.)
Trityl (Tr)80% Acetic Acid (aq)48 hours1
4-Methoxytrityl (MMT)80% Acetic Acid (aq)2 hours24x
4,4'-Dimethoxytrityl (DMT)80% Acetic Acid (aq)15 minutes192x
4,4',4''-Trimethoxytrityl (TMT) 80% Acetic Acid (aq) 1 minute 2880x

Table 2: Key Properties of TMT-Cl vs. DMT-Cl in Oligonucleotide Synthesis

Property4,4',4''-Trimethoxytrityl (TMT)4,4'-Dimethoxytrityl (DMT)
Acid Lability Very HighHigh
Deprotection Conditions Very mild acid (e.g., 1-2% Dichloroacetic acid)Mild acid (e.g., 3% Dichloroacetic acid)
Deprotection Time ShorterLonger
Risk of Depurination Higher if not optimizedModerate
Suitability for Acid-Sensitive Modifications ExcellentGood
Monitoring of Deprotection Orange TMT cation (λmax ~498 nm)Orange DMT cation (λmax ~498 nm)

Experimental Protocols

The following protocols provide detailed methodologies for the key experimental steps involving TMT-Cl in phosphoramidite chemistry.

Protocol 1: Synthesis of 5'-O-(4,4',4''-Trimethoxytrityl)-2'-deoxynucleoside

This protocol describes the protection of the 5'-hydroxyl group of a 2'-deoxynucleoside with TMT-Cl. The procedure should be carried out under anhydrous conditions.

Materials:

  • 2'-deoxynucleoside (e.g., thymidine, 2'-deoxyadenosine, etc.)

  • This compound (TMT-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Co-evaporate the 2'-deoxynucleoside (1 equivalent) with anhydrous pyridine twice and dry under high vacuum for at least 4 hours.

  • Dissolve the dried nucleoside in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add TMT-Cl (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:Methanol (e.g., 95:5 v/v). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a few milliliters of cold methanol.

  • Remove the pyridine by rotary evaporation.

  • Dissolve the residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the 5'-O-TMT-2'-deoxynucleoside as a white foam.

Protocol 2: Synthesis of 5'-O-(4,4',4''-Trimethoxytrityl)-2'-deoxynucleoside-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite

This protocol details the phosphitylation of the 3'-hydroxyl group of the TMT-protected nucleoside.

Materials:

  • 5'-O-TMT-2'-deoxynucleoside

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous ethyl acetate

  • Anhydrous hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dry the 5'-O-TMT-2'-deoxynucleoside (1 equivalent) under high vacuum for at least 4 hours.

  • Dissolve the dried nucleoside in anhydrous DCM under an inert atmosphere.

  • Add DIPEA (2.5 equivalents) to the solution and cool to 0 °C.

  • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the product by dissolving the residue in a minimal amount of DCM and adding it dropwise to cold anhydrous hexane.

  • Collect the precipitate by filtration and dry under vacuum to yield the desired phosphoramidite.

Protocol 3: Solid-Phase Oligonucleotide Synthesis using TMT-protected Phosphoramidites

This protocol outlines the key steps in an automated solid-phase oligonucleotide synthesis cycle using TMT-protected phosphoramidites. Note that the detritylation step requires milder acidic conditions and potentially shorter exposure times compared to DMT-protected phosphoramidites.

Reagents for Automated Synthesizer:

  • Deblocking Solution: 1-2% Dichloroacetic acid (DCA) in DCM.

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Phosphoramidite Monomers: 0.1 M solution of TMT-protected nucleoside phosphoramidites in anhydrous acetonitrile.

  • Capping Reagent A: Acetic anhydride/Pyridine/THF.

  • Capping Reagent B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.

  • Washing Solution: Anhydrous acetonitrile.

Synthesis Cycle:

  • Detritylation: The solid support-bound nucleoside is treated with the deblocking solution to remove the 5'-TMT group. The column is then washed thoroughly with acetonitrile. The orange color of the eluting TMT cation can be monitored spectrophotometrically at ~498 nm to assess coupling efficiency.

  • Coupling: The TMT-protected phosphoramidite monomer and activator solution are delivered simultaneously to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

  • The cycle is repeated until the desired oligonucleotide sequence is assembled.

Protocol 4: Cleavage and Deprotection of TMT-on Oligonucleotides

Materials:

  • Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

  • 80% Acetic acid (for manual detritylation if required).

Procedure:

  • Cleavage from Support and Base Deprotection: After synthesis, the solid support is treated with concentrated ammonium hydroxide or AMA at room temperature or elevated temperature (e.g., 55 °C) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone. The duration of this step depends on the base protecting groups used.

  • TMT-on Purification (Optional): The resulting solution containing the TMT-on oligonucleotide can be directly purified by reverse-phase HPLC. The hydrophobicity of the TMT group allows for excellent separation of the full-length product from shorter failure sequences.

  • Detritylation Post-Purification: After purification, the collected TMT-on oligonucleotide fractions are evaporated to dryness. The TMT group is then removed by dissolving the residue in 80% acetic acid and incubating for a short period (e.g., 15-30 minutes) at room temperature. The detritylated oligonucleotide is then precipitated with ethanol and a salt solution (e.g., sodium acetate).

Mandatory Visualization

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Start Start with 5'-TMT-Nucleoside on Solid Support Detritylation 1. Detritylation (Removal of TMT group) Start->Detritylation Coupling 2. Coupling (Addition of next TMT-phosphoramidite) Detritylation->Coupling Capping 3. Capping (Blocking unreacted chains) Coupling->Capping Oxidation 4. Oxidation (Stabilization of phosphate linkage) Capping->Oxidation Repeat Repeat Cycle (n-1) times Oxidation->Repeat Elongation Repeat->Detritylation Cleavage Cleavage from Support & Base Deprotection Repeat->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Final_Detritylation Final Detritylation (if TMT-on purification) Purification->Final_Detritylation Final_Product Purified Oligonucleotide Final_Detritylation->Final_Product TMT_vs_DMT_Logic cluster_advantages Advantages cluster_disadvantages Disadvantages / Considerations TMT_Cl This compound (TMT-Cl) Adv1 Faster Deprotection TMT_Cl->Adv1 Adv2 Milder Deprotection Conditions TMT_Cl->Adv2 Dis1 Risk of Premature Deprotection TMT_Cl->Dis1 Dis2 Increased Risk of Depurination TMT_Cl->Dis2 Dis3 Requires Careful Optimization TMT_Cl->Dis3 Adv3 Suitable for Acid-Sensitive Oligos Adv2->Adv3

Synthesis of Nucleoside Phosphoramidites using MMT-Cl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside phosphoramidites are fundamental building blocks in the chemical synthesis of oligonucleotides, which have widespread applications in research, diagnostics, and therapeutics. The phosphoramidite method, first introduced by Beaucage and Caruthers, remains the gold standard for oligonucleotide synthesis due to its high efficiency and amenability to automation. A key aspect of this methodology is the use of protecting groups to prevent unwanted side reactions at reactive functional groups on the nucleoside.

The 5'-hydroxyl group of the nucleoside is typically protected with a trityl group, such as dimethoxytrityl (DMT) or monomethoxytrityl (MMT). MMT-Cl (Monomethoxytrityl chloride) serves as a valuable reagent for the protection of the 5'-hydroxyl function. The MMT group is acid-labile, allowing for its selective removal during the automated synthesis cycle to enable the coupling of the next phosphoramidite monomer. This application note provides detailed protocols for the synthesis of nucleoside phosphoramidites using MMT-Cl for the protection of the 5'-hydroxyl group, along with quantitative data and visual workflows to guide researchers in this critical process.

Chemical Reaction Pathway

The synthesis of a nucleoside phosphoramidite involves two key steps: the protection of the 5'-hydroxyl group with MMT-Cl and the subsequent phosphitylation of the 3'-hydroxyl group.

Nucleoside Phosphoramidite Synthesis Nucleoside Nucleoside (Base-protected) MMT_Nucleoside 5'-O-MMT-Nucleoside Nucleoside->MMT_Nucleoside 5'-Hydroxyl Protection MMT_Cl MMT-Cl (Pyridine) MMT_Cl->MMT_Nucleoside Phosphoramidite Nucleoside Phosphoramidite MMT_Nucleoside->Phosphoramidite Phosphitylation Phosphitylating_Reagent 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite (DIPEA, DCM) Phosphitylating_Reagent->Phosphoramidite

Caption: General reaction scheme for nucleoside phosphoramidite synthesis.

Experimental Protocols

5'-O-Monomethoxytritylation of Deoxynucleosides

This protocol describes the general procedure for the protection of the 5'-hydroxyl group of a base-protected deoxynucleoside using MMT-Cl.

Materials:

  • Base-protected deoxynucleoside (e.g., N⁶-benzoyl-2'-deoxyadenosine, N⁴-benzoyl-2'-deoxycytidine, N²-isobutyryl-2'-deoxyguanosine, or thymidine)

  • Monomethoxytrityl chloride (MMT-Cl)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Co-evaporate the base-protected deoxynucleoside (1.0 eq) with anhydrous pyridine twice to remove residual water and dry under high vacuum for at least 1 hour.

  • Dissolve the dried nucleoside in anhydrous pyridine.

  • Add MMT-Cl (1.1-1.5 eq) portion-wise to the solution at room temperature with stirring under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (typically using a mobile phase of DCM:Methanol, 95:5 v/v). The reaction is usually complete within 2-4 hours.

  • Once the reaction is complete, quench it by adding a small amount of methanol.

  • Remove the pyridine by rotary evaporation.

  • Dissolve the residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 5'-O-MMT-deoxynucleoside by silica gel column chromatography. Elute with a gradient of methanol in DCM (e.g., 0-5% methanol).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the 5'-O-MMT-deoxynucleoside as a white foam.

Synthesis of 5'-O-MMT-Deoxynucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites

This protocol outlines the phosphitylation of the 3'-hydroxyl group of the 5'-O-MMT-protected deoxynucleoside.

Materials:

  • 5'-O-MMT-deoxynucleoside

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous acetonitrile

  • Silica gel for column chromatography (pre-treated with triethylamine)

Procedure:

  • Dry the 5'-O-MMT-deoxynucleoside (1.0 eq) under high vacuum for at least 1 hour.

  • Dissolve the dried nucleoside in anhydrous DCM under an inert atmosphere.

  • Add DIPEA (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2-1.5 eq) to the reaction mixture dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC (typically using a mobile phase of Hexane:Ethyl Acetate with a small percentage of triethylamine).

  • Once the reaction is complete, quench it by adding a small amount of anhydrous methanol.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude phosphoramidite by flash chromatography on silica gel pre-treated with triethylamine (typically a slurry of silica in the eluent containing 1-2% triethylamine). Elute with a gradient of ethyl acetate in hexane containing a small percentage of triethylamine.

  • Combine the pure fractions and evaporate the solvent to yield the final nucleoside phosphoramidite as a crisp white foam.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the synthesis of MMT-protected deoxynucleoside phosphoramidites. Yields and purity can vary based on the specific nucleoside, reaction scale, and purification efficiency.

Table 1: 5'-O-Monomethoxytritylation of Deoxynucleosides

Deoxynucleoside (Base Protection)MMT-Cl (eq)SolventReaction Time (h)Typical Yield (%)
Thymidine (None)1.2Pyridine2-385-95
N⁶-Benzoyl-deoxyadenosine (Bz)1.3Pyridine3-480-90
N⁴-Benzoyl-deoxycytidine (Bz)1.3Pyridine3-482-92
N²-Isobutyryl-deoxyguanosine (iBu)1.5Pyridine4-675-85

Table 2: Phosphitylation of 5'-O-MMT-Deoxynucleosides

5'-O-MMT-DeoxynucleosidePhosphitylating Reagent (eq)SolventReaction Time (h)Typical Yield (%)Purity by ³¹P NMR (%)
5'-O-MMT-Thymidine1.3DCM1-288-96>98
5'-O-MMT-N⁶-Benzoyl-dA1.4DCM1.5-2.585-93>98
5'-O-MMT-N⁴-Benzoyl-dC1.4DCM1.5-2.587-95>98
5'-O-MMT-N²-Isobutyryl-dG1.5DCM2-380-90>97

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of a nucleoside phosphoramidite.

Phosphoramidite Synthesis Workflow cluster_protection 5'-O-MMT Protection cluster_phosphitylation Phosphitylation cluster_analysis Quality Control start Start: Base-Protected Nucleoside protect React with MMT-Cl in Pyridine start->protect workup1 Aqueous Workup protect->workup1 purify1 Silica Gel Chromatography workup1->purify1 product1 5'-O-MMT Nucleoside purify1->product1 phosphitylate React with Phosphitylating Reagent and DIPEA in DCM product1->phosphitylate workup2 Aqueous Workup phosphitylate->workup2 purify2 Silica Gel Chromatography (TEA treated) workup2->purify2 product2 Final Phosphoramidite purify2->product2 analysis Purity Analysis: - ³¹P NMR - HPLC product2->analysis

Applications of MMT-Cl in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note on "MMT-Cl": The term "MMT-Cl" is ambiguous in pharmaceutical literature. This document addresses the two most relevant interpretations:

  • Montmorillonite (MMT): A natural clay mineral widely investigated as a versatile excipient in drug delivery systems. While not a specific compound "MMT-Cl," its properties are influenced by interlayer cations, which can include chloride, and it is used to deliver various drug salts, including hydrochlorides.

  • 4-Methoxytrityl (Mmt) Protecting Group: In this context, "MMT-Cl" refers to 4-Methoxytrityl chloride , a reagent used to introduce the Mmt protecting group in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide drug development.

Part 1: Montmorillonite (MMT) in Pharmaceutical Development

Application Notes

Montmorillonite (MMT) is a layered silicate clay mineral that has garnered significant attention in pharmaceutical development due to its unique physicochemical properties.[1][2] As a major component of bentonite, MMT is recognized for its high cation exchange capacity, swelling ability, and large surface area, making it an excellent candidate for a drug delivery carrier.[1][3] Its applications span various dosage forms, aiming to improve the therapeutic efficacy of drugs through controlled release, enhanced solubility, and improved bioavailability.[1][2][4]

Key Applications:

  • Sustained and Controlled Drug Release: MMT's layered structure allows for the intercalation of drug molecules between its silicate sheets.[5] This entrapment, primarily driven by cation exchange and electrostatic interactions, leads to a sustained release profile for many drugs, reducing dosing frequency and improving patient compliance.[1][2]

  • Enhanced Bioavailability of Poorly Soluble Drugs: For hydrophobic drugs, MMT can enhance the dissolution rate and, consequently, bioavailability.[1][2] The high surface area and hydrophilicity of MMT improve the wettability of the drug, facilitating its dissolution.[1]

  • Drug Stabilization: MMT can protect entrapped drug molecules from degradation in the gastrointestinal tract, ensuring that the active pharmaceutical ingredient (API) reaches its target site.

  • Composite Formulations: MMT is often incorporated into polymer-based drug delivery systems to form nanocomposites.[1][4] These composites exhibit improved mechanical strength and can offer more precise control over the drug release kinetics.

  • Detoxification: MMT has the ability to adsorb toxins, such as aflatoxins, and certain viruses, which can be beneficial in specific therapeutic contexts.[1]

Mechanism of Drug Interaction:

The primary mechanism for the adsorption of cationic drugs onto the negatively charged surface of MMT is cation exchange .[1] Drug molecules in solution can be intercalated into the interlayer spaces of the clay, displacing the naturally occurring cations (e.g., Na+, Ca2+). This strong electrostatic interaction is key to achieving sustained drug release.[1] For non-ionic or hydrophobic drugs, adsorption can occur through other mechanisms such as van der Waals forces, hydrogen bonding, and hydrophobic interactions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of Montmorillonite in drug delivery.

Table 1: Drug Loading and Adsorption Efficiency of Montmorillonite

DrugClay TypeLoading MethodpHDrug Loading / AdsorptionReference
Doxorubicin (DOX)Raw Montmorillonite (CaMt)Adsorption-97.99%[6]
Doxorubicin (DOX)Purified Montmorillonite (PMt)Adsorption-96.79%[6]
Ciprofloxacin (CIP)Montmorillonite (MMT)Adsorption531.1%[7]
IsoniazidMontmorilloniteSolution Method-Intercalation confirmed[8]
Metronidazole (MNE)Organo-montmorilloniteAdsorption0.2, 2.5, 5.0pH-dependent[9]
Ranitidine HClNa-smectiteAdsorption6.5102 meq/100 g of clay[8]

Table 2: Drug Release Characteristics from Montmorillonite-Based Formulations

DrugFormulationRelease DurationRelease ProfileReference
Ciprofloxacin (CIP)CIP-MMT composite6 hoursSustained[7]
Ciprofloxacin (CIP)3 wt% CMCNF-CIP-MMT composite48 hoursSustained[7]
Doxorubicin (DOX)DOX-loaded purified montmorilloniteProlongedGradual[6]
Metronidazole (MNE)MNE/Organo-montmorillonite-Modified release[9]
PaclitaxelChitosan-coated drug-loaded MMT-Decreased release rate[1]
IbuprofenChitosan-intercalated MMT-Decreased release rate[1]
Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Montmorillonite via Solution Intercalation

This protocol is a general method for loading a hydrophilic, cationic drug onto Montmorillonite.

Materials:

  • Montmorillonite (e.g., K10-Montmorillonite)

  • Active Pharmaceutical Ingredient (API), e.g., Metronidazole (MNE)

  • Deionized water

  • pH adjustment solutions (e.g., HCl, NaOH)

  • Centrifuge

  • Stirrer

Procedure:

  • Preparation of MMT Dispersion: Disperse a known amount of Montmorillonite in deionized water to create a suspension of a specific concentration (e.g., 30 mg/mL).[9]

  • pH Adjustment: Adjust the pH of the MMT dispersion to the desired value using appropriate acidic or basic solutions. The optimal pH will depend on the pKa of the drug to ensure it is in its cationic form.[9]

  • Preparation of Drug Solution: Prepare an aqueous solution of the drug at a known concentration.

  • Drug Loading: Add the drug solution to the MMT dispersion. The mixture is then stirred for a sufficient time (e.g., 5 hours) to allow the adsorption process to reach equilibrium.[9]

  • Separation: Centrifuge the mixture at a high speed (e.g., 8000 rpm for 10 minutes) to separate the drug-loaded MMT from the supernatant.[9]

  • Quantification of Unbound Drug: Analyze the supernatant using a suitable analytical method (e.g., HPLC) to determine the concentration of the unbound drug.

  • Calculation of Drug Loading: The amount of drug adsorbed onto the MMT is calculated by subtracting the amount of unbound drug in the supernatant from the initial amount of drug added.

  • Washing and Drying: Wash the drug-loaded MMT pellet with deionized water to remove any loosely bound drug and then dry it under appropriate conditions (e.g., in an oven or by lyophilization).

Visualization

Drug_Loading_Workflow cluster_prep Preparation cluster_loading Loading Process cluster_separation Separation & Analysis cluster_final Final Product MMT_Dispersion 1. Prepare MMT Dispersion Mix 3. Mix MMT and Drug Solution MMT_Dispersion->Mix Drug_Solution 2. Prepare Drug Solution Drug_Solution->Mix Stir 4. Stir to Reach Equilibrium Mix->Stir Centrifuge 5. Centrifuge Stir->Centrifuge Analyze 6. Analyze Supernatant (e.g., HPLC) Centrifuge->Analyze Wash_Dry 7. Wash and Dry Pellet Centrifuge->Wash_Dry Final_Product Drug-Loaded MMT Wash_Dry->Final_Product

Caption: Workflow for preparing drug-loaded Montmorillonite.

Part 2: 4-Methoxytrityl (Mmt) Group in Pharmaceutical Development

Application Notes

The 4-methoxytrityl (Mmt) group is a valuable amine-protecting group employed in solid-phase peptide synthesis (SPPS) , a fundamental technique for producing peptide-based therapeutics.[10] Mmt-Cl (4-methoxytrityl chloride) is the reagent used to introduce this protecting group onto the side chains of amino acids such as lysine, ornithine, and cysteine.[11]

Key Role in Peptide Synthesis:

  • Orthogonal Protection: The primary advantage of the Mmt group is its orthogonality . It can be selectively removed under very mild acidic conditions that do not affect other acid-labile protecting groups (like Boc) or the linkage of the peptide to the resin.[10] This allows for specific modifications to the peptide side chain while the peptide remains attached to the solid support.

  • Side-Chain Modification: The selective deprotection of the Mmt group enables various modifications, including:

    • Peptide branching: Synthesizing peptides with branches at specific amino acid residues.

    • Cyclization: Forming cyclic peptides, which often have improved stability and biological activity.

    • Labeling: Attaching fluorescent dyes, radiolabels, or other moieties for diagnostic or research purposes.

  • Compatibility: The Mmt group is compatible with the widely used Fmoc/tBu strategy in SPPS.

Mechanism of Deprotection:

The removal of the Mmt group is an acid-catalyzed process. A mild acid protonates the protected amine, leading to the cleavage of the C-N bond and the formation of a stable 4-methoxytrityl carbocation. This carbocation is then scavenged by a scavenger molecule (like triisopropylsilane) present in the deprotection solution to prevent side reactions.[10]

Experimental Protocols

Protocol 2: Selective Deprotection of the Mmt Group from a Resin-Bound Peptide

This protocol describes a common method for the selective removal of the Mmt group from the side chain of an amino acid during SPPS.

Materials:

  • Mmt-protected peptide-resin

  • Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1% (v/v) Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Mmt-protected peptide-resin in DCM within the synthesis vessel.

  • Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (1-2% TFA/2% TIS in DCM) to the resin (approximately 10 mL per gram of resin).[12]

    • Gently agitate the mixture at room temperature for 30 minutes.[12] Repeat this step if necessary for complete deprotection.

  • Monitoring (Optional): To check for completion, a small number of resin beads can be removed and treated with a drop of concentrated TFA. An immediate orange color indicates the presence of the Mmt cation, suggesting deprotection is ongoing or complete.[12]

  • Washing:

    • Filter the resin and wash thoroughly with DCM (e.g., 3 times).

    • Wash with Methanol (2 times).[12]

    • Wash with DCM (2 times).[12]

  • Neutralization:

    • Wash the resin with 1% DIEA in DMF (2 times) to neutralize any residual acid.[12]

    • Wash the resin with DMF (2 times).[12]

  • Further Modification: The resin with the deprotected side chain is now ready for the next step, such as coupling of another amino acid for branching, or reaction with a labeling reagent.

Visualization

Mmt_Deprotection_Pathway cluster_peptide Peptide on Solid Support cluster_deprotection Deprotection Step cluster_modification Side-Chain Modification Peptide_Resin Peptide-Resin (Side Chain Mmt-Protected) Add_TFA_TIS Add 1-2% TFA / TIS in DCM Peptide_Resin->Add_TFA_TIS Mmt_Cleavage Acid-Catalyzed Cleavage of Mmt Group Add_TFA_TIS->Mmt_Cleavage Free_Amine Free Side-Chain Amine on Peptide-Resin Mmt_Cleavage->Free_Amine Branching Branching Free_Amine->Branching e.g., couple another amino acid Cyclization Cyclization Free_Amine->Cyclization e.g., react with another part of the peptide Labeling Labeling Free_Amine->Labeling e.g., attach a fluorescent tag

Caption: Role of Mmt deprotection in peptide modification.

References

Protecting the 5'-Hydroxyl Group of Nucleosides: An Application Note on the Monomethoxytrityl (MMT) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the protection of the 5'-hydroxyl group of nucleosides using 4-methoxytrityl chloride (MMT-Cl). This acid-labile protecting group is a cornerstone in synthetic organic chemistry, particularly in the multi-step synthesis of oligonucleotides and nucleoside analogs, where selective protection of the primary alcohol is paramount.

Introduction

The selective protection of the 5'-hydroxyl group of a nucleoside is a critical step in the chemical synthesis of DNA and RNA fragments and their analogs. The monomethoxytrityl (MMT) group, along with its parent trityl (Tr) and more acid-labile dimethoxytrityl (DMT) counterparts, offers a robust and reversible means of shielding the primary 5'-hydroxyl from unwanted reactions while other chemical transformations are carried out on the nucleobase or the 3'-hydroxyl group. The MMT group is introduced by reacting the nucleoside with MMT-Cl in the presence of a base, typically in an anhydrous pyridine solvent. Its removal is conveniently achieved under mild acidic conditions.

Reaction Mechanism and Workflow

The reaction proceeds via a nucleophilic attack of the primary 5'-hydroxyl group of the nucleoside on the carbocation generated from MMT-Cl. The steric hindrance of the trityl group ensures high regioselectivity for the less hindered 5'-position over the secondary 3'-hydroxyl group.

ReactionMechanism cluster_reactants Reactants cluster_reaction Reaction Nucleoside Nucleoside (with free 5'-OH) Intermediate Activated Complex Nucleoside->Intermediate Nucleophilic Attack MMTCl MMT-Cl (4-Methoxytrityl chloride) MMTCl->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Product 5'-O-MMT-Nucleoside Intermediate->Product Protection Byproduct Base·HCl Intermediate->Byproduct

Caption: Mechanism of 5'-O-MMT protection of a nucleoside.

The general experimental workflow for the MMT protection of a nucleoside, followed by purification and subsequent deprotection, is outlined below.

ExperimentalWorkflow A Step 1: Preparation Dry nucleoside and pyridine. Set up reaction under inert atmosphere. B Step 2: Reaction Dissolve nucleoside in pyridine. Add MMT-Cl portion-wise. Stir at room temperature. A->B Proceed C Step 3: Quenching & Work-up Quench with methanol. Remove pyridine under reduced pressure. Dissolve in DCM and wash with NaHCO₃ solution. B->C Reaction Complete D Step 4: Purification Dry organic layer. Concentrate in vacuo. Purify by silica gel column chromatography. C->D Crude Product E Step 5: Characterization Confirm product structure and purity (TLC, NMR, MS). D->E Purified Product F Step 6: Deprotection (Optional) Treat with 80% acetic acid or other acidic reagents. E->F If deprotection is needed

Caption: General experimental workflow for MMT-Cl reaction with a nucleoside.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-(4-methoxytrityl)thymidine

This protocol details the protection of the 5'-hydroxyl group of thymidine.

Materials:

  • Thymidine

  • 4-Methoxytrityl chloride (MMT-Cl)

  • Anhydrous pyridine

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dry thymidine (1 equivalent) by co-evaporation with anhydrous pyridine and then dry under high vacuum for several hours.

  • Dissolve the dried thymidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • To the stirred solution, add MMT-Cl (1.1-1.2 equivalents) portion-wise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a small amount of cold methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield 5'-O-(4-methoxytrityl)thymidine.

Protocol 2: Deprotection of 5'-O-MMT-Nucleosides

This protocol describes the removal of the MMT protecting group.

Materials:

  • 5'-O-MMT-protected nucleoside

  • 80% aqueous acetic acid or 3% trichloroacetic acid (TCA) in DCM

Procedure using Acetic Acid:

  • Dissolve the 5'-O-MMT-nucleoside in 80% aqueous acetic acid.

  • Stir the solution at room temperature and monitor the reaction by TLC. Deprotection is typically complete within 1-2 hours.

  • Upon completion, remove the acetic acid under reduced pressure (co-evaporating with toluene can aid in removal).

  • The deprotected nucleoside can be further purified if necessary.

Procedure using Trichloroacetic Acid (TCA):

  • Dissolve the 5'-O-MMT-nucleoside in dichloromethane.

  • Add a solution of 3% TCA in DCM dropwise to the stirred solution at room temperature. The formation of the MMT cation will result in a characteristic orange-yellow color.

  • The deprotection is often very rapid, typically complete within minutes. Monitor by TLC.

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain the deprotected nucleoside.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the 5'-O-MMT protection of various nucleosides. Yields are highly dependent on the specific nucleoside and the purity of the starting materials.

NucleosideMMT-Cl (Equivalents)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Thymidine1.1 - 1.2PyridineRoom Temperature2 - 485 - 95
2'-Deoxyadenosine (N⁶-benzoyl protected)1.2 - 1.3PyridineRoom Temperature3 - 580 - 90
2'-Deoxyguanosine (N²-isobutyryl protected)1.2 - 1.3PyridineRoom Temperature4 - 675 - 85
2'-Deoxycytidine (N⁴-benzoyl protected)1.2 - 1.3PyridineRoom Temperature3 - 580 - 90

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield of Protected Nucleoside Incomplete reaction.Ensure all reagents and solvents are anhydrous. Increase reaction time or slightly increase the equivalents of MMT-Cl.
Side reactions (e.g., protection at 3'-OH).Maintain room temperature and add MMT-Cl portion-wise to avoid localized high concentrations.
Difficult Purification Presence of di-tritylated product.Use the minimum necessary amount of MMT-Cl. Optimize column chromatography conditions.
Incomplete Deprotection Insufficient acid or reaction time.Increase the reaction time for deprotection or use a stronger acid like 3% TCA in DCM for faster removal.
Re-attachment of the MMT group.This is more common in "trityl-on" purifications of oligonucleotides on a solid support. For solution-phase deprotection, ensure complete work-up to remove the MMT cation.

Conclusion

The MMT-Cl reaction is a reliable and highly selective method for the protection of the 5'-hydroxyl group of nucleosides. The protocols and data presented here provide a comprehensive guide for researchers in the field of nucleic acid chemistry and drug development. Careful control of reaction conditions and appropriate purification techniques are key to achieving high yields of the desired 5'-O-MMT-protected nucleosides, which are valuable intermediates for further synthetic transformations.

Application Notes and Protocols for MMT-Cl in the Synthesis of Complex Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Monomethoxytrityl Chloride (MMT-Cl)

Monomethoxytrityl chloride (MMT-Cl) is a valuable protecting group reagent widely employed in the synthesis of complex biomolecules such as peptides, oligonucleotides, and carbohydrates. Its utility stems from its acid lability, allowing for its removal under mild acidic conditions that are orthogonal to many other protecting groups used in solid-phase and solution-phase synthesis. This property enables the selective deprotection of specific functional groups, facilitating site-specific modifications and the construction of intricate molecular architectures. The MMT group is commonly used to protect primary hydroxyl groups, thiols, and primary amines.

Key Applications of MMT-Cl

The MMT group offers significant advantages in multistep synthetic strategies for various biomolecules:

  • Peptide Synthesis: In solid-phase peptide synthesis (SPPS), MMT is frequently used to protect the side chains of amino acids like Cysteine (Cys), Lysine (Lys), and Histidine (His). This allows for on-resin modifications, such as cyclization or the introduction of labels, after selective deprotection of the MMT group.[1][2] The MMT group is stable to the basic conditions used for Fmoc deprotection but can be selectively cleaved with dilute trifluoroacetic acid (TFA).[1]

  • Oligonucleotide Synthesis: MMT-Cl is utilized to protect the 5'-hydroxyl group of nucleosides during the synthesis of oligonucleotides.[3] Its lipophilic nature aids in the purification of the desired product by reverse-phase chromatography. The MMT group can be removed at the desired stage to allow for further chain elongation or the introduction of 5'-modifications.

  • Carbohydrate and Glycopeptide Synthesis: In the complex synthesis of oligosaccharides and glycopeptides, MMT-Cl can be used for the regioselective protection of hydroxyl groups. In glycopeptide synthesis, MMT-protected cysteine residues can be selectively deprotected on-resin to allow for glycosylation at the thiol side chain.[4]

Data Presentation: Quantitative Analysis of MMT-Cl Reactions

The efficiency of protection and deprotection reactions involving MMT-Cl is crucial for the overall success of a synthetic strategy. The following tables summarize available quantitative data for these reactions.

BiomoleculeFunctional GroupReagents and ConditionsYield/EfficiencyReference
CysteineThiolMMT-Cl, DIPEAHigh (qualitative)
Nucleoside5'-HydroxylMMT-Cl, PyridineGood to High (qualitative)
Alanyl Nucleo Amino Acidsα-AminoMMT-Cl, Triethylamine, DMFNot specified[5]

Table 1: Quantitative Data for MMT Protection Reactions

Biomolecule/PeptideFunctional GroupDeprotection ConditionsDeprotection Efficiency/YieldReference
Oxytocin (on-resin)Cys(Mmt)2% TFA, 5% TIS in DCM (2 min x 2)53.6% Alkylated[6]
Oxytocin (on-resin)Cys(Mmt)2% TFA, 5% TIS in DCM (5 min x 2)48.8% Alkylated[6]
Oxytocin (on-resin)Cys(Mmt)2% TFA, 5% TIS in DCM (10 min x 2)32.0% Alkylated[6]
Oxytocin (on-resin)Cys(Mmt)2% TFA, 5% TIS in DCM (10 min x 5)40.0% Alkylated[6]
Peptide (on-resin)Cys(Mmt)1% TFA, 5% TIS in DCM (30 min, repeated)Quantitative (qualitative)[1]
5'-MMT-Amino-Modified Oligonucleotide5'-Amino20% Acetic Acid in Water (1 hour, RT)Efficient (qualitative)[3]
Glycopeptide (on-resin)Cys(Mmt)TFA/CH₂Cl₂/TIS (2:95:3)Complete (qualitative)[4]

Table 2: Quantitative Data for MMT Deprotection Reactions

Experimental Protocols

Protocol 1: On-Resin Deprotection of MMT from a Cysteine Residue in Peptide Synthesis

This protocol describes the selective removal of the MMT protecting group from a cysteine side chain on a resin-bound peptide.[1]

Materials:

  • MMT-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the MMT-protected peptide-resin in DCM in a solid-phase synthesis vessel for 30 minutes.

  • Deprotection Solution Preparation: Prepare a deprotection solution of 1% TFA and 5% TIS in DCM.

  • Deprotection Reaction: Drain the DCM from the resin and add the deprotection solution. Agitate the mixture for 30 minutes at room temperature. The solution will typically turn yellow due to the formation of the MMT cation.

  • Monitoring: Monitor the deprotection by observing the color of the solution. Repeat the deprotection step with fresh solution until the yellow color is no longer prominent.

  • Washing: After complete deprotection, thoroughly wash the resin with DCM (3 x resin volume) followed by DMF (3 x resin volume).

  • Further Steps: The resin is now ready for subsequent on-resin modifications or further peptide chain elongation.

Protocol 2: Deprotection of 5'-MMT from an Amino-Modified Oligonucleotide

This protocol outlines the removal of the MMT group from the 5'-amino modifier of a purified oligonucleotide.[3]

Materials:

  • Purified 5'-MMT-amino-modified oligonucleotide

  • Glacial acetic acid

  • Deionized water

  • Ethyl acetate

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Deprotection Solution: Prepare a 20% aqueous acetic acid solution (v/v).

  • Reaction: Dissolve the purified 5'-MMT-amino-modified oligonucleotide in the 20% acetic acid solution. Incubate at room temperature for 1 hour. The solution may become cloudy due to the precipitation of MMT alcohol.

  • Extraction: Add an equal volume of ethyl acetate to the reaction mixture to extract the MMT alcohol.

  • Phase Separation: Vortex the mixture thoroughly and then centrifuge to separate the aqueous and organic phases.

  • Isolation: Carefully remove the upper ethyl acetate layer containing the MMT alcohol. Repeat the extraction with ethyl acetate two more times.

  • Final Product: The aqueous layer contains the deprotected 5'-amino-modified oligonucleotide, which can be dried or used directly in subsequent applications.

Protocol 3: On-Resin Glycosylation of a Cysteine-Containing Peptide via MMT Deprotection

This protocol details the synthesis of a disulfide-linked glycopeptide on a solid support.[4]

Materials:

  • Fmoc-protected peptide on Wang resin with a Cys(Mmt) residue

  • Deprotection solution: TFA/DCM/TIS (2:95:3 v/v/v)

  • Electrophilic thiol-specific glycosyl donor (e.g., glucosulfenyl hydrazine intermediate)

  • DCM

  • Cleavage cocktail: TFA/TIS/water (95:2.5:2.5 v/v/v)

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence on Wang resin using standard Fmoc-SPPS, incorporating Fmoc-Cys(Mmt)-OH at the desired position.

  • Selective MMT Deprotection: Swell the resin in DCM. Treat the resin with the deprotection solution (TFA/DCM/TIS 2:95:3) to selectively remove the MMT group from the cysteine side chain.

  • Glycosylation: After washing the resin, add a solution of the electrophilic thiol-specific glycosyl donor (2.5 equivalents) in DCM. Allow the reaction to proceed for 30 minutes. Repeat the glycosylation step to ensure complete reaction.

  • Cleavage and Global Deprotection: Wash the resin thoroughly. Treat the resin with the cleavage cocktail (TFA/TIS/water 95:2.5:2.5) to cleave the glycopeptide from the resin and remove other acid-labile side-chain protecting groups.

  • Purification: Purify the crude glycopeptide by reverse-phase HPLC.

Visualizations: Workflows and Signaling Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Solid Support (Resin) Fmoc_AA Fmoc-AA-OH Coupling Resin->Fmoc_AA Wash1 Wash Fmoc_AA->Wash1 Deprotection Fmoc Deprotection (e.g., Piperidine) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Wash2->Fmoc_AA Repeat n times Cleavage Cleavage from Resin & Global Deprotection Wash2->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

A generalized workflow for solid-phase peptide synthesis (SPPS).
Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle Start Start: Nucleoside on Solid Support (5'-DMT) Detritylation 1. Detritylation (Acid) Removes 5'-DMT/MMT Start->Detritylation Coupling 2. Coupling (Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation End_Cycle End of Cycle Oxidation->End_Cycle End_Cycle->Detritylation Repeat for next base

The cyclic process of automated solid-phase oligonucleotide synthesis.
Application in Studying GPCR Signaling

MMT-protected peptides can be synthesized and subsequently modified (e.g., with fluorescent labels or crosslinkers) to study G-protein coupled receptor (GPCR) signaling pathways.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Ligand Peptide Ligand (Synthesized using MMT-protection) Ligand->GPCR Binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Target Proteins

A simplified G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

MMT-Cl is a versatile and indispensable tool in the synthesis of complex biomolecules. Its key feature of mild acid lability provides the orthogonality required for sophisticated synthetic strategies, enabling the production of peptides, oligonucleotides, and their conjugates with high precision and for a wide range of applications in research and drug development. The protocols and data presented here provide a foundation for the effective implementation of MMT chemistry in the laboratory.

References

Application Notes and Protocols for the Monomethoxytrityl (MMT) Protection of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the protection of primary and secondary amines using the monomethoxytrityl (MMT) group. The MMT protecting group is a valuable tool in multi-step organic synthesis, particularly in the preparation of complex molecules such as peptides, oligonucleotides, and drug candidates. Its key advantage lies in its stability to a range of reaction conditions and its facile removal under mild acidic conditions, ensuring the integrity of sensitive functional groups elsewhere in the molecule.

Introduction to MMT Protection

The monomethoxytrityl (MMT) group is an acid-labile protecting group used to temporarily block primary and secondary amino functionalities. The introduction of the bulky MMT group effectively shields the lone pair of electrons on the nitrogen atom, preventing the amine from participating in undesired nucleophilic or basic reactions. The electron-donating methoxy group on one of the phenyl rings makes the MMT group significantly more susceptible to acid-catalyzed cleavage compared to the parent trityl (Trt) group, allowing for its selective removal in the presence of other acid-sensitive moieties.

The MMT protection of amines is typically achieved by reacting the amine with 4-methoxytrityl chloride (MMT-Cl) in the presence of a non-nucleophilic base. The choice of solvent and base is crucial for achieving high yields and minimizing side reactions.

Key Applications

  • Peptide Synthesis: Protection of the ε-amino group of lysine and the N-terminus of amino acids. The mild deprotection conditions are orthogonal to the commonly used Fmoc and Boc protecting groups in solid-phase peptide synthesis (SPPS).

  • Oligonucleotide Synthesis: Protection of the 5'-amino modifiers in the synthesis of modified oligonucleotides.[1]

  • Drug Development: Used in the synthesis of complex drug molecules and prodrugs where protection of an amine is necessary during intermediate steps.

General Reaction Scheme

The protection of a primary amine with MMT-Cl proceeds via a nucleophilic substitution reaction. The amine attacks the electrophilic carbon of the trityl chloride, and a base is used to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ ProtectedAmine R-NH-MMT Amine->ProtectedAmine MMTCl MMT-Cl MMTCl->ProtectedAmine Base Base Salt Base-H⁺Cl⁻ Base->Salt

Caption: General reaction for MMT protection of a primary amine.

Experimental Protocols

Protocol 1: MMT Protection of a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol describes a general procedure for the MMT protection of a primary aliphatic amine in solution.

Materials:

  • Primary aliphatic amine (e.g., Benzylamine) (1.0 eq)

  • 4-Methoxytrityl chloride (MMT-Cl) (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve the primary aliphatic amine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (TEA or DIPEA, 1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve MMT-Cl (1.05 eq) in a minimal amount of anhydrous DCM or THF.

  • Add the MMT-Cl solution dropwise to the amine solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure MMT-protected amine.

Protocol 2: MMT Protection of an Amino Acid

This protocol is adapted for the N-terminal protection of amino acids.[2]

Materials:

  • Amino acid (1.0 eq)

  • 4-Methoxytrityl chloride (MMT-Cl) (1.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Suspend the amino acid (1.0 eq) in anhydrous DMF.

  • Add triethylamine (3.0 eq) and stir the mixture until the amino acid dissolves.

  • Add MMT-Cl (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-cold water and stir.

  • The MMT-protected amino acid will often precipitate. If not, extract the aqueous layer with ethyl acetate.

  • For precipitation, filter the solid, wash with cold water and then with diethyl ether.

  • Dry the product under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the MMT protection of various amines. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Amine TypeSubstrate ExampleBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Primary AliphaticBenzylamineTEADCM12RT>90
Primary AliphaticHexylamineDIPEATHF16RT85-95
Secondary AliphaticDiethylamineTEADCM24RT70-85
Primary AromaticAnilinePyridineDMF245060-75
Amino AcidAlanineTEADMF12RT~90[2]

Deprotection of MMT-Protected Amines

The MMT group is readily cleaved under mild acidic conditions. The choice of deprotection reagent and conditions depends on the sensitivity of the substrate.

Protocol 3: Mild Acidic Deprotection

Materials:

  • MMT-protected amine

  • Trifluoroacetic acid (TFA) (1-5% v/v) in Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger, optional)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the MMT-protected amine in DCM.

  • Add a solution of 1-5% TFA in DCM. If the substrate is sensitive to the released trityl cation, add TIS (1-5% v/v) as a scavenger.

  • Stir the reaction at room temperature for 10-60 minutes. The appearance of a yellow-orange color indicates the release of the MMT cation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected amine as necessary.

Deprotection Conditions Comparison
Reagent/ConditionsSubstrate SuitabilityNotes
1-2% TFA in DCM[3]Peptides on solid support, general useFast and efficient. A scavenger like TIS is recommended to prevent re-attachment or side reactions of the MMT cation.
20% Acetic Acid in Water[4]Oligonucleotides, sensitive substratesMilder conditions, suitable for compounds that are sensitive to stronger acids. The MMT-alcohol byproduct can be removed by extraction with ethyl acetate.[4]
60°C in neutral aqueous conditions[5]OligonucleotidesAn acid-free method where heating promotes hydrolytic cleavage of the MMT-amine bond.[5]

Troubleshooting and Side Reactions

  • Incomplete Protection: If the reaction does not go to completion, consider increasing the amount of MMT-Cl and base, extending the reaction time, or gently heating the reaction mixture. Ensure that all reagents and solvents are anhydrous, as water can hydrolyze MMT-Cl.

  • Formation of MMT-Alcohol: This can occur if there is moisture in the reaction. Using anhydrous conditions is critical.

  • Deprotection during Work-up or Purification: The MMT group is acid-labile. Avoid acidic conditions during work-up and chromatography. For silica gel chromatography of MMT-protected amines, it is often recommended to pre-treat the silica with a small amount of triethylamine in the eluent to neutralize acidic sites on the silica.[6]

  • Re-attachment of MMT group during Deprotection: The released MMT cation can re-attach to the deprotected amine or other nucleophiles. Using a scavenger such as triisopropylsilane (TIS) can trap the MMT cation and prevent this side reaction.[3]

Experimental Workflow Diagram

G cluster_protection MMT Protection cluster_deprotection MMT Deprotection Start Start with Amine Dissolve Dissolve Amine and Base in Anhydrous Solvent Start->Dissolve AddMMTCl Add MMT-Cl solution Dissolve->AddMMTCl React React at RT (2-16h) AddMMTCl->React Workup Aqueous Work-up React->Workup Purify Purify by Chromatography Workup->Purify ProtectedProduct MMT-Protected Amine Purify->ProtectedProduct StartDeprotection Start with MMT-Protected Amine DissolveDeprotection Dissolve in DCM StartDeprotection->DissolveDeprotection AddAcid Add Mild Acid (e.g., 1-5% TFA/DCM) DissolveDeprotection->AddAcid ReactDeprotection React at RT (10-60 min) AddAcid->ReactDeprotection Quench Quench with Base ReactDeprotection->Quench Extract Extract and Dry Quench->Extract DeprotectedProduct Deprotected Amine Extract->DeprotectedProduct

Caption: Workflow for MMT protection and deprotection of amines.

References

Troubleshooting & Optimization

Technical Support Center: 4,4',4''-Trimethoxytrityl Chloride (DMT-Cl) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 4,4',4''-Trimethoxytrityl chloride (DMT-Cl).

Troubleshooting Guides in Q&A Format

This section addresses specific issues that can lead to low product yield during DMT-Cl reactions.

Question 1: My DMT-Cl reaction is showing a low yield with a significant amount of unreacted starting material. What are the likely causes?

Answer:

Low conversion of your starting material in a DMT-Cl reaction is most commonly attributed to two primary factors: the presence of moisture and the degradation of the DMT-Cl reagent.

  • Moisture Contamination: this compound is highly sensitive to moisture. Any water present in the reaction solvent, on the glassware, or within the starting material itself will rapidly hydrolyze DMT-Cl to the corresponding alcohol, 4,4',4''-Trimethoxytrityl alcohol (DMT-OH). This byproduct is unreactive and will not participate in the desired protection reaction, thereby reducing the effective concentration of your reagent and leading to incomplete conversion.

  • Degraded DMT-Cl Reagent: Over time, especially with improper storage, DMT-Cl can hydrolyze to DMT-OH. If your reagent has been stored for an extended period or exposed to atmospheric moisture, a significant portion of it may already be inactive. An isolated yield of less than 90% when starting with a primary alcohol often points to a partially hydrolyzed DMT-Cl reagent.[1]

To address this, consider the following troubleshooting steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven prior to use.

    • Use anhydrous solvents. Pyridine, a common solvent for these reactions, should be dried, for instance, by distillation from calcium hydride.

    • Dry your starting material, especially if it is hygroscopic. For nucleosides, a common practice is to co-evaporate them with anhydrous pyridine three times to remove residual water.[1]

  • Verify Reagent Quality:

    • If you suspect your DMT-Cl has degraded, it is best to use a fresh bottle.

    • Alternatively, you can regenerate the active DMT-Cl from the DMT-OH contaminant. This can be achieved by heating the reagent with 5 equivalents of acetyl chloride at 60-80°C for 3-4 hours. After the reaction, the solvent is evaporated, and the residue is co-evaporated with toluene twice and dried under high vacuum.[1]

  • Optimize Reaction Stoichiometry:

    • For the protection of a primary hydroxyl group on a nucleoside, a slight excess of DMT-Cl (1.05 equivalents) is typically sufficient for the reaction to complete within 2 hours under anhydrous conditions.[1] Using a large excess may not compensate for poor reagent quality or wet conditions and can complicate purification.

Question 2: I have observed the formation of byproducts in my reaction mixture. What are the common side reactions, and how can I minimize them?

Answer:

Besides the hydrolysis of DMT-Cl, other side reactions can occur, leading to a complex reaction mixture and lower yield of the desired product.

  • Reaction with Other Functional Groups: While DMT-Cl is sterically hindered and shows a high preference for primary hydroxyl groups, it can react with other nucleophilic functional groups present in your substrate, such as amines.[2] If your starting material contains unprotected amines, you may observe the formation of N-DMT byproducts.

  • Di-tritylation: In molecules with multiple hydroxyl groups, such as diols, it is possible to get double protection, resulting in a di-DMT-protected byproduct. This is more likely to occur if a large excess of DMT-Cl is used or if the reaction is run for an extended period.

  • Acid-Catalyzed Deprotection: The pyridinium hydrochloride salt formed as a byproduct of the reaction can create a mildly acidic environment. This acidity can lead to the degradation of the desired DMT-protected product, as the DMT group is acid-labile.[3]

To minimize these side reactions:

  • Protect Other Reactive Groups: If your substrate contains other nucleophilic groups that may react with DMT-Cl, consider protecting them prior to the DMT-Cl reaction.

  • Control Stoichiometry and Reaction Time: Use a minimal excess of DMT-Cl and monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction to prevent the formation of over-reacted byproducts.

  • Maintain a Basic Environment: Ensure enough of a basic solvent like pyridine is present to neutralize the HCl generated during the reaction.[3] After the reaction is complete, it is good practice to partition the reaction mixture between an organic solvent (like ethyl acetate) and a mild aqueous base (such as 5% sodium bicarbonate solution) during workup to neutralize any remaining acidic species.[3]

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the 5'-O-DMT protection of a nucleoside?

A1: A typical protocol for the 5'-O-protection of a nucleoside like thymidine is as follows:

  • Dissolve the nucleoside (e.g., thymidine) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Add 1.1 equivalents of 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions to the solution at room temperature while stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2 to 4 hours.

  • Upon completion, quench the reaction by adding a small amount of methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 5'-O-DMT protected nucleoside. A typical yield after purification is in the range of 70-80%.[4]

Q2: How can I monitor the progress of my DMT-Cl reaction?

A2: The most common method for monitoring the progress of a DMT-Cl reaction is Thin Layer Chromatography (TLC). A suitable mobile phase for analyzing the reaction mixture is typically a mixture of methanol and dichloromethane (e.g., 1:19 or 1:9 v/v).[1] The DMT-protected product will be significantly less polar than the starting alcohol and will thus have a higher Rf value on the TLC plate. The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicate the progress of the reaction.

Q3: What are the optimal storage conditions for DMT-Cl?

A3: To prevent degradation, this compound should be stored at a low temperature, typically between 2°C and 8°C. It is crucial to protect it from moisture and light.[1] The container should be tightly sealed and, if possible, stored in a desiccator.

Quantitative Data Summary

The following table summarizes key quantitative data related to DMT-Cl protection reactions.

ParameterConditionValue/ObservationReference(s)
Protection Yield DMT-Cl, pyridineTypically 70-80% for 5'-O-DMT nucleosides after purification.[4]
Reaction Time 1.05 eq. DMT-Cl with a primary 5'-OH of a nucleosideApproximately 2 hours for completion under anhydrous conditions.[1]
DMT-Cl Stoichiometry For primary hydroxyl protection1.05 to 1.1 equivalents are generally recommended.[1][4]

Experimental Protocols

Protocol 1: 5'-O-DMT Protection of Thymidine

  • Materials:

    • Thymidine

    • 4,4'-dimethoxytrityl chloride (DMT-Cl)

    • Anhydrous pyridine

    • Anhydrous dichloromethane (DCM)

    • Methanol

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexane (for chromatography)

  • Procedure:

    • Under an inert atmosphere (argon or nitrogen), dissolve thymidine in anhydrous pyridine.

    • Add 1.1 equivalents of DMT-Cl portion-wise to the stirred solution at room temperature.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is 5-10% methanol in dichloromethane. The reaction is usually complete within 2-4 hours.

    • Quench the reaction by adding a small amount of methanol.

    • Evaporate the pyridine under reduced pressure.

    • Dissolve the resulting residue in DCM.

    • Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and then concentrate it.

    • Purify the product using silica gel chromatography to yield the 5'-O-DMT-thymidine.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dry_glassware Dry Glassware start->dry_glassware dry_reagents Dry Starting Material (e.g., co-evaporation with anhydrous pyridine) dry_glassware->dry_reagents dissolve Dissolve Starting Material in Anhydrous Pyridine dry_reagents->dissolve add_dmtcl Add DMT-Cl (1.1 eq.) dissolve->add_dmtcl stir Stir at Room Temperature add_dmtcl->stir monitor Monitor by TLC stir->monitor quench Quench with Methanol monitor->quench evaporate Evaporate Pyridine quench->evaporate extract Extract with DCM and Wash with NaHCO3/Brine evaporate->extract dry Dry over Na2SO4 extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Experimental workflow for a typical 5'-O-DMT protection reaction.

troubleshooting_low_yield cluster_moisture Moisture/Reagent Issues cluster_side_reactions Side Reactions start Low Yield Observed check_sm Starting Material Still Present? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No moisture Potential Moisture Contamination yes_sm->moisture bad_reagent DMT-Cl Degraded (Hydrolyzed to DMT-OH) yes_sm->bad_reagent check_byproducts Byproducts Observed? no_sm->check_byproducts side_reactions Potential Side Reactions: - Reaction with other groups - Di-tritylation - Acidic degradation check_byproducts->side_reactions Yes solution_moisture Solution: Use Anhydrous Solvents and Dry Starting Material moisture->solution_moisture solution_reagent Solution: Use Fresh or Regenerated DMT-Cl bad_reagent->solution_reagent solution_side_reactions Solution: Protect other groups, Control stoichiometry, Ensure basic conditions during workup side_reactions->solution_side_reactions

Caption: Troubleshooting logic for low yield in DMT-Cl reactions.

References

Technical Support Center: Optimizing MMT-Cl Protection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the monomethoxytrityl chloride (MMT-Cl) protection of alcohols, amines, and thiols.

Frequently Asked Questions (FAQs)

Q1: What is MMT-Cl, and why is it used as a protecting group?

A1: MMT-Cl (4-methoxytrityl chloride) is a protecting group used to temporarily block reactive functional groups such as hydroxyls, amines, and thiols during multi-step organic synthesis. Its methoxy substituent makes the resulting MMT-ether, -amine, or -thioether more acid-labile than the corresponding trityl (Tr) ether, allowing for its removal under milder acidic conditions. This selectivity is crucial in the synthesis of complex molecules like oligonucleotides and peptides, where other acid-sensitive protecting groups may be present.

Q2: Which functional groups can be protected by MMT-Cl?

A2: MMT-Cl is effective in protecting primary alcohols, and to a lesser extent, secondary alcohols. It is also widely used for the protection of primary and secondary amines, as well as thiols.[1] The bulky nature of the MMT group often leads to high selectivity for less sterically hindered positions.

Q3: What are the typical reaction conditions for MMT-Cl protection?

A3: A typical MMT-Cl protection reaction involves the substrate, MMT-Cl, and a non-nucleophilic base in an anhydrous aprotic solvent. The reaction is usually carried out at room temperature.

Q4: How do I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. The MMT-protected product will be significantly less polar than the starting alcohol, amine, or thiol, resulting in a higher Rf value. A co-spot of the starting material and the reaction mixture can help to confirm the consumption of the starting material.

Q5: What are the standard deprotection conditions for the MMT group?

A5: The MMT group is readily cleaved under mild acidic conditions. A common method is treatment with 1-3% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2] Another approach involves using 80% aqueous acetic acid.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inactive MMT-Cl MMT-Cl is sensitive to moisture and can hydrolyze to the unreactive MMT-OH. Use fresh, high-quality MMT-Cl and handle it under anhydrous conditions.
Insufficient Base The base is crucial for neutralizing the HCl generated during the reaction. Ensure at least a stoichiometric amount of a suitable base (e.g., pyridine, triethylamine, DIPEA) is used.
Presence of Water Water will react with MMT-Cl, reducing the amount available to protect the substrate. Ensure all glassware is oven-dried and use anhydrous solvents.
Steric Hindrance MMT-Cl is a bulky reagent and may react slowly with sterically hindered substrates (e.g., secondary or tertiary alcohols). Consider increasing the reaction time, temperature, or using a less hindered protecting group if possible.
Inappropriate Solvent The choice of solvent can influence reaction rates. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used. For sluggish reactions, switching to a more polar aprotic solvent like DMF may be beneficial.
Problem 2: Multiple Spots on TLC

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Incomplete Reaction If a spot corresponding to the starting material is still visible, the reaction has not gone to completion. Extend the reaction time or consider gently heating the mixture.
Formation of MMT-OH A polar spot near the baseline may indicate the presence of 4-methoxytritanol (MMT-OH), the hydrolysis product of MMT-Cl. This suggests moisture in the reaction. MMT-OH can be removed during aqueous workup.
Side Reactions Depending on the substrate, other side reactions may occur. For diols, partial protection or the formation of cyclic ethers might be possible. For molecules with multiple nucleophilic sites, protection at undesired positions can occur.
Product Degradation on Silica Gel The MMT group is acid-labile, and the acidic nature of silica gel can sometimes cause partial deprotection during TLC analysis, leading to streaking or the appearance of a new spot at a lower Rf. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the TLC eluent to neutralize the silica.

Data Presentation

Table 1: Typical Reaction Conditions for MMT-Cl Protection of a Primary Alcohol (Benzyl Alcohol)
Base Solvent Temperature (°C) Reaction Time (h) Approximate Yield (%)
PyridineDCM252-4>90
TriethylamineDCM252-4>90
DIPEADCM253-5>90
PyridineTHF254-685-90
TriethylamineDMF251-2>95

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: MMT-Cl Protection of a Primary Alcohol (Benzyl Alcohol)
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of MMT-Cl: Add MMT-Cl (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: MMT-Cl Protection of a Primary Amine (Benzylamine)
  • Preparation: Under an inert atmosphere, dissolve benzylamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

  • Addition of Base: Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of MMT-Cl: Add MMT-Cl (1.2 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC (e.g., using an 8:2 hexane:ethyl acetate eluent).

  • Work-up:

    • Pour the reaction mixture into cold water and stir.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Reaction_Workflow Substrate Substrate (Alcohol, Amine, Thiol) Reaction Reaction (Room Temperature) Substrate->Reaction Reagents MMT-Cl Base (e.g., TEA, Pyridine) Anhydrous Solvent (e.g., DCM) Reagents->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product MMT-Protected Product Purification->Product

Caption: General workflow for MMT-Cl protection of a functional group.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagents Are MMT-Cl and solvents anhydrous? Start->CheckReagents UseAnhydrous Use fresh MMT-Cl and anhydrous solvents. CheckReagents->UseAnhydrous No CheckBase Is the base appropriate and in sufficient excess? CheckReagents->CheckBase Yes UseAnhydrous->CheckBase AdjustBase Use >1.5 eq. of a suitable base (e.g., Pyridine, TEA). CheckBase->AdjustBase No CheckTimeTemp Is reaction time/temperature adequate? CheckBase->CheckTimeTemp Yes AdjustBase->CheckTimeTemp IncreaseTimeTemp Increase reaction time or gently heat the mixture. CheckTimeTemp->IncreaseTimeTemp No ConsiderSterics Is the substrate sterically hindered? CheckTimeTemp->ConsiderSterics Yes IncreaseTimeTemp->ConsiderSterics AlternativePG Consider a less bulky protecting group. ConsiderSterics->AlternativePG Yes End Re-evaluate Reaction ConsiderSterics->End No AlternativePG->End

Caption: Troubleshooting decision tree for low-yield MMT-Cl protection reactions.

References

Side reactions of 4,4',4''-Trimethoxytrityl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,4',4''-Trimethoxytrityl Chloride (TMT-Cl)

Welcome to the technical support center for this compound (TMT-Cl). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of TMT-Cl, with a special focus on managing and understanding its side reactions with nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMT-Cl) and why is it used?

This compound is an acid-labile protecting group primarily used to selectively protect primary hydroxyl groups in organic synthesis.[1][2] It is particularly valuable in nucleoside and oligonucleotide synthesis.[1][2][3] The three methoxy groups on the phenyl rings increase the stability of the resulting trityl carbocation, making the TMT group significantly more labile to acidic conditions than the related Dimethoxytrityl (DMT) and Monomethoxytrityl (MMT) groups.[4][5] This allows for its removal under very mild conditions, which is crucial when working with sensitive biomolecules.[4]

Q2: What is the general mechanism of action for TMT-Cl with a nucleophile?

TMT-Cl typically reacts with nucleophiles, such as alcohols or amines, via an SN1-type mechanism. The C-Cl bond cleaves to form a highly stable 4,4',4''-trimethoxytrityl carbocation. This stability is enhanced by the electron-donating methoxy groups. The carbocation is then rapidly attacked by the nucleophile (e.g., a primary hydroxyl group) to form the protected product.

G cluster_products TMTCl TMT-Cl Carbocation TMT+ Carbocation (Highly Stabilized) TMTCl->Carbocation Heterolytic Cleavage (Rate-Determining) HCl HCl Product Protected Product (TMT-OR) Carbocation->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., R-OH) Nucleophile->Product

Caption: General SN1 reaction mechanism of TMT-Cl with a nucleophile.

Q3: How does the reactivity of TMT-Cl compare to other common trityl protecting groups?

The acid lability of trityl-based protecting groups increases with the number of electron-donating methoxy groups. This is due to the increased stabilization of the carbocation intermediate formed during cleavage. The general order of acid lability is:

TMT (Trimethoxytrityl) > DMT (Dimethoxytrityl) > MMT (Monomethoxytrityl) > Trt (Trityl) [5]

Protecting GroupAbbreviationRelative Acid Lability
TritylTrtLow
4-MethoxytritylMMTMedium
4,4'-DimethoxytritylDMTHigh
4,4',4''-TrimethoxytritylTMTVery High

Table 1: Comparison of relative acid lability for common trityl protecting groups.[4][5]

Troubleshooting Guide: Side Reactions with Nucleophiles

Problem 1: Low yield or incomplete reaction when protecting a primary alcohol.

Possible Cause 1: Hydrolysis of TMT-Cl TMT-Cl is highly reactive towards water. Trace amounts of moisture in the reaction solvent or on glassware can lead to the hydrolysis of TMT-Cl to form the inactive 4,4',4''-trimethoxytrityl alcohol (TMT-OH), reducing the amount of reagent available to protect the target alcohol.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., pyridine, dichloromethane, acetonitrile). Dry all glassware in an oven before use.

    • Handle Reagents Carefully: Store TMT-Cl under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.

    • Confirmation: The formation of TMT-OH can be monitored by Thin Layer Chromatography (TLC) against a standard.

Possible Cause 2: Steric Hindrance While TMT-Cl is highly selective for primary alcohols, significant steric hindrance near the reaction site on the substrate can slow down the reaction rate.[6]

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture (monitor for side reactions).

    • Use a Catalyst: In difficult cases, the addition of a silver salt (e.g., AgOTf, AgNO₃) can be used to abstract the chloride and pre-form the highly reactive tritylium cation, which may improve yields with hindered alcohols.[6]

Caption: Troubleshooting workflow for low-yield TMT-Cl protection reactions.

Problem 2: Unwanted side reactions with amine nucleophiles.

Scenario: You are attempting to protect a molecule containing both hydroxyl and amine functional groups.

  • Background: TMT-Cl can react with primary and secondary amines to form N-tritylated products.[5][7] Due to its steric bulk, it shows high selectivity for primary amines over secondary amines.[5] Its reactivity towards alcohols versus amines can be competitive and depends on the specific substrate and reaction conditions.

  • Troubleshooting Strategy:

    • Orthogonal Protection: If selective O-protection is desired in the presence of an amine, first protect the amine with a group that is stable to the TMT-Cl reaction conditions and can be removed selectively later (e.g., Boc or Cbz group).

    • Control Stoichiometry: Carefully controlling the stoichiometry of TMT-Cl may allow for some selectivity, but this is often substrate-dependent and may lead to mixed products.

    • Kinetic Control: Running the reaction at lower temperatures may favor the more kinetically accessible primary alcohol over a less accessible amine.

Problem 3: Depurination during oligonucleotide synthesis.

Background: Depurination is the acid-catalyzed hydrolysis of the β-N-glycosidic bond, which releases a purine base (adenine or guanine) from the DNA backbone, leaving an apurinic (AP) site.[8] While the high acid lability of the TMT/DMT group is advantageous for its removal from the 5'-hydroxyl, the acidic conditions used for this "detritylation" step can cause this unwanted side reaction.[9] Single-stranded DNA produced synthetically is more susceptible to depurination than double-stranded DNA.[9]

  • Troubleshooting Steps to Minimize Depurination:

    • Use Milder Acid: Employ a weaker acid for the detritylation step. Dichloroacetic acid (DCA) is commonly used as a milder alternative to Trichloroacetic acid (TFA).

    • Optimize Acid Concentration and Time: Use the lowest concentration of acid and the shortest exposure time necessary to achieve complete detritylation. The progress of detritylation can be monitored by the release of the brightly colored trityl cation.

    • Temperature Control: Perform the detritylation step at room temperature. Avoid heating, as higher temperatures accelerate the rate of depurination.[10]

G cluster_DNA Guanosine in DNA Chain G Guanine S Deoxyribose G->S β-N-glycosidic bond Free_G Released Guanine G->Free_G Hydrolysis of Glycosidic Bond P Phosphate Backbone S->P AP_Site Apurinic (AP) Site S->AP_Site Acid H+ (from detritylation) Acid->G Protonation (e.g., at N7)

Caption: Simplified diagram of the acid-catalyzed depurination side reaction.

Experimental Protocols

Protocol 1: General Procedure for Protection of a Primary Alcohol with TMT-Cl

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Dry the alcohol substrate by co-evaporation with anhydrous toluene or by drying under high vacuum. Dissolve the substrate in anhydrous pyridine (or a mixture of anhydrous CH₂Cl₂ and a non-nucleophilic base like triethylamine or DIPEA) under an inert atmosphere (N₂ or Ar).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add TMT-Cl (typically 1.1-1.5 equivalents) portion-wise over 5-10 minutes with stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The product should have a higher Rf value than the starting alcohol.

  • Workup: Quench the reaction by adding a small amount of methanol. Dilute the mixture with an organic solvent like ethyl acetate or CH₂Cl₂. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Monitoring Hydrolysis of TMT-Cl by TLC
  • Sample Preparation: Spot three lanes on a silica gel TLC plate: (a) the TMT-Cl starting material, (b) the reaction mixture, and (c) a co-spot of (a) and (b). If available, a standard of TMT-OH can be used as a reference.

  • Eluent: Use a mobile phase such as 7:3 Hexane:Ethyl Acetate.

  • Visualization: Visualize the plate under UV light (254 nm). TMT-Cl and TMT-OH are UV active. Staining with an acidic permanganate or vanillin solution can also be used.

  • Interpretation: TMT-OH is significantly more polar than TMT-Cl and will have a much lower Rf value. The appearance of a new, low-Rf spot in the reaction mixture lane that is not present in the starting material lane indicates hydrolysis.

References

Technical Support Center: Managing Trityl Protecting Groups During Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted removal of trityl (Tr), monomethoxytrityl (MMT), and dimethoxytrityl (DMT) protecting groups during reaction workup.

Troubleshooting Guide: Unintended Detritylation

This guide addresses specific issues that can lead to the premature loss of a trityl protecting group during the workup phase of an experiment.

Issue: Significant detritylation is observed after aqueous workup.

  • Question: Why is my trityl group being removed during aqueous extraction, and how can I prevent it?

  • Answer: The primary cause of detritylation is exposure to acidic conditions. Aqueous layers can become acidic for several reasons, including the quenching of certain reagents or the carryover of acidic catalysts. To prevent this, it is crucial to maintain a neutral to basic pH throughout the workup.

    • Solution 1: Basic Wash. Before or after the standard aqueous wash, perform a wash with a mild basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is typically effective. This will neutralize any residual acid.[1]

    • Solution 2: Use of Triethylamine. For particularly sensitive substrates, adding a small amount of a tertiary amine base like triethylamine (Et₃N) to the extraction solvent can help scavenge protons and maintain a basic environment.[1]

    • Solution 3: Temperature Control. If possible, perform the extraction at a lower temperature (e.g., 0-5 °C). The rate of acid-catalyzed detritylation is temperature-dependent, and cooling the reaction mixture can significantly reduce the extent of unwanted deprotection.[2]

Issue: Detritylation occurs during the quenching of the reaction.

  • Question: My quenching step seems to be causing the loss of the trityl group. What can I do?

  • Answer: Many standard quenching procedures for reagents like lithium aluminum hydride (LiAlH₄) or Grignard reagents can generate acidic conditions upon the addition of quenching agents like water or aqueous ammonium chloride (NH₄Cl).

    • Solution 1: Buffered Quench. Use a buffered solution for quenching, such as a saturated solution of sodium bicarbonate or a phosphate buffer with a pH of 7-8.

    • Solution 2: Non-Aqueous Quench. If the reaction allows, consider a non-aqueous quench. For example, the slow addition of ethyl acetate can quench some reactive reagents without generating strongly acidic byproducts.

    • Solution 3: Temperature and Rate of Addition. Add the quenching agent slowly and at a low temperature to dissipate any heat generated and to avoid localized areas of high acidity.

Issue: My compound is detritylated during silica gel chromatography.

  • Question: I am losing the trityl group on the silica gel column. How can I avoid this?

  • Answer: Standard silica gel is slightly acidic and can cause the cleavage of highly acid-labile protecting groups like DMT and MMT.

    • Solution 1: Neutralized Silica Gel. Deactivate the silica gel by treating it with a base. This can be done by preparing a slurry of the silica gel in the desired eluent system containing a small amount (e.g., 1-2%) of a tertiary amine like triethylamine or pyridine.

    • Solution 2: Alternative Stationary Phases. Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica gel.

    • Solution 3: Minimize Contact Time. Run the column as quickly as possible to reduce the time the compound is in contact with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is detritylation and why does it happen during workup?

A1: Detritylation is the chemical removal of a trityl protecting group. This reaction is most commonly catalyzed by acid.[3] During workup, unintended exposure to acidic conditions, even mild ones, can lead to the cleavage of the trityl ether, exposing the protected functional group prematurely.

Q2: How does the structure of the trityl group affect its stability?

A2: The stability of the trityl group is highly dependent on the substitution on its phenyl rings. Electron-donating groups, such as methoxy groups, stabilize the trityl cation that is formed upon cleavage, making the protecting group more labile (less stable) to acid. The order of acid lability is: Trityl (Tr) < Monomethoxytrityl (MMT) < Dimethoxytrityl (DMT) < Trimethoxytrityl (TMT).[4][5][6]

Q3: Are there alternatives to the trityl group that are more stable during acidic workup?

A3: Yes, if your synthesis requires a protecting group that is more robust to acidic conditions, consider using silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which are generally more stable to acid than trityl ethers.[4] Benzyl (Bn) ethers are also significantly more stable to acidic conditions. However, these protecting groups require different deprotection methods (e.g., fluoride for silyl ethers, hydrogenolysis for benzyl ethers).

Q4: Can I prevent detritylation by simply drying the organic layer quickly?

A4: While minimizing the time your compound is in an acidic environment is always a good practice, rapid drying alone may not be sufficient. In some cases, concentrating an organic solution containing trace amounts of acid can actually increase the acid concentration and accelerate detritylation. To prevent this, a non-volatile base like Tris(hydroxymethyl)aminomethane (TRIS) can be added to the solution before drying.[7]

Data Presentation

Table 1: Relative Acid Lability of Common Trityl Protecting Groups

This table provides a comparison of the relative rates of cleavage for different trityl-based protecting groups under acidic conditions. This information is crucial for selecting the appropriate protecting group based on the anticipated workup conditions.

Protecting GroupAbbreviationRelative Rate of Cleavage (Approx.)Typical Deprotection Conditions
TritylTr180% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[4]
MonomethoxytritylMMT10Dilute TFA (e.g., 1-3%) in DCM[4]
DimethoxytritylDMT~30080% Acetic Acid (minutes) / 3% TCA in DCM[5]
TrimethoxytritylTMT>1000Very mild acid[6]

Experimental Protocols

Protocol 1: Basic Aqueous Workup to Prevent Detritylation

This protocol describes a standard procedure for an extractive workup designed to prevent the loss of an acid-sensitive trityl protecting group.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer Reaction Mixture: Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Dilute (if necessary): Dilute the reaction mixture with an appropriate organic solvent to ensure good separation from the aqueous layer.

  • First Wash (Basic): Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Shake and Vent: Stopper the funnel, invert it, and open the stopcock to release any pressure. Close the stopcock and shake gently for 30-60 seconds. Vent periodically to release any evolved gas (CO₂).

  • Separate Layers: Allow the layers to separate completely. Drain the lower aqueous layer and discard it.

  • Second Wash (Brine): Add an equal volume of brine to the organic layer in the separatory funnel. Shake for 30 seconds.

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes to remove any residual water.

  • Filter and Concentrate: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product with the trityl group intact.

Mandatory Visualization

Detritylation_Troubleshooting_Workflow start Unintended Detritylation Observed During Workup check_step At which step did the deprotection occur? start->check_step aqueous_workup Aqueous Workup / Extraction check_step->aqueous_workup During extraction quenching Reaction Quenching check_step->quenching During quenching chromatography Silica Gel Chromatography check_step->chromatography During purification solution_aqueous Solution: - Perform a basic wash (e.g., sat. NaHCO3). - Add a tertiary amine (e.g., Et3N) to the organic phase. - Lower the workup temperature. aqueous_workup->solution_aqueous solution_quenching Solution: - Use a buffered or non-aqueous quench. - Add quenching agent slowly at low temperature. quenching->solution_quenching solution_chromatography Solution: - Use neutralized silica gel (add ~1% Et3N to eluent). - Use an alternative stationary phase (e.g., alumina). - Minimize column contact time. chromatography->solution_chromatography end Problem Resolved solution_aqueous->end solution_quenching->end solution_chromatography->end

Caption: Troubleshooting workflow for unintended detritylation.

Acid_Catalyzed_Detritylation cluster_mechanism Mechanism of Acid-Catalyzed Detritylation trityl_ether Trityl-Protected Alcohol (R-O-Tr) protonated_ether Protonated Ether Intermediate trityl_ether->protonated_ether + H+ proton H+ alcohol Deprotected Alcohol (R-OH) protonated_ether->alcohol Cleavage trityl_cation Trityl Cation (Tr+) protonated_ether->trityl_cation Cleavage

Caption: Mechanism of acid-catalyzed detritylation.

References

Technical Support Center: The 4,4',4''-Trimethoxytrityl (TMT) Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of the 4,4',4''-Trimethoxytrityl (TMT) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the 4,4',4''-Trimethoxytrityl (TMT) group?

The TMT group is a highly acid-sensitive protecting group for primary alcohols and amines.[1] It is significantly more labile to acid than the related dimethoxytrityl (DMT), monomethoxytrityl (MMT), and trityl (Trt) groups.[1] Conversely, the TMT group is generally stable under neutral and basic conditions. This differential stability is fundamental to its application in orthogonal synthesis strategies.

Q2: Under what acidic conditions is the TMT group cleaved?

The TMT group is readily cleaved under very mild acidic conditions. Deprotection can be achieved using a variety of acids, including:

  • Dilute solutions of strong acids like trifluoroacetic acid (TFA) or dichloroacetic acid (DCA) in an inert solvent such as dichloromethane (DCM).[2][3]

  • Protic acids such as hydrochloric acid (HCl) in aqueous or organic solvents.[1][4]

  • Lewis acids like zinc bromide (ZnBr₂) or boron trifluoride etherate (BF₃·Et₂O), which can be advantageous for substrates sensitive to protic acids.[1]

The ease of cleavage increases with the number of electron-donating methoxy groups, following the order: TMT > DMT > MMT > Trt.[1]

Q3: Is the TMT group stable to basic reagents?

Yes, the TMT group is robustly stable under a wide range of basic conditions.[1] It is resistant to cleavage by common bases used in organic synthesis, such as:

  • Amine bases (e.g., triethylamine, diisopropylethylamine).

  • Alkali metal hydroxides (e.g., sodium hydroxide, lithium hydroxide) in aqueous or alcoholic solutions.

  • Ammonium hydroxide, which is commonly used in the deprotection steps of oligonucleotide synthesis.[5][6]

This stability makes it an excellent choice for protecting groups in reaction sequences that require subsequent steps under basic conditions, such as Fmoc-based peptide synthesis.[7]

Q4: Can the TMT group be used in orthogonal protection strategies?

Absolutely. The high acid lability and base stability of the TMT group make it highly suitable for orthogonal protection schemes. It can be selectively removed in the presence of:

  • Less acid-labile groups: such as tert-butoxycarbonyl (Boc), which requires stronger acidic conditions for removal.[1][2]

  • Base-labile groups: such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[7]

  • Protecting groups removed by hydrogenolysis: like the benzyloxycarbonyl (Cbz or Z) group.[2]

This orthogonality is a cornerstone of its utility in complex multi-step syntheses of peptides and oligonucleotides.

Troubleshooting Guide

Issue 1: Premature cleavage of the TMT group during a reaction.

  • Possible Cause: The reaction conditions may be inadvertently acidic. Certain reagents or solvents can contain acidic impurities.

  • Solution:

    • Ensure all solvents are anhydrous and freshly distilled if necessary.

    • Use a non-acidic scavenger, such as a hindered base (e.g., 2,6-lutidine), if trace amounts of acid are generated during the reaction.

    • Re-evaluate the compatibility of all reagents with the acid-sensitive TMT group.

Issue 2: Incomplete removal of the TMT group during deprotection.

  • Possible Cause: The deprotection conditions (acid concentration, reaction time, or temperature) may be insufficient. Steric hindrance around the TMT-protected functional group can also slow down the cleavage.

  • Solution:

    • Increase the concentration of the acid or the reaction time. Gentle warming may also be effective, but should be done cautiously to avoid side reactions.

    • Consider switching to a stronger acidic reagent.

    • Ensure efficient stirring to overcome any mass transfer limitations.

Issue 3: Side reactions observed during TMT group cleavage.

  • Possible Cause: The highly stable TMT carbocation generated upon cleavage can be electrophilic and may react with other nucleophilic sites in the molecule (e.g., tryptophan or methionine residues in peptides).

  • Solution:

    • Employ a scavenger in the deprotection cocktail to trap the TMT cation. Common scavengers include triisopropylsilane (TIS) or thioanisole.[8]

Data Summary

Table 1: Stability of the 4,4',4''-Trimethoxytrityl (TMT) Group to Various Reagents

Reagent ClassSpecific Reagent(s)Stability of TMT GroupNotes
Acids (Protic) Trifluoroacetic acid (TFA), Dichloroacetic acid (DCA), Hydrochloric acid (HCl)LabileCleavage is rapid even with dilute solutions.
Acids (Lewis) Zinc bromide (ZnBr₂), Boron trifluoride etherate (BF₃·Et₂O)LabileEffective for substrates sensitive to protic acids.[1]
Bases Ammonium hydroxide, Sodium hydroxide, TriethylamineStableResistant to a wide range of basic conditions.[1][5]
Reducing Agents Palladium on carbon with hydrogen (Pd/C, H₂)Generally StableThe related Trt group can be removed under these conditions, but TMT is more resistant. Selective removal of other groups is possible.[1]
Oxidizing Agents Cerium(IV) ammonium nitrate (CAN)LabileThe Trt group can be removed by single-electron transfer with CAN.[1] Stability of TMT to other common oxidants should be evaluated on a case-by-case basis.
Nucleophiles Amines, ThiolatesStableThe TMT group is stable to most nucleophiles.[1]

Experimental Protocols

Protocol 1: Deprotection of a TMT-protected Primary Alcohol

  • Dissolution: Dissolve the TMT-protected compound in dichloromethane (DCM) to a concentration of approximately 10-20 mg/mL.

  • Acid Addition: To the stirred solution, add a 1-3% solution of trifluoroacetic acid (TFA) in DCM dropwise at room temperature. The progress of the reaction can be monitored by the appearance of the characteristic orange color of the TMT cation.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 5-30 minutes).

  • Quenching: Quench the reaction by the addition of a mild base, such as pyridine or triethylamine, until the orange color disappears.

  • Work-up: Dilute the reaction mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_stability Relative Acid Lability of Trityl Protecting Groups TMT TMT (4,4',4''-Trimethoxytrityl) DMT DMT (4,4'-Dimethoxytrityl) TMT->DMT More Stable MMT MMT (4-Methoxytrityl) DMT->MMT More Stable Trt Trt (Trityl) MMT->Trt More Stable

Caption: Relative acid lability of common trityl protecting groups.

G start Start: Choose Deprotection Strategy for TMT acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive base_labile Are base-labile groups present? acid_sensitive->base_labile No mild_acid Use very mild acid (e.g., 1-3% TFA in DCM) acid_sensitive->mild_acid Yes stronger_acid Use stronger acid if needed (e.g., 80% Acetic Acid) base_labile->stronger_acid No basic_conditions Proceed with basic deprotection of other groups first base_labile->basic_conditions Yes end End mild_acid->end stronger_acid->end basic_conditions->acid_sensitive

Caption: Decision workflow for TMT group deprotection.

G Compound Peptide-Resin (Fmoc-AA-TMT(Side-Chain)-Resin) Fmoc_deprotection 1. Piperidine (Base) Compound->Fmoc_deprotection Fmoc Removal TMT_deprotection 2. Dilute TFA (Acid) Fmoc_deprotection->TMT_deprotection Selective TMT Removal Resin_cleavage 3. Strong TFA (Strong Acid) TMT_deprotection->Resin_cleavage Final Cleavage Final_Peptide Deprotected Peptide Resin_cleavage->Final_Peptide

Caption: Orthogonal protection scheme with TMT, Fmoc, and resin linkage.

References

Technical Support Center: Purification of MMT-Protected Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monomethoxytrityl (MMT)-protected compounds. The acid-labile nature of the MMT protecting group presents unique challenges during purification by silica gel column chromatography. This guide offers detailed protocols and solutions to common problems to ensure the successful isolation of your target compound with the MMT group intact.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of MMT-protected compounds.

ProblemPotential Cause(s)Recommended Solution(s)
Premature removal of the MMT group on the column The silica gel is inherently acidic, which can cleave the acid-labile MMT group.1. Neutralize the silica gel: Before preparing the column, treat the silica gel with a base like triethylamine or a sodium bicarbonate solution. 2. Use a basic modifier in the eluent: Add a small percentage (0.1-1%) of a volatile base, such as triethylamine or pyridine, to your solvent system. 3. Switch to a neutral stationary phase: Consider using neutral alumina as an alternative to silica gel.[1]
Poor separation of the MMT-protected compound from impurities The chosen solvent system may not have the optimal polarity to resolve the components of the mixture.1. Optimize the solvent system using Thin Layer Chromatography (TLC): Experiment with different solvent mixtures to find a system that provides good separation between your desired compound and impurities. Aim for an Rf value of 0.2-0.3 for your target compound. 2. Employ a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with similar polarities. 3. Consider reverse-phase chromatography: For highly polar or very non-polar compounds that are difficult to separate on silica, C18-modified silica (reverse-phase) can be an effective alternative.[2]
The compound is not eluting from the column The solvent system is not polar enough to move the compound through the stationary phase. The compound may have degraded on the column.1. Increase the polarity of the eluent: Gradually add a more polar solvent to your mobile phase. 2. Check for compound stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours to see if it degrades on the silica. If it does, a neutralized stationary phase or an alternative stationary phase is necessary.
Streaking or tailing of the compound band The compound may be interacting too strongly with the acidic sites on the silica gel. The compound might be overloaded on the column.1. Use a neutralized stationary phase or a basic modifier in the eluent as described above. 2. Load a smaller amount of the crude material onto the column.

Frequently Asked Questions (FAQs)

Q1: Why is my bright orange/yellow MMT-protected compound turning colorless and running faster on the silica gel column?

A1: The loss of the characteristic orange/yellow color is a strong indication that the MMT cation has cleaved from your compound. The resulting unprotected compound is typically more polar and will likely elute differently. This is a classic sign of premature deprotection on the acidic silica gel. To prevent this, you must use a neutralized stationary phase or add a basic modifier to your eluent.

Q2: Can I use methanol in my solvent system for purifying MMT-protected compounds on silica gel?

A2: While methanol is a common polar solvent in column chromatography, it should be used with caution. High concentrations of methanol can sometimes lead to the dissolution of the silica gel. More importantly, if the silica is not neutralized, the acidic environment can still cause MMT cleavage. If you need to use methanol for polarity, ensure your silica is neutralized and consider using it in a gradient elution, introducing it gradually. A common solvent system for polar compounds is a mixture of dichloromethane and methanol.

Q3: What is the best way to prepare neutralized silica gel?

A3: A common and effective method is to make a slurry of the silica gel in a non-polar solvent (like petroleum ether or hexanes) containing 1-2% triethylamine.[3] The solvent is then removed by rotary evaporation, and the silica is dried under vacuum overnight. This process neutralizes the acidic silanol groups on the silica surface.

Q4: Are there alternatives to silica gel for purifying acid-sensitive compounds like those with MMT protection?

A4: Yes, neutral alumina is a good alternative stationary phase for acid-sensitive compounds.[1] It is important to use neutral alumina, as acidic or basic alumina can cause other unwanted reactions. Another powerful alternative is reverse-phase flash chromatography using C18-modified silica, which is particularly useful for polar compounds.[2]

Q5: How do I choose the right solvent system for my MMT-protected compound?

A5: The best starting point is to use Thin Layer Chromatography (TLC) with various solvent systems. For normal phase chromatography (silica or alumina), common solvent systems include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The goal is to find a solvent system where your MMT-protected compound has an Rf value between 0.2 and 0.3, and is well-separated from any impurities. If you are using a neutralized system with triethylamine, you may need to adjust the polarity of your eluent.

Quantitative Data from Experimental Procedures

The following table summarizes representative data from the purification of compounds where acid-labile protecting groups were a concern.

Compound TypeStationary PhaseSolvent SystemYieldPurityReference
N-arylated pyrrolidineNeutral silica gel (treated with triethylamine)95:4.5:0.5 CH₂Cl₂:MeOH:NH₃63%Not explicitly stated, but implied to be pure by NMR.[3]
4-cyanoindole-2′-deoxyribonucleosideSilica gelGradient of 0-10% MeOH in DCM85%Characterized as pure by TLC, NMR, and HR-MS.[4]
22 amino acid synthetic peptideC18 spherical silicaAcetonitrile/Water with 0.1% TFA45.1% - 84.6%90.4% - 94.0%[5]
Single-stranded RNA oligonucleotidePLRP-S resin (polystyrene-divinylbenzene)Acetic acid/hexylamine buffer with acetonitrile gradient>56%>99%[6]

Experimental Protocols

Protocol 1: Preparation of Neutral Silica Gel with Triethylamine

This protocol describes the neutralization of silica gel to prevent the cleavage of acid-labile protecting groups.[3][4]

Materials:

  • Silica gel (60-120 or 230-400 mesh)

  • Triethylamine (TEA)

  • Petroleum ether or hexanes

  • Rotary evaporator

  • Vacuum oven or desiccator

Procedure:

  • In a round-bottom flask, add the desired amount of silica gel.

  • Prepare a solution of 1-2% triethylamine in petroleum ether or hexanes.

  • Add the triethylamine solution to the silica gel to form a slurry, ensuring the silica is fully wetted.

  • Remove the solvent using a rotary evaporator until the silica becomes a free-flowing powder.

  • Dry the neutralized silica gel under high vacuum overnight to remove any residual solvent and amine.

  • The neutralized silica gel is now ready for column packing.

Protocol 2: Column Chromatography of an MMT-Protected Compound on Neutralized Silica Gel

This protocol provides a general procedure for the purification of an MMT-protected compound using the prepared neutral silica gel.

Materials:

  • Neutralized silica gel

  • Chromatography column

  • Sand

  • Appropriate solvent system (determined by TLC) with 0.1% triethylamine

  • Crude MMT-protected compound

Procedure:

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of the neutralized silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude MMT-protected compound in a minimal amount of the appropriate solvent (preferably the column eluent).

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, starting with the least polar mixture if using a gradient.

    • Collect fractions and monitor the separation by TLC. The MMT-containing compounds can often be visualized as yellow-orange spots on the TLC plate after staining or under UV light.

  • Fraction Analysis:

    • Combine the fractions containing the pure MMT-protected compound.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis prep_silica Prepare Neutralized Silica Gel pack_column Pack Column prep_silica->pack_column load_sample Load Crude MMT-Compound pack_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Purified MMT-Compound

Caption: Workflow for purifying MMT-protected compounds.

troubleshooting_logic cluster_yes Solution for MMT Cleavage cluster_no_sep Solution for Poor Separation start MMT-Compound Purification Issue q1 Is the MMT group being cleaved? start->q1 q2 Is the separation poor? q1->q2 No cluster_yes cluster_yes q1->cluster_yes Yes a1 Use Neutralized Silica Gel a2 Add Base to Eluent a3 Use Neutral Alumina end Successful Purification q2->end No cluster_no_sep cluster_no_sep q2->cluster_no_sep Yes b1 Optimize Solvent System (TLC) b2 Use Gradient Elution b3 Consider Reverse Phase cluster_yes->end

Caption: Troubleshooting logic for MMT compound purification.

References

Technical Support Center: MMT-Cl Reactions & Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Monomethoxytrityl chloride (MMT-Cl) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to steric hindrance and optimize their experimental outcomes.

Troubleshooting Guide

This guide addresses common problems encountered during the MMT protection of alcohols, with a focus on sterically hindered substrates.

Question: My MMT-Cl reaction is showing low to no conversion of the starting alcohol. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in an MMT-Cl reaction, especially with a sterically hindered alcohol, is a frequent issue. The primary culprit is often the significant steric bulk of the MMT group, which impedes its approach to the hydroxyl group.[1][2] Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Reaction Conditions:

    • Moisture: MMT-Cl is highly sensitive to moisture and can be hydrolyzed, rendering it inactive. Ensure all glassware is oven-dried, and use anhydrous solvents.[3] It is recommended to use a fresh bottle of MMT-Cl or distill the reagent before use.[3]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the ingress of moisture.[3]

    • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) is often preferred over pyridine or triethylamine (TEA) to minimize side reactions. The base scavenges the HCl generated during the reaction.[2]

  • Optimizing Reaction Parameters:

    • Solvent: A polar aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile can help facilitate the reaction.[1]

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier caused by steric hindrance. However, be cautious as higher temperatures can also promote side reactions.[1] It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress.

    • Concentration: The concentration of reactants can play a role. A more concentrated solution may favor the desired reaction.

  • Use of a Catalyst:

    • DMAP (4-Dimethylaminopyridine): Adding a catalytic amount of DMAP can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with MMT-Cl.[2][4]

    • Silver Nitrate (AgNO₃): In some cases, the use of silver nitrate can promote the formation of the trityl cation, which is the reactive species in this Sₙ1-type reaction, thereby facilitating the reaction with the hindered alcohol.

Troubleshooting Workflow for Low Conversion

G start Low/No Conversion check_reagents Verify Reagent Purity & Dryness (MMT-Cl, Solvent, Base) start->check_reagents Initial Check optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK failure Still Low Yield (Re-evaluate Strategy) check_reagents->failure Impure/Wet Reagents use_catalyst Consider a Catalyst optimize_conditions->use_catalyst No Improvement success Improved Yield optimize_conditions->success Positive Result use_catalyst->success Positive Result use_catalyst->failure No Improvement G cluster_step1 Step 1: Formation of Trityl Cation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation MMTCl MMT-Cl MMT_cation MMT+ Cation MMTCl->MMT_cation Sₙ1 dissociation Cl_ion Cl- MMTCl->Cl_ion Alcohol R-OH (Hindered Alcohol) MMT_ether R-O-MMT (Protected Alcohol) Alcohol->MMT_ether Nucleophilic attack on MMT+ Intermediate [R-O(H)-MMT]+ MMT_ether_final R-O-MMT Intermediate->MMT_ether_final Deprotonation Base Base (e.g., Pyridine) HCl Base-H+ Cl- Base->HCl G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Alcohol Sterically Hindered Alcohol R-CH₂-OH Protected_Alcohol Desired Product R-CH₂-O-MMT Alcohol:f1->Protected_Alcohol:f1 Protection MMTCl Protecting Agent MMT-Cl MMTCl:f1->Protected_Alcohol:f1 Base Base 2,6-Lutidine / DIPEA Base:f1->Protected_Alcohol:f1 Facilitates Catalyst Catalyst (Optional) DMAP Catalyst:f1->Protected_Alcohol:f1 Accelerates Solvent Solvent Anhydrous DCM Solvent:f1->Protected_Alcohol:f1 Medium Atmosphere Atmosphere Inert (N₂/Ar) Atmosphere:f1->Protected_Alcohol:f1 Prevents Hydrolysis

References

Technical Support Center: 4,4',4''-Trimethoxytrityl Chloride (DMT-Cl) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4',4''-Trimethoxytrityl chloride (DMT-Cl). The following information addresses common issues encountered during experiments, with a focus on the critical requirement for anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for reactions involving DMT-Cl?

A1: Anhydrous conditions are paramount because this compound is highly susceptible to hydrolysis. In the presence of moisture, DMT-Cl reacts with water to form 4,4',4''-Trimethoxytrityl alcohol (DMT-OH). This alcohol is unreactive and cannot be used for the protection of hydroxyl groups, leading to significantly lower yields or complete reaction failure.[1] It is crucial to rigorously exclude water from all reagents and glassware.

Q2: My DMT-Cl reaction is incomplete, with a significant amount of starting material remaining. What are the likely causes?

A2: An incomplete reaction is most commonly due to two main factors:

  • Presence of moisture: As mentioned above, water will consume the DMT-Cl, preventing it from reacting with your substrate.[1]

  • Degraded DMT-Cl: The DMT-Cl reagent itself may have been compromised by exposure to moisture during storage, leading to the presence of DMT-OH.[1]

To address this, ensure your reagents and solvents are scrupulously dried and consider using a fresh bottle of DMT-Cl or purifying the existing one.

Q3: How can I effectively dry my starting materials and solvents?

A3: A common and effective method for drying nucleosides or other alcohol-containing starting materials is to perform several co-evaporations with an anhydrous solvent, such as anhydrous pyridine or toluene.[1] For solvents, it is best to use freshly distilled or commercially available anhydrous grades. All reactions should be carried out under an inert atmosphere, such as nitrogen or argon.[2][3]

Q4: What are the optimal reaction conditions for a typical DMT protection of a primary alcohol?

A4: While specific conditions can vary depending on the substrate, a general protocol involves reacting the alcohol with a slight excess of DMT-Cl (e.g., 1.05 equivalents) in anhydrous pyridine, which can also serve as the base to neutralize the HCl byproduct.[1][4] The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC).[1][2]

Q5: How can I monitor the progress of my DMT-Cl reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system, such as methanol in dichloromethane (e.g., 1:9 or 1:19 v/v), can effectively separate the starting material from the DMT-protected product.[1] The DMT-protected product will have a higher Rf value than the more polar starting alcohol.

Q6: What is the best way to purify the DMT-protected product?

A6: Purification can often be achieved through extractive workup and precipitation.[2] After the reaction is complete, the mixture is typically partitioned between an organic solvent (like ethyl acetate) and a basic aqueous solution (e.g., 5% sodium bicarbonate) to remove the pyridinium hydrochloride byproduct.[2] The desired product can then be precipitated from the organic layer by adding a non-polar solvent like hexane.[2] For more challenging purifications, silica gel column chromatography may be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Presence of moisture in the reaction.Rigorously dry all glassware, solvents, and starting materials. Perform co-evaporation of the substrate with anhydrous pyridine or toluene.[1] Work under an inert atmosphere (N₂ or Ar).[2][3]
Degraded DMT-Cl reagent (hydrolyzed to DMT-OH).Use a fresh bottle of high-purity DMT-Cl. If necessary, the DMT-Cl can be regenerated by heating with acetyl chloride, followed by evaporation and recrystallization.[1] Store DMT-Cl at <4°C, protected from moisture and light.[1]
Reaction is slow or stalls Insufficient activation of the alcohol.For sterically hindered secondary alcohols, the reaction may be slow. The use of a stronger base or activating agents like silver salts (e.g., AgNO₃) can increase the rate of reaction, although this adds cost and complexity.[4]
Inappropriate solvent.Dichloromethane (DCM) is often an effective solvent.[5][6] Ensure the solvent is anhydrous.
Formation of multiple spots on TLC Side reactions due to non-anhydrous conditions.In addition to the desired product, the formation of DMT-OH can be observed. Ensure all precautions for anhydrous conditions are taken.
Decomposition of the product during workup or purification.Avoid acidic conditions during workup, as the DMT group is acid-labile.[2][7] For purification on silica gel, it is sometimes recommended to use a column packed with silica gel that has been neutralized with a small amount of triethylamine in the eluent.
Difficulty in removing byproducts Incomplete removal of pyridinium hydrochloride.A thorough aqueous workup with a mild base like sodium bicarbonate is crucial.[2]
Presence of unreacted DMT-Cl or DMT-OH.Purification by precipitation or column chromatography should effectively remove these impurities.

Experimental Protocols

General Procedure for the Mono-DMT Protection of a Diol

This protocol is adapted from a chromatography-free method and is suitable for educational and research purposes.

Materials:

  • Diol (1 equivalent)

  • This compound (DMT-Cl) (1.05 equivalents)

  • Anhydrous pyridine

  • Ethyl acetate (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Hexane

  • Two-neck round-bottom flasks

  • Septa

  • Nitrogen or Argon gas supply

  • Cannula

Procedure:

  • Preparation of Glassware: Thoroughly dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon).

  • Drying the Substrate: If the diol is not known to be anhydrous, co-evaporate it with anhydrous pyridine three times to remove residual moisture.[1]

  • Reaction Setup: In a two-neck round-bottom flask equipped with a septum and under a positive pressure of inert gas, dissolve the diol in anhydrous pyridine. In a separate flask, dissolve the DMT-Cl in anhydrous pyridine.

  • Slow Addition: Using a cannula, slowly transfer the DMT-Cl solution to the stirred solution of the diol at room temperature. This slow addition helps to favor mono-protection.[2]

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by TLC (e.g., 10% methanol in dichloromethane).

  • Workup: Once the reaction is complete, remove most of the pyridine under reduced pressure. It is important to leave a small amount of pyridine to maintain basic conditions and prevent the acidic pyridinium salt byproduct from cleaving the DMT group.[2]

  • Extraction: Partition the residue between ethyl acetate and 5% sodium bicarbonate solution. Separate the organic layer, and wash it again with the bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitation: Dissolve the crude product in a minimal amount of ethyl acetate and add hexane until the product precipitates.

  • Isolation: Collect the precipitated product by filtration and dry under vacuum to obtain the mono-DMT protected diol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dry_glassware Dry Glassware dry_reagents Dry Reagents & Solvents setup Set up under Inert Gas dry_reagents->setup addition Slow Addition of DMT-Cl setup->addition stir Stir Overnight at RT addition->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry precipitate Precipitate Product dry->precipitate isolate Isolate Pure Product precipitate->isolate

Caption: Experimental workflow for the DMT protection of an alcohol.

troubleshooting_logic start Incomplete Reaction? check_moisture Check for Moisture (Reagents, Solvents, Glassware) start->check_moisture Yes success Reaction Successful start->success No check_dmtcl Check DMT-Cl Quality (Age, Storage) check_moisture->check_dmtcl Moisture Excluded dry_thoroughly Solution: Rigorously Dry All Components check_moisture->dry_thoroughly new_dmtcl Solution: Use Fresh or Purified DMT-Cl check_dmtcl->new_dmtcl dry_thoroughly->start Retry Reaction new_dmtcl->start Retry Reaction

Caption: Troubleshooting logic for incomplete DMT-Cl reactions.

References

Technical Support Center: MMT-Cl Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of Monomethoxytrityl chloride (MMT-Cl) protection reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

TLC Monitoring FAQs

Q1: My TLC plate shows a streak instead of distinct spots for my reaction mixture. What's wrong?

A1: Streaking on a TLC plate is a common issue that can arise from several factors:

  • Sample Overloading: The most frequent cause is applying too much sample to the plate.[1][2] Try diluting your reaction aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting it on the TLC plate.

  • High Polarity of Reaction Solvent: If your reaction is in a high-boiling, polar solvent like DMF or DMSO, it can interfere with the chromatography, causing streaking.[3] It is recommended to perform a "mini-workup" on the aliquot before spotting.[4]

  • Inappropriate Developing Solvent: An unsuitable solvent system can sometimes lead to poor separation and streaking.

Q2: All the spots on my TLC plate are stuck at the baseline. What should I do?

A2: If all spots, including your starting material, remain at the baseline, your developing solvent system is not polar enough to move the compounds up the silica plate.[3][5] You need to increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 20% or 30%.

Q3: All the spots ran to the top of the TLC plate with the solvent front. How do I fix this?

A3: This indicates that your developing solvent system is too polar.[5] The solvent is carrying all the components of your mixture without sufficient interaction with the stationary phase (silica gel). You should decrease the polarity of your solvent system. For instance, if you are using 50% ethyl acetate in hexanes, try reducing it to 20%.

Q4: The Rf values of my starting alcohol and the MMT-protected product are very close. How can I get better separation?

A4: When the starting material and product have similar Rf values, it can be difficult to monitor the reaction's progress.[3] Here are a few solutions:

  • Change the Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can significantly alter the selectivity and improve separation.

  • Use a Co-spot: Always run a "co-spot" lane where you apply both the starting material and the reaction mixture at the same point.[6] If the reaction is complete, the co-spot will look like a single spot corresponding to the product. If the reaction is ongoing, you will see two distinct or overlapping spots.

  • Try a Different Stain: Some visualization agents can produce different colors for different compounds, which can help distinguish between two spots with similar Rf values.[3]

LC-MS Monitoring FAQs

Q1: I can't see the peak for my MMT-protected product in the LC-MS chromatogram. Why?

A1: Several factors could lead to a missing product peak:

  • Ion Suppression: Components of the reaction mixture, such as salts or the base used (e.g., pyridine, triethylamine), can interfere with the ionization of your target molecule in the mass spectrometer's source.[4][7] This is a common phenomenon known as ion suppression. Try diluting the sample significantly or performing a mini-workup before injection.

  • Low Concentration: If the reaction has not progressed significantly, the product concentration may be below the instrument's detection limit.

  • Incorrect Mass Range: Ensure the mass spectrometer is scanning a range that includes the expected mass-to-charge ratio (m/z) of your MMT-protected product.

  • Compound Instability: The MMT group is acid-labile.[8][9] If your mobile phase is too acidic, the product might be degrading before it reaches the detector.

Q2: My LC-MS results show a peak with the correct mass, but the retention time is different from what I expected.

A2: Shifts in retention time can be caused by several variables:[7]

  • Mobile Phase Composition: Small changes in the solvent gradient or the pH of the mobile phase can affect how strongly your compound interacts with the column, thus altering its retention time.

  • Column Temperature: Fluctuations in the column oven temperature can lead to shifts in retention time.

  • Column Aging: Over time, the performance of an LC column can degrade, leading to changes in retention times.

  • Flow Rate Inconsistencies: Issues with the LC pump can cause variations in the flow rate, affecting retention times.

Q3: The peaks in my chromatogram are broad or splitting. What is the cause?

A3: Poor peak shape is often related to chromatographic or sample preparation issues:

  • Column Overload: Injecting too much sample can saturate the column, leading to broad or split peaks.[10] Dilute your sample and re-inject.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[10] Ideally, dissolve your sample in the mobile phase itself.

  • Column Contamination or Damage: Buildup of contaminants on the column frit or degradation of the stationary phase can lead to peak splitting and tailing.[10]

Experimental Protocols & Data

Protocol 1: TLC Monitoring of MMT-Cl Reaction
  • Prepare the TLC Chamber: Line a developing chamber with filter paper and add your chosen solvent system to a depth of about 0.5 cm. Close the chamber to allow the atmosphere inside to become saturated with solvent vapors.[11]

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[12] Mark three lanes on the baseline for your starting material (SM), a co-spot (C), and the reaction mixture (RXN).[6]

  • Spot the Plate:

    • SM Lane: Using a capillary tube, apply a small spot of your diluted starting material solution.

    • C Lane (Co-spot): Apply a spot of the starting material, and then apply a spot of the reaction mixture directly on top of it.[6]

    • RXN Lane: Apply a small spot of your reaction mixture aliquot.

  • Develop the Plate: Carefully place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[13] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil.[12] Visualize the spots under a UV lamp (the MMT group is UV-active). Circle the visible spots. If necessary, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) by dipping the plate and gently heating it.

  • Interpret: The MMT-protected product is less polar than the starting alcohol and will have a higher Rf value. A successful reaction will show the disappearance of the starting material spot in the RXN lane and the appearance of a new, higher-Rf product spot.[14]

Table 1: Typical TLC Data for MMT Protection of a Primary Alcohol
CompoundTypical Solvent SystemApproximate Rf ValueVisualization
Starting Alcohol (e.g., Benzyl Alcohol)20% Ethyl Acetate / Hexanes0.30UV (if aromatic), KMnO₄ stain
MMT-Cl20% Ethyl Acetate / Hexanes0.80UV, Stains
MMT-protected Alcohol20% Ethyl Acetate / Hexanes0.65UV, Stains
Methoxytritanol (hydrolysis byproduct)20% Ethyl Acetate / Hexanes0.50UV, Stains

Note: Rf values are highly dependent on the specific substrate, TLC plate, and experimental conditions.

Protocol 2: LC-MS Monitoring of MMT-Cl Reaction
  • Sample Preparation: Take a small aliquot (e.g., 5 µL) from the reaction mixture. Dilute it significantly (e.g., 1:1000) with a suitable solvent like acetonitrile or methanol. Using LC-MS grade solvents is crucial to avoid background noise.[7][15]

  • LC Conditions: Use a reverse-phase C18 column. A typical mobile phase would be a gradient of water (A) and acetonitrile (B), both often containing a small amount of an additive like 0.1% formic acid to aid ionization.

  • MS Conditions: Set the mass spectrometer to scan in positive ion mode. The scan range should encompass the expected molecular weight of your product. Key ions to look for are the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

  • Injection and Analysis: Inject the diluted sample. Analyze the resulting total ion chromatogram (TIC).

  • Interpret:

    • Identify the peak corresponding to your starting material and your product based on their retention times.

    • Extract the mass spectrum for the product peak. Confirm that the major ions in the spectrum match the calculated m/z for your MMT-protected compound.[16]

Table 2: Expected LC-MS Data for MMT Protection of Benzyl Alcohol
CompoundFormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
Benzyl AlcoholC₇H₈O108.14109.1131.1
MMT-Protected Benzyl AlcoholC₂₇H₂₄O₂380.48381.5403.5
MethoxytritanolC₂₀H₁₈O₂290.36291.4313.4

Visual Guides

MMT_Reaction_Workflow cluster_prep Preparation cluster_monitoring Monitoring Loop (Every 30-60 min) cluster_analysis Analysis start Start Reaction (Alcohol + MMT-Cl + Base) prep_tlc Prepare TLC Plate & Chamber start->prep_tlc prep_lcms Prepare LC-MS Vials & Solvents start->prep_lcms take_aliquot Take Reaction Aliquot prep_tlc->take_aliquot prep_lcms->take_aliquot spot_tlc Spot TLC Plate (SM, Co-spot, RXN) take_aliquot->spot_tlc dilute_lcms Dilute for LC-MS take_aliquot->dilute_lcms run_tlc Develop & Visualize TLC spot_tlc->run_tlc analyze_tlc Analyze TLC: - SM spot gone? - Product spot present? run_tlc->analyze_tlc inject_lcms Inject into LC-MS dilute_lcms->inject_lcms analyze_lcms Analyze LC-MS: - Confirm product mass - Check purity inject_lcms->analyze_lcms decision Reaction Complete? analyze_tlc->decision analyze_lcms->decision end Work-up Reaction decision->end Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->take_aliquot Troubleshooting_Tree cluster_tlc TLC Issues cluster_lcms LC-MS Issues start Problem with Reaction Monitoring tlc_issue What is the TLC problem? start->tlc_issue lcms_issue What is the LC-MS problem? start->lcms_issue streak Streaking tlc_issue->streak Appearance no_move Spots at Baseline tlc_issue->no_move Mobility too_fast Spots at Solvent Front tlc_issue->too_fast Mobility sol_streak1 Dilute sample before spotting streak->sol_streak1 Cause: Overloaded sol_streak2 Perform mini-workup of aliquot streak->sol_streak2 Cause: High-boiling solvent sol_nomove Increase solvent polarity no_move->sol_nomove Cause: Solvent not polar enough sol_toofast Decrease solvent polarity too_fast->sol_toofast Cause: Solvent too polar no_peak No Product Peak lcms_issue->no_peak Detection bad_shape Broad / Splitting Peak lcms_issue->bad_shape Peak Shape sol_nopeak1 Check for ion suppression (dilute sample) no_peak->sol_nopeak1 Symptom: Signal is low/absent sol_nopeak2 Check MS scan range no_peak->sol_nopeak2 Symptom: Mass not found sol_nopeak3 Check mobile phase pH no_peak->sol_nopeak3 Symptom: Possible degradation sol_badshape1 Dilute sample (check for overload) bad_shape->sol_badshape1 Symptom: Asymmetric peaks sol_badshape2 Ensure sample solvent matches mobile phase bad_shape->sol_badshape2 Symptom: Split/fronting peaks

References

Validation & Comparative

A Head-to-Head Comparison: 4,4',4''-Trimethoxytrityl Chloride vs. 4,4'-Dimethoxytrityl Chloride in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of solid-phase oligonucleotide synthesis, the choice of the 5'-hydroxyl protecting group is a critical determinant of yield and purity. For decades, 4,4'-Dimethoxytrityl chloride (DMT-Cl) has been the gold standard, prized for its stability and reliable performance. However, the demand for longer and more complex oligonucleotides has spurred the exploration of alternative protecting groups that offer advantages in specific applications. One such alternative is 4,4',4''-Trimethoxytrityl chloride (TMT-Cl). This guide provides an in-depth, objective comparison of TMT-Cl and DMT-Cl, supported by available data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthesis needs.

Executive Summary

The primary distinction between TMT-Cl and DMT-Cl lies in the lability of the corresponding trityl groups. The additional methoxy group on the TMT cation significantly increases its stability, rendering the 5'-O-TMT bond more susceptible to acidic cleavage. This enhanced acid lability of the TMT group translates to faster and milder detritylation steps during solid-phase synthesis. While direct, comprehensive quantitative comparisons of performance metrics are not extensively available in peer-reviewed literature, the known chemical properties allow for a qualitative and theoretical comparison.

Performance Comparison

Parameter4,4',4''-Trimethoxytrityl (TMT)4,4'-Dimethoxytrityl (DMT)Key Considerations
Detritylation Rate FasterSlowerThe increased acid lability of the TMT group allows for shorter exposure to acidic conditions, which can be advantageous for sensitive nucleosides.
Detritylation Conditions Milder acid concentration or shorter reaction timeStandard acid concentration and reaction timeMilder conditions can reduce the risk of side reactions such as depurination, particularly in the synthesis of long oligonucleotides.
Coupling Efficiency Potentially higher due to reduced cycle time and fewer side reactionsHigh, but may be slightly lower for long sequences due to longer acid exposureShorter detritylation times with TMT-Cl can lead to a shorter overall cycle time, potentially minimizing degradation of the growing oligonucleotide chain.
Overall Synthesis Yield Potentially higher for long or sensitive oligonucleotidesHigh for standard oligonucleotides, but may decrease for longer sequencesThe benefits of TMT-Cl are expected to be more pronounced in the synthesis of oligonucleotides exceeding 50 bases.
Monitoring Spectrophotometric monitoring of the TMT cation (orange-red)Spectrophotometric monitoring of the DMT cation (orange)Both allow for real-time monitoring of coupling efficiency.

Experimental Protocols

The following protocols provide a framework for the key steps in solid-phase oligonucleotide synthesis. Note that the detritylation step may be modified for TMT-protected nucleosides to leverage their higher acid lability.

Detritylation

Objective: To remove the 5'-hydroxyl protecting group (DMT or TMT) from the solid-support-bound nucleoside or oligonucleotide.

Protocol for DMT-Protected Oligonucleotides:

  • Reagent Preparation: Prepare a 3% solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.

  • Detritylation Step: Pass the acidic solution through the synthesis column containing the solid support. The reaction is typically complete within 1-3 minutes.

  • Monitoring: The orange-colored DMT cation released into the solution can be collected and its absorbance measured at approximately 495 nm to determine the coupling efficiency of the previous cycle.

  • Washing: Thoroughly wash the solid support with an anhydrous solvent like acetonitrile to remove the acid and the cleaved trityl group.

Note for TMT-Protected Oligonucleotides: Due to the higher lability of the TMT group, it is recommended to start with a lower concentration of acid (e.g., 1-2% TCA or DCA) or a shorter reaction time to minimize the risk of depurination. Optimization of this step is crucial for achieving high yields.

Coupling

Objective: To form a phosphite triester bond between the free 5'-hydroxyl of the support-bound oligonucleotide and the incoming phosphoramidite monomer.

Protocol:

  • Reagent Preparation: Prepare a solution of the desired nucleoside phosphoramidite (e.g., 0.1 M in anhydrous acetonitrile) and an activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

  • Activation and Coupling: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. The coupling reaction is typically rapid, often completing within 2-5 minutes.

  • Washing: Wash the solid support with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

Capping

Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.

Protocol:

  • Reagent Preparation: Prepare two capping solutions:

    • Capping A: A solution of acetic anhydride in tetrahydrofuran (THF), often with a base like pyridine or lutidine.

    • Capping B: A solution of 1-methylimidazole in THF.

  • Capping Step: Deliver a mixture of Capping A and Capping B solutions to the synthesis column. The reaction is typically complete within 1-2 minutes.

  • Washing: Wash the solid support with anhydrous acetonitrile.

Oxidation

Objective: To convert the unstable phosphite triester linkage to a more stable phosphotriester.

Protocol:

  • Reagent Preparation: Prepare an oxidizing solution, typically containing iodine (e.g., 0.02 M) in a mixture of THF, pyridine, and water.

  • Oxidation Step: Deliver the oxidizing solution to the synthesis column. The reaction is usually complete in under a minute.

  • Washing: Wash the solid support with anhydrous acetonitrile.

Cleavage and Deprotection

Objective: To cleave the synthesized oligonucleotide from the solid support and remove the remaining protecting groups from the nucleobases and phosphate backbone.

Protocol:

  • Cleavage: Treat the solid support with a cleavage reagent, most commonly concentrated ammonium hydroxide, for 1-2 hours at room temperature.

  • Deprotection: Heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-16 hours to remove the base and phosphate protecting groups.

  • Work-up: Evaporate the ammonium hydroxide to yield the crude oligonucleotide.

HPLC Analysis of Oligonucleotide Purity

Objective: To assess the purity of the crude oligonucleotide product.

Protocol:

  • Sample Preparation: Dissolve the crude oligonucleotide in an appropriate buffer (e.g., 0.1 M triethylammonium acetate, pH 7.0).

  • HPLC System: Use a reverse-phase HPLC column (e.g., C18) with a gradient of acetonitrile in a suitable buffer.

  • Analysis: Inject the sample and monitor the elution profile at 260 nm. The major peak should correspond to the full-length product. The presence of earlier eluting peaks indicates shorter, failure sequences.

Visualizing the Workflow

The following diagrams illustrate the key processes in solid-phase oligonucleotide synthesis.

Solid_Phase_Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated n-1 times) Detritylation 1. Detritylation (Acid Treatment) Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Oxidation->Detritylation Next Cycle Cleavage 5. Cleavage and Deprotection Oxidation->Cleavage Start Start: Support-Bound Nucleoside Start->Detritylation Purification 6. Purification (e.g., HPLC) Cleavage->Purification FinalProduct Final Oligonucleotide Purification->FinalProduct

Caption: The iterative four-step cycle of solid-phase oligonucleotide synthesis.

Detritylation_Comparison cluster_DMT DMT-Cl cluster_TMT TMT-Cl DMT_Protected 5'-O-DMT-Oligonucleotide DMT_Acid Standard Acid (e.g., 3% TCA) DMT_Protected->DMT_Acid Slower DMT_Detritylated 5'-OH-Oligonucleotide DMT_Acid->DMT_Detritylated DMT_Byproduct DMT+ Cation (Orange) DMT_Acid->DMT_Byproduct TMT_Protected 5'-O-TMT-Oligonucleotide TMT_Acid Milder Acid (e.g., 1-2% TCA) TMT_Protected->TMT_Acid Faster TMT_Detritylated 5'-OH-Oligonucleotide TMT_Acid->TMT_Detritylated TMT_Byproduct TMT+ Cation (Orange-Red) TMT_Acid->TMT_Byproduct

Caption: Conceptual comparison of detritylation using DMT-Cl and TMT-Cl.

Conclusion

The selection between TMT-Cl and DMT-Cl for solid-phase oligonucleotide synthesis is dependent on the specific requirements of the synthesis. DMT-Cl remains the robust and reliable choice for routine synthesis of standard oligonucleotides. However, for the synthesis of long oligonucleotides (e.g., >50 bases) or sequences containing sensitive modified nucleosides, the use of TMT-Cl presents a compelling alternative. The increased lability of the TMT group allows for milder and faster detritylation, which can lead to higher overall yields and purity by minimizing acid-induced side reactions. Researchers and drug development professionals are encouraged to consider trial syntheses to optimize conditions and empirically determine the most suitable protecting group for their specific applications. The detailed protocols and conceptual frameworks provided in this guide serve as a starting point for such evaluations.

Comparison of MMT-Cl, DMT-Cl, and Trityl chloride protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Trityl-Based Protecting Groups: MMT-Cl, DMT-Cl, and Trityl Chloride

In the realm of multi-step organic synthesis, particularly in the fields of nucleoside, carbohydrate, and peptide chemistry, the selective protection of hydroxyl and amino groups is of paramount importance. Among the arsenal of protecting groups available to chemists, the trityl family, including Trityl chloride (Tr-Cl), Monomethoxytrityl chloride (MMT-Cl), and Dimethoxytrityl chloride (DMT-Cl), stands out for its utility and versatility. This guide provides a detailed comparison of these three widely used protecting groups, supported by experimental data and protocols to aid researchers in selecting the optimal group for their specific synthetic needs.

The choice of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The trityl-based protecting groups are renowned for their steric bulk, which allows for the selective protection of primary alcohols over more hindered secondary and tertiary alcohols, and their acid lability, which permits their removal under mild conditions that leave other protecting groups intact.[1][2]

Comparative Analysis of Physicochemical Properties

The key differentiator among Trityl, MMT, and DMT groups is their relative acid lability. The introduction of electron-donating methoxy groups on the phenyl rings significantly stabilizes the corresponding trityl cation formed during acid-catalyzed deprotection. This stabilization lowers the energy barrier for cleavage, making the methoxy-substituted trityl ethers more susceptible to acidic hydrolysis. The order of acid lability is a critical factor in designing orthogonal protection strategies in complex syntheses.[3]

Table 1: Comparison of Trityl-Based Protecting Groups

PropertyTrityl (Tr)Monomethoxytrityl (MMT)Dimethoxytrityl (DMT)
Structure (C₆H₅)₃C-(p-CH₃OC₆H₄)(C₆H₅)₂C-(p-CH₃OC₆H₄)₂ (C₆H₅)C-
Relative Acid Lability Least LabileModerately LabileMost Labile
Relative Rate of Deprotection 1~10-30~100-300
Typical Deprotection Conditions 80% Acetic Acid, hours1% TFA in DCM, minutes3% TCA or DCA in DCM, seconds to minutes[4][5][6]
Primary Applications Carbohydrate and general organic synthesis[2]Peptide and nucleoside synthesis[6][7]Automated solid-phase oligonucleotide synthesis[4][5]
Steric Hindrance HighHighHigh

The significant difference in deprotection rates allows for selective removal of one type of trityl group in the presence of another. For instance, a DMT group can be cleaved under conditions that leave an MMT or Tr group intact, providing a valuable tool for sequential manipulations of a molecule.

Experimental Performance and Applications

The choice between Tr-Cl, MMT-Cl, and DMT-Cl is highly dependent on the specific synthetic context, particularly the acid sensitivity of the substrate and the desired orthogonality with other protecting groups.

Trityl Chloride (Tr-Cl): As the parent compound, the trityl group is the most robust of the three under acidic conditions.[2] Its removal often requires prolonged exposure to acids like 80% acetic acid.[2] This stability makes it suitable for syntheses where subsequent steps involve moderately acidic conditions that might prematurely cleave more labile protecting groups. Its substantial steric bulk is effectively utilized for the selective protection of primary hydroxyl groups.[1][8]

Monomethoxytrityl Chloride (MMT-Cl): The MMT group offers a balance between stability and ease of cleavage. It is significantly more acid-labile than the trityl group, allowing for its removal under milder conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM).[6] This property has made it a valuable protecting group in peptide synthesis for the protection of cysteine side chains and in the synthesis of PNA/DNA chimeras.[7]

Dimethoxytrityl Chloride (DMT-Cl): The DMT group is the most acid-labile of the three and is the cornerstone of modern automated solid-phase oligonucleotide synthesis.[4][5] Its rapid and quantitative cleavage under very mild acidic conditions, typically with 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in DCM, is crucial for the efficiency of the chain elongation cycle.[4] The intense orange color of the released dimethoxytrityl cation provides a convenient method for real-time monitoring of the coupling efficiency.[4]

Experimental Protocols

Below are representative protocols for the protection (tritylation) of a primary alcohol and the subsequent deprotection (detritylation). These protocols can be adapted for different substrates and tritylating agents.

Protocol 1: General Procedure for Tritylation of a Primary Alcohol

This protocol describes a common method for the protection of a primary alcohol using a trityl chloride derivative and a base.

Materials:

  • Primary alcohol (1.0 mmol)

  • Trityl chloride (Tr-Cl), MMT-Cl, or DMT-Cl (1.1 mmol)

  • Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

  • Anhydrous solvent (DCM or pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary alcohol (1.0 mmol) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (if not using pyridine as the solvent) and the catalytic DMAP (if used).

  • Add the corresponding trityl chloride (1.1 mmol) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate and the specific tritylating agent.[1]

  • Upon completion, quench the reaction by adding a small amount of methanol.

  • If pyridine was used as the solvent, remove it under reduced pressure.

  • Dilute the residue with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired trityl ether.[1]

Protocol 2: General Procedure for Acid-Catalyzed Detritylation

This protocol outlines the removal of the trityl protecting group under acidic conditions. The choice and concentration of the acid depend on the lability of the specific trityl group.

Materials:

  • Trityl-protected compound (1.0 mmol)

  • Appropriate acid solution (e.g., 80% acetic acid for Tr; 1-2% TFA in DCM for MMT; 3% TCA or DCA in DCM for DMT)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the trityl-protected compound (1.0 mmol) in DCM.

  • Add the appropriate acid solution and stir at room temperature. For DMT and MMT groups, the deprotection is often very rapid.[5]

  • Monitor the reaction by TLC. The appearance of the orange-colored trityl cation can be observed for DMT and MMT groups.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected compound, which may require further purification.

Visualization of Key Concepts

To visually summarize the relationship between the structure of the protecting groups and their chemical properties, the following diagrams are provided.

G cluster_0 Protecting Groups cluster_1 Properties Tr Trityl (Tr) Lability Acid Lability Tr->Lability Low Sterics Steric Hindrance Tr->Sterics High MMT Monomethoxytrityl (MMT) MMT->Lability Medium MMT->Sterics High DMT Dimethoxytrityl (DMT) DMT->Lability High DMT->Sterics High

Caption: Relative acid lability and steric hindrance of trityl-based protecting groups.

G start Primary Alcohol (R-OH) protection Protection (Trityl-Cl, Base) start->protection protected Protected Alcohol (R-O-Trityl) protection->protected deprotection Deprotection (Acid) protected->deprotection deprotected Deprotected Alcohol (R-OH) deprotection->deprotected byproduct Trityl Cation Byproduct deprotection->byproduct

Caption: General workflow for the protection and deprotection of an alcohol using a trityl group.

Conclusion

The selection of Trityl, MMT, or DMT as a protecting group is a strategic decision in organic synthesis. Trityl chloride offers robustness, making it suitable for syntheses requiring stability to moderately acidic conditions. MMT chloride provides an intermediate level of lability, useful in peptide and modified nucleoside synthesis. DMT chloride, with its high acid sensitivity and the chromophoric nature of its cation, is the undisputed choice for automated solid-phase oligonucleotide synthesis. A thorough understanding of their relative stabilities and the conditions required for their removal is essential for the successful execution of complex multi-step synthetic strategies. The provided protocols and comparative data serve as a valuable resource for researchers in making informed decisions for their synthetic endeavors.

References

Advantages of using 4,4',4''-Trimethoxytrityl chloride over other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. Among the arsenal of choices for safeguarding primary hydroxyl groups, 4,4',4''-Trimethoxytrityl chloride (TMT-Cl) emerges as a superior option, offering a finely tuned balance of stability and remarkable acid lability that surpasses many of its counterparts.

This guide provides an objective comparison of TMT-Cl against other widely used protecting groups such as dimethoxytrityl chloride (DMT-Cl), monomethoxytrityl chloride (MMT-Cl), trityl chloride (Tr-Cl), and tert-butyldimethylsilyl chloride (TBDMS-Cl). Through an examination of experimental data and detailed protocols, we illuminate the distinct advantages that make TMT-Cl a powerful tool in demanding synthetic applications, particularly in nucleoside and carbohydrate chemistry.

At a Glance: Performance Comparison of Hydroxyl Protecting Groups

The primary advantage of the trityl-based protecting groups lies in the tunable nature of their acid lability, which is directly influenced by the number of electron-donating methoxy groups on the phenyl rings. The addition of each methoxy group enhances the stability of the resulting carbocation upon cleavage, thereby accelerating the rate of deprotection under acidic conditions.

Protecting GroupAbbreviationReagentRelative Rate of Acidic Cleavage (Approx.)Typical Deprotection ConditionsStability Profile
4,4',4''-Trimethoxytrityl TMT TMT-Cl~3000Very Mild Acid (e.g., 1% TFA in DCM)Stable to base, mild oxidizing/reducing agents. Highly acid-labile.
4,4'-DimethoxytritylDMTDMT-Cl100Mild Acid (e.g., 3% DCA in DCM)Stable to base, mild oxidizing/reducing agents. Acid-labile.
4-MonomethoxytritylMMTMMT-Cl10Dilute TFA (e.g., 1-3%) in DCMStable to base, mild oxidizing/reducing agents. Moderately acid-labile.
TritylTrTr-Cl180% Acetic Acid; mild Lewis acidsStable to base, mild oxidizing/reducing agents. More robust to acid.
tert-ButyldimethylsilylTBDMSTBDMS-ClN/A (Cleaved by Fluoride)TBAF, HF-Pyridine, Mild AcidStable to base and a range of non-acidic conditions. Cleaved by fluoride ions and stronger acids.

The TMT-Cl Advantage: Unparalleled Acid Lability for Sensitive Substrates

The most significant advantage of TMT-Cl is the exceptionally high acid lability of the corresponding TMT ether. This property is critical when working with sensitive substrates that may degrade under the harsher acidic conditions required to remove less labile protecting groups. Kinetic studies on the hydrolysis of methoxy-substituted trityl ethers have demonstrated a dramatic increase in reactivity with each additional methoxy group. The hydrolysis of 4,4',4''-trimethoxytritylamine is approximately 30 times faster than its dimethoxy counterpart, a trend that is mirrored in the cleavage of trityl ethers.[1]

This enhanced reactivity allows for deprotection under extremely mild acidic conditions, often with dilute solutions of trifluoroacetic acid (TFA) or dichloroacetic acid (DCA) in dichloromethane (DCM), for very short reaction times. This minimizes the risk of side reactions such as depurination in oligonucleotide synthesis or degradation of acid-sensitive functionalities elsewhere in the molecule.

Comparative Yields and Reaction Times in Protection Reactions

While the primary advantage of TMT-Cl lies in its deprotection characteristics, it also performs admirably in the protection step. The reaction of primary alcohols with substituted trityl chlorides generally proceeds in high yields. The steric bulk of the trityl group provides excellent selectivity for primary over secondary hydroxyls.[2]

Protecting Group ReagentSubstrate (Primary Alcohol)Typical Reaction TimeTypical Yield
TMT-Cl Deoxyadenosine2-4 hours>90%
DMT-ClDeoxyadenosine2-4 hours>90%[3]
MMT-ClBenzyl Alcohol4-6 hours~85-95%
Tr-ClBenzyl Alcohol4-8 hours~80-90%[2]
TBDMS-Cl1-Butanol4 hours>95%[3]

As indicated in the table, the protection of primary alcohols with TMT-Cl and DMT-Cl typically results in high yields within a few hours. While specific, direct comparative studies on yields for all trityl derivatives on the same substrate are not extensively documented in single reports, the available data suggests that TMT-Cl is at least as efficient as DMT-Cl in the protection step.

Experimental Protocols

To provide a practical comparison, the following are detailed protocols for the protection of a primary hydroxyl group on a nucleoside and its subsequent deprotection, highlighting the differences in conditions required for TMT and DMT groups.

Protocol 1: Protection of the 5'-Hydroxyl Group of Deoxyadenosine

This protocol outlines the procedure for the selective protection of the primary 5'-hydroxyl group of a nucleoside.

Workflow for 5'-Hydroxyl Protection of a Nucleoside

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Deoxyadenosine Deoxyadenosine Dissolve Dissolve Deoxyadenosine in Pyridine Deoxyadenosine->Dissolve Pyridine Anhydrous Pyridine Pyridine->Dissolve ProtectingGroup TMT-Cl or DMT-Cl AddReagent Add TMT-Cl or DMT-Cl (1.1 eq) ProtectingGroup->AddReagent Dissolve->AddReagent Stir Stir at RT (2-4 hours) AddReagent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Methanol Monitor->Quench Evaporate Evaporate Pyridine Quench->Evaporate Extract Dissolve in DCM, Wash with NaHCO3(aq) Evaporate->Extract Purify Purify by Silica Gel Chromatography Extract->Purify Product 5'-O-Protected Deoxyadenosine Purify->Product G cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up ProtectedNucleoside 5'-O-TMT/DMT-Deoxyadenosine Dissolve Dissolve in DCM ProtectedNucleoside->Dissolve AddAcid Add Acidic Solution (TMT: 1% TFA in DCM) (DMT: 3% DCA in DCM) Dissolve->AddAcid Stir Stir at RT AddAcid->Stir Monitor Monitor by TLC Stir->Monitor Neutralize Neutralize with Pyridine/Methanol Monitor->Neutralize Evaporate Evaporate Solvent Neutralize->Evaporate Purify Purify by Silica Gel Chromatography Evaporate->Purify Product Deoxyadenosine Purify->Product

References

Alternatives to 4,4',4''-Trimethoxytrityl chloride for alcohol protection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to selecting the optimal protecting group for alcohol functionalities, this document provides a detailed comparison of 4,4',4''-Trimethoxytrityl chloride (TMT-Cl) with its prevalent alternatives. Tailored for researchers, scientists, and professionals in drug development, this guide offers a thorough analysis of various protecting groups, supported by experimental data, to facilitate informed decisions in complex synthetic strategies.

The selection of an appropriate protecting group is paramount in multi-step organic synthesis, ensuring the selective reaction of desired functional groups while preventing unwanted side reactions. TMT-Cl, a member of the trityl ether family, is a widely used protecting group for primary alcohols, particularly in nucleoside and oligonucleotide chemistry. Its popularity stems from its steric bulk, which allows for the selective protection of less hindered primary alcohols, and its acid lability, which permits its removal under mild conditions. However, the reactivity of TMT-Cl and its derivatives can be finely tuned by the number of electron-donating methoxy groups on the phenyl rings, leading to a range of alternatives with varying stability and deprotection kinetics. Beyond the trityl family, other classes of protecting groups, such as silyl ethers, offer orthogonal deprotection strategies, expanding the synthetic chemist's toolkit.

This guide will delve into a comparative analysis of these alternatives, focusing on their performance in terms of reaction yields, stability under different chemical environments, and the conditions required for their removal.

Performance Comparison of Alcohol Protecting Groups

The choice of a protecting group is often a trade-off between its stability to various reaction conditions and the ease of its removal. The following tables provide a quantitative comparison of TMT-Cl and its alternatives.

Table 1: Comparison of Trityl-Based Protecting Groups

Protecting GroupReagentTypical Protection Yield (%)Relative Rate of Acidic CleavageTypical Deprotection Conditions
Trityl (Tr)Trityl chloride (Tr-Cl)85-95180% Acetic Acid[1][2]
Monomethoxytrityl (MMT)4-Methoxytrityl chloride (MMT-Cl)>9010Dilute TFA (e.g., 1-3%) in DCM[1]
Dimethoxytrityl (DMT)4,4'-Dimethoxytrityl chloride (DMT-Cl)>95100Very mild acid (e.g., 3% DCA in DCM)[1]
Trimethoxytrityl (TMT)This compound (TMT-Cl)>95>100Extremely mild acid (e.g., 1% TFA in DCM)[2]

Table 2: Comparison of Trityl, Silyl, and Benzyl Protecting Groups for a Primary Alcohol in a Diol

Protecting GroupReagentSelectivity (Primary:Secondary)Yield of Mono-protected Primary Alcohol (%)Deprotection Conditions
Trityl (Tr)Trityl chloride>95:588Mild Acid (e.g., 80% AcOH)[3]
tert-Butyldimethylsilyl (TBDMS)TBDMS chloride~90:10~85 (mono-protected)Fluoride source (e.g., TBAF) or Acid[4]
Benzyl (Bn)Benzyl bromideLowMixture of productsHydrogenolysis (e.g., H₂, Pd/C)

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of protecting group strategies.

Protocol 1: Protection of a Primary Alcohol using 4,4'-Dimethoxytrityl Chloride (DMT-Cl)

This protocol describes the selective protection of the 5'-hydroxyl group of thymidine, a common step in oligonucleotide synthesis.

Materials:

  • Thymidine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous Pyridine

  • Methanol

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Dissolve thymidine (1.0 eq) in anhydrous pyridine in a round-bottom flask.

  • Add 4,4'-Dimethoxytrityl chloride (1.1-1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a small amount of methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in a minimal amount of dichloromethane and purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 5'-O-(4,4'-Dimethoxytrityl)thymidine.[5]

Protocol 2: Deprotection of a 5'-O-DMT Protected Nucleoside

This protocol details the removal of the DMT group from a protected nucleoside using mild acidic conditions.

Materials:

  • 5'-O-DMT-protected nucleoside

  • 80% Acetic Acid in water

  • Ethanol

Procedure:

  • Dissolve the dried 5'-O-DMT-protected nucleoside in 80% acetic acid.

  • Stir the solution at room temperature for 20 minutes.[6]

  • Add an equal volume of 95% ethanol to the reaction mixture.

  • Lyophilize the sample to remove the acetic acid and ethanol. The resulting deprotected nucleoside can be further purified if necessary.[6]

Protocol 3: Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBDMS-Cl)

This protocol outlines the general procedure for the protection of a primary alcohol as a TBDMS ether.

Materials:

  • Primary alcohol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).

  • Stir the solution at room temperature and then add TBDMS-Cl (1.1 eq).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the TBDMS-protected alcohol.[4]

Protocol 4: Deprotection of a TBDMS Ether

This protocol describes a standard method for the cleavage of a TBDMS ether using a fluoride source.

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.

  • Add the TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.

  • Once the reaction is complete, quench by adding water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.[4]

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

G cluster_protection Alcohol Protection Workflow cluster_deprotection Alcohol Deprotection Workflow Alcohol Primary Alcohol (R-OH) Protected_Alcohol Protected Alcohol (R-O-PG) Alcohol->Protected_Alcohol  + Protecting Reagent  + Base Protecting_Reagent Protecting Group Chloride (e.g., TMT-Cl, TBDMS-Cl) Base Base (e.g., Pyridine, Imidazole) Workup Aqueous Workup & Purification Protected_Alcohol->Workup Workup->Protected_Alcohol Isolated Product Protected_Alcohol2 Protected Alcohol (R-O-PG) Deprotected_Alcohol Deprotected Alcohol (R-O-H) Protected_Alcohol2->Deprotected_Alcohol  + Deprotection Reagent Deprotection_Reagent Deprotection Reagent (e.g., Acid, Fluoride) Workup2 Quenching & Purification Deprotected_Alcohol->Workup2 Workup2->Deprotected_Alcohol Isolated Product

Caption: General workflows for alcohol protection and deprotection.

SN1_Mechanism TrCl Trityl Chloride (Tr-Cl) Tr_cation Trityl Cation (Tr+) TrCl->Tr_cation Ionization (SN1) Alcohol Primary Alcohol (R-OH) Protonated_Ether Protonated Ether Intermediate Alcohol->Protonated_Ether + Tr+ Tr_Ether Trityl Ether (R-O-Tr) Protonated_Ether->Tr_Ether - H+ HCl HCl

Caption: SN1 mechanism for the protection of an alcohol with Trityl Chloride.

Conclusion

The selection of an appropriate protecting group for an alcohol is a critical decision in the design of a synthetic route. While this compound offers high reactivity and ease of removal for primary alcohols, a range of alternatives provides chemists with the flexibility to tailor their protection strategy to the specific demands of their synthesis. Methoxy-substituted trityl ethers allow for the fine-tuning of acid lability, with the order of cleavage speed being Tr < MMT < DMT < TMT.[1][2] This enables the selective deprotection of different trityl ethers within the same molecule.

For orthogonal protection strategies, silyl ethers such as TBDMS serve as excellent counterparts to the acid-labile trityl groups.[4] Their stability in acidic and basic conditions, combined with their selective cleavage by fluoride ions, allows for the sequential deprotection of different alcohol groups. The steric bulk of both trityl and larger silyl ethers also provides a means for the regioselective protection of primary over secondary alcohols.[3]

Ultimately, the optimal choice of a protecting group depends on a careful consideration of the overall synthetic plan, including the nature of the substrate, the conditions of subsequent reaction steps, and the desired final product. This guide provides the necessary comparative data and experimental protocols to empower researchers to make the most strategic choice for their synthetic endeavors.

References

MMT vs. DMT Protecting Groups: A Comparative Guide to Cleavage Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly in the assembly of oligonucleotides and peptides, the selection of appropriate protecting groups is a critical determinant of yield and purity. Among the most common choices for the protection of hydroxyl and amino functionalities are the Monomethoxytrityl (MMT) and Dimethoxytrityl (DMT) groups. This guide provides a detailed comparison of the cleavage kinetics of MMT and DMT, offering researchers, scientists, and drug development professionals the data-driven insights necessary for strategic experimental design.

Data Presentation: Cleavage Kinetics at a Glance

The rate of cleavage for trityl-based protecting groups is directly influenced by their stability under acidic conditions. The presence of electron-donating methoxy groups on the triphenylmethyl scaffold significantly impacts the stability of the resulting carbocation intermediate, thereby accelerating the deprotection process. The following table summarizes the comparative cleavage times for Trityl, MMT, and DMT groups under identical acidic conditions.

Protecting GroupStructureCleavage Time (80% Acetic Acid, Room Temp)Relative Cleavage Rate
Trityl (Tr)Triphenylmethyl~48 hours1x
MMT (Monomethoxytrityl)4-Monomethoxytrityl~2 hours[1]~24x faster than Trityl
DMT (Dimethoxytrityl)4,4'-Dimethoxytrityl~15 minutes[1]~8x faster than MMT

Note: The data presented is based on the complete hydrolysis of 5'-trityl-uridine and serves as a direct comparison of the relative lability of these protecting groups.

The Underlying Chemistry: Mechanism of Acid-Catalyzed Cleavage

The deprotection of both MMT and DMT groups proceeds via an acid-catalyzed cleavage mechanism. This process is initiated by the protonation of the ether oxygen, followed by the departure of the protected alcohol or amine, resulting in the formation of a highly stable trityl carbocation. The stability of this carbocation is the primary driver of the reaction rate.

The additional methoxy group in DMT, compared to MMT, provides greater resonance stabilization to the carbocation, making it a better leaving group and thus accelerating the rate of cleavage. This difference in carbocation stability accounts for the significantly faster deprotection of DMT.

CleavageMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Protected_Substrate R-O-Trityl Protonated_Ether R-O(H+)-Trityl Protected_Substrate->Protonated_Ether Protonation Acid H+ Deprotected_Substrate R-OH Protonated_Ether->Deprotected_Substrate Cleavage Trityl_Cation Trityl+ Protonated_Ether->Trityl_Cation

Acid-catalyzed cleavage of a trityl protecting group.

Experimental Protocols

The selection of a deprotection protocol is contingent on the stability of the target molecule and the desired selectivity. Below are representative experimental protocols for the cleavage of MMT and DMT protecting groups.

MMT Deprotection Protocol (for 5'-amino-modified oligonucleotides)

This protocol is suitable for the post-purification removal of the MMT group.

Materials:

  • MMT-protected oligonucleotide

  • Glacial acetic acid

  • Deionized water

  • Ethyl acetate

Procedure:

  • Prepare an 80:20 solution of acetic acid:water.[2]

  • Dissolve the MMT-protected oligonucleotide in the acetic acid solution.

  • Incubate the solution at room temperature for 1 hour.[2]

  • Following deprotection, the MMT-alcohol byproduct can be removed by extraction with ethyl acetate.

  • The deprotected oligonucleotide can then be desalted using standard procedures.

DMT Deprotection Protocol (On-Column for Oligonucleotide Synthesis)

This protocol is a standard procedure used in automated solid-phase oligonucleotide synthesis.

Materials:

  • DMT-protected oligonucleotide bound to a solid support

  • Deblocking solution (e.g., 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane)

Procedure:

  • Treat the solid support with the deblocking solution.

  • The cleavage of the DMT group is typically rapid and quantitative, often completing within minutes.

  • The liberated DMT cation, which is bright orange, is washed away from the support. The intensity of this color can be measured spectrophotometrically to monitor the efficiency of the coupling reaction in the preceding step.

Logical Workflow for Protecting Group Selection

The choice between MMT and DMT is a strategic decision based on the desired level of stability and the need for selective deprotection.

ProtectingGroupSelection Start Protecting Group Selection Question Is higher acid stability required? Start->Question Select_MMT Select MMT Question->Select_MMT Yes Select_DMT Select DMT for rapid deprotection Question->Select_DMT No End Proceed with Synthesis Select_MMT->End Select_DMT->End

Decision workflow for MMT vs. DMT selection.

References

A Researcher's Guide to Spectroscopic Confirmation of MMT Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and other intricate organic syntheses, the selective protection and deprotection of functional groups is a cornerstone of success. The monomethoxytrityl (MMT) group is a valuable tool for the temporary protection of hydroxyl, thiol, and amino functionalities due to its facile removal under mildly acidic conditions. Verifying the successful attachment and subsequent cleavage of the MMT group is critical for reaction monitoring and ensuring the integrity of the final product. This guide provides a comprehensive comparison of spectroscopic methods for the confirmation of MMT protection, complete with experimental data and detailed protocols.

Spectroscopic Analysis: A Comparative Overview

The introduction of the MMT protecting group induces significant and readily detectable changes in the spectroscopic profile of a molecule. By comparing the spectra of the unprotected and MMT-protected compounds, researchers can unequivocally confirm the success of the protection step. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation: Spectroscopic Signatures of MMT Protection on L-Cysteine

To illustrate the spectroscopic changes upon MMT protection, the following tables summarize the key data for L-cysteine before and after the introduction of the MMT group on its thiol functionality.

Table 1: Comparative ¹H NMR Data (δ, ppm) of L-Cysteine and S-MMT-L-Cysteine

ProtonL-Cysteine (in D₂O)S-MMT-L-Cysteine (Predicted, in CDCl₃)Key Observations
α-CH~3.9 - 4.1~4.5 - 4.7Downfield shift due to electronic effects of the MMT group.
β-CH₂~3.0 - 3.2~2.9 - 3.3Minor shifts observed.
Methoxy (-OCH₃)N/A~3.8 (singlet)Characteristic singlet peak for the MMT group.
Aromatic (MMT)N/A~6.8 - 7.5 (multiplets)Multiple signals in the aromatic region confirming the trityl structure.

Table 2: Comparative ¹³C NMR Data (δ, ppm) of L-Cysteine and S-MMT-L-Cysteine

CarbonL-Cysteine (in D₂O)S-MMT-L-Cysteine (Predicted, in CDCl₃)Key Observations
C=O~172 - 175~170 - 173Slight upfield shift.
α-CH~55 - 57~53 - 56Minor shifts.
β-CH₂~26 - 28~35 - 38Downfield shift of the carbon attached to the sulfur now bonded to the MMT group.
Methoxy (-OCH₃)N/A~55Characteristic peak for the methoxy carbon.
Aromatic (MMT)N/A~113 - 158Multiple peaks in the aromatic region.
Quaternary (MMT)N/A~70 - 75Characteristic peak for the trityl quaternary carbon.

Table 3: Comparative Mass Spectrometry Data of L-Cysteine and S-MMT-L-Cysteine

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Observations
L-Cysteine121.16122.027Base peak corresponding to the unprotected amino acid.
S-MMT-L-Cysteine393.50394.147Significant mass increase of 272.34 u, confirming the addition of the MMT group. In tandem MS, a characteristic neutral loss of the MMT group (272.14 Da) is often observed.[1]

Table 4: Comparative FTIR Data (cm⁻¹) of L-Cysteine and S-MMT-L-Cysteine

Functional GroupL-CysteineS-MMT-L-Cysteine (Predicted)Key Observations
S-H stretch~2550 cm⁻¹ (weak)[2][3]AbsentDisappearance of the S-H stretch is a key indicator of protection.
Aromatic C-H stretchN/A~3030 - 3080 cm⁻¹Appearance of peaks characteristic of the aromatic rings of the MMT group.
C-O stretch (ether)N/A~1250 cm⁻¹Appearance of a strong C-O stretching band from the methoxy group.
Aromatic C=C bendsN/A~1600, 1490, 1440 cm⁻¹Appearance of characteristic aromatic ring vibrations.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried sample (unprotected or MMT-protected compound).

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be consistent when comparing spectra.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Use a high-resolution NMR spectrometer (400 MHz or higher is recommended).

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans (due to the lower natural abundance of ¹³C), relaxation delay of 2-5 seconds.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Compare the chemical shifts, multiplicities, and integrations of the protected and unprotected samples to confirm the presence of the MMT group's characteristic signals and the disappearance or shift of protons near the protection site.

Protocol 2: Mass Spectrometric Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture).

    • For electrospray ionization (ESI), dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture that promotes ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Acquisition (LC-MS):

    • Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system.

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution, for example, from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 10-20 minutes.

    • Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 100-1000).

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram.

    • Examine the mass spectrum for that peak to find the [M+H]⁺ ion.

    • Compare the measured m/z value with the theoretical exact mass of the expected MMT-protected and unprotected compounds.

    • If performing tandem MS (MS/MS), look for the characteristic neutral loss of the MMT group.

Protocol 3: FTIR Spectroscopic Analysis
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most straightforward. Place a small amount of the dry powder directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform a background subtraction.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

    • Compare the spectra of the protected and unprotected compounds, looking for the appearance of MMT-specific bands and the disappearance of the band corresponding to the unprotected functional group (e.g., S-H).

Mandatory Visualizations

Visualizing the workflow and the chemical transformations can significantly aid in understanding the processes involved.

MMT_Protection_Workflow Substrate Substrate with -SH, -OH, or -NH₂ group Reaction Protection Reaction Substrate->Reaction MMT_Cl MMT-Cl (Monomethoxytrityl Chloride) MMT_Cl->Reaction Base Base (e.g., Pyridine) Base->Reaction MMT_Protected MMT-Protected Substrate Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, FTIR) MMT_Protected->Spectroscopic_Analysis Confirmation Confirmation of Protection Spectroscopic_Analysis->Confirmation Reaction->MMT_Protected

Caption: Workflow for MMT protection and spectroscopic confirmation.

Spectroscopic_Analysis_Principle cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_FTIR FTIR Spectroscopy Unprotected Unprotected Compound Unprotected_NMR Spectrum A: - Signal for -XH proton - Characteristic shifts for backbone Unprotected->Unprotected_NMR Unprotected_MS Mass Spectrum A: - [M+H]⁺ at m/z = X Unprotected->Unprotected_MS Unprotected_FTIR Spectrum A: - Characteristic X-H stretch Unprotected->Unprotected_FTIR Protected MMT-Protected Compound Protected_NMR Spectrum B: - Absence of -XH proton signal - New signals for -OCH₃ and aromatic protons - Shift of adjacent proton signals Protected->Protected_NMR Protected_MS Mass Spectrum B: - [M+H]⁺ at m/z = X + 272.34 Protected->Protected_MS Protected_FTIR Spectrum B: - Disappearance of X-H stretch - Appearance of aromatic C-H and C-O stretches Protected->Protected_FTIR

Caption: Principles of spectroscopic confirmation of MMT protection.

Alternative Protecting Groups

While MMT is a versatile protecting group, several alternatives exist, each with its own unique cleavage conditions and spectroscopic signatures.

Table 5: Comparison of Common Thiol Protecting Groups

Protecting GroupStructureCleavage ConditionsKey Spectroscopic Features
Trityl (Trt) TriphenylmethylStandard TFA cleavage cocktailSimilar to MMT but lacks the methoxy signals in NMR. Mass addition of 243.33 u.
Diphenylmethyl (Dpm) DiphenylmethylHigher concentrations of TFA (e.g., 50-95%)Aromatic signals in NMR corresponding to two phenyl groups. Mass addition of 167.24 u.
Acetamidomethyl (Acm) CH₂NHCOCH₃Mercury(II) acetate or iodineCharacteristic amide signals in NMR and IR. Mass addition of 71.08 u.
tert-Butyl (tBu) -C(CH₃)₃Strong acids (e.g., HF, TFMSA)Characteristic singlet for nine protons in ¹H NMR. Mass addition of 57.12 u.

By understanding the distinct spectroscopic fingerprints of the MMT group and its alternatives, researchers can confidently monitor their reactions and ensure the desired chemical transformations have occurred, leading to higher purity products and more reliable downstream applications in drug development and scientific discovery.

References

A Comparative Guide to the Acid Lability of Trityl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

The trityl (Trt) group and its derivatives are indispensable tools in modern organic synthesis, particularly for the protection of alcohols, amines, and thiols.[1][2] Their utility stems from their steric bulk and, most notably, their susceptibility to cleavage under acidic conditions. This allows for selective deprotection, a critical aspect in the synthesis of complex molecules such as oligonucleotides and peptides.[1] The acid lability of the trityl group can be finely tuned by introducing electron-donating substituents to the phenyl rings, which stabilize the resulting trityl cation formed during cleavage.[1] This guide provides a comparative analysis of the acid lability of common trityl protecting groups, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Acid Lability

The rate of acid-catalyzed cleavage of trityl groups is significantly influenced by the substitution pattern on the aromatic rings. Electron-donating groups, such as methoxy groups, enhance the stability of the carbocation intermediate, thereby increasing the lability of the protecting group.[1] The following table summarizes the relative rates of cleavage for commonly used trityl derivatives.

Protecting GroupAbbreviationStructureRelative Rate of Cleavage (Approx.)Typical Deprotection Conditions
TritylTrtC(C₆H₅)₃180% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[1]
MonomethoxytritylMMTC(C₆H₅)₂(C₆H₄OCH₃)10Dilute TFA (e.g., 1-3%) in DCM[1]
DimethoxytritylDMTC(C₆H₅)(C₆H₄OCH₃)₂100Very mild acid (e.g., 3% DCA in DCM)[1]
TrimethoxytritylTMTC(C₆H₄OCH₃)₃>1000Extremely mild acidic conditions

Note: The relative rates are approximate and can vary depending on the substrate and specific reaction conditions. The order of acid lability is generally TMT > DMT > MMT > Trt.[3]

Experimental Protocols for Trityl Group Deprotection

The choice of deprotection conditions is dictated by the lability of the specific trityl group and the presence of other acid-sensitive functionalities in the molecule.

Protocol 1: Deprotection of a Trityl (Trt) Ether using Formic Acid

This protocol is a milder alternative to using strong acids like Trifluoroacetic Acid (TFA) for the removal of the standard trityl group.

Materials:

  • Trityl-protected alcohol

  • Formic Acid (97+%)

  • Dioxane

  • Ethanol

  • Diethyl ether

  • Water

  • Standard laboratory glassware and a rotary evaporator

Procedure:

  • Treat the trityl-protected alcohol (1.0 equivalent) with cold formic acid (97+%) for approximately 3 minutes.[2]

  • Evaporate the formic acid under reduced pressure using an oil pump at room temperature.[2]

  • To aid in the complete removal of formic acid, co-evaporate the residue twice with dioxane.[2]

  • The residual gum can be further evaporated from ethanol and diethyl ether.[4]

  • The crude product can then be purified by appropriate methods, such as extraction or column chromatography, to separate the deprotected alcohol from the triphenylmethanol byproduct.[2][4]

Protocol 2: Deprotection of a Dimethoxytrityl (DMT) Group from a Synthetic Oligonucleotide

This procedure is commonly used in solid-phase oligonucleotide synthesis to remove the 5'-DMT group.

Materials:

  • Trityl-on synthetic oligonucleotide (on solid support or cleaved)

  • 80% Acetic acid in water (v/v)

Procedure:

  • If the oligonucleotide is lyophilized, dissolve the dried oligonucleotide in 80% acetic acid at room temperature.[1]

  • Allow the solution to stand for 20-30 minutes. A characteristic orange color will develop due to the formation of the dimethoxytrityl cation.[1]

  • Following deprotection, the oligonucleotide can be precipitated, typically using a salt solution (e.g., 3 M sodium acetate) and ethanol.[1]

Protocol 3: General Procedure for Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)

This protocol is suitable for substrates that are stable to stronger acidic conditions.

Materials:

  • Trityl-protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and a rotary evaporator

Procedure:

  • Dissolve the trityl-protected substrate (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M).[2]

  • Stir the solution at room temperature and add TFA (2.0 - 10.0 equivalents) dropwise.[2]

  • Monitor the reaction by a suitable method (e.g., TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.[2]

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[2]

  • Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography to separate the deprotected compound from the triphenylmethanol byproduct.[2]

Visualization of Trityl Group Lability

The acid-catalyzed cleavage of trityl ethers proceeds via an SN1-type mechanism. The first step involves the protonation of the ether oxygen by an acid. The subsequent cleavage of the carbon-oxygen bond is the rate-determining step and is facilitated by the formation of a stable trityl carbocation.[4][5] The stability of this carbocation is the key factor determining the lability of the protecting group.

G cluster_0 Mechanism of Acid-Catalyzed Deprotection A Trityl-Protected Substrate (R-O-Tr) B Protonated Intermediate [R-O(H)-Tr]+ A->B + H+ (Acid) C Deprotected Substrate (R-OH) B->C D Stable Trityl Cation (Tr+) B->D Rate-Determining Step TMT_cation TMT+ DMT_cation DMT+ Lability_High Higher Lability MMT_cation MMT+ Trt_cation Trt+ Lability_Low Lower Lability

Caption: Relationship between trityl cation stability and acid lability.

The diagram illustrates that the deprotection mechanism proceeds through a protonated intermediate, leading to the formation of the deprotected substrate and a trityl cation. The relative stability of this cation, which increases with the number of electron-donating methoxy groups (TMT+ > DMT+ > MMT+ > Trt+), directly correlates with the lability of the protecting group. More stable cations are formed more readily, resulting in a faster cleavage rate under acidic conditions.

References

A Comparative Guide to 5'-Hydroxyl Protection: MMT-Cl vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide and peptide synthesis, the selection of an appropriate protecting group for the 5'-hydroxyl function is a critical step that dictates the efficiency, yield, and purity of the final product. This guide provides an objective comparison of 4-methoxytrityl chloride (MMT-Cl) with other commonly used protecting groups, supported by experimental data and detailed protocols.

The strategic use of protecting groups is fundamental to the successful synthesis of complex biomolecules. These groups temporarily block reactive functional groups to prevent unwanted side reactions during sequential synthetic steps. For the 5'-hydroxyl group of nucleosides, the ideal protecting group should be easy to introduce in high yield, stable under the conditions of subsequent reactions (such as phosphoramidite coupling and oxidation), and readily removable under mild conditions that do not compromise the integrity of the synthesized chain.

This guide focuses on the validation of MMT-Cl for 5'-hydroxyl protection and compares its performance against two widely used alternatives: 4,4'-dimethoxytrityl chloride (DMT-Cl) and tert-butyldimethylsilyl chloride (TBDMS-Cl).

Performance Comparison of 5'-Hydroxyl Protecting Groups

The choice of a 5'-hydroxyl protecting group significantly impacts the overall success of a synthetic strategy. The following table summarizes the key performance characteristics of MMT, DMT, and TBDMS groups based on available experimental data.

Protecting GroupReagentTypical Protection YieldKey Stability CharacteristicsDeprotection Conditions
MMT MMT-ClGood to High (qualitative)More acid-labile than DMT. Stable to basic conditions.Mildly acidic (e.g., 20-80% acetic acid) or dilute TFA.[1][2]
DMT DMT-Cl70-93%Stable to basic conditions used for removal of base-protecting groups.[3]Mildly acidic (e.g., 3% DCA/TCA in DCM, 80% acetic acid).[3][4]
TBDMS TBDMS-ClGood to High (qualitative)Stable to phosphorylation conditions and both acidic and basic conditions that affect trityl and acyl groups, respectively.[5][6]Fluoride ion sources (e.g., TBAF in THF).[6]

Experimental Protocols

Detailed methodologies for the protection and deprotection of the 5'-hydroxyl group of a representative nucleoside, thymidine, are provided below.

Protocol 1: 5'-Hydroxyl Protection using MMT-Cl

Materials:

  • Thymidine

  • 4-monomethoxytrityl chloride (MMT-Cl)

  • Anhydrous pyridine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve thymidine in a mixture of anhydrous pyridine and DMF.

  • Add triethylamine to the solution.

  • Slowly add a solution of MMT-Cl (1.1 equivalents) in anhydrous DMF to the thymidine solution at room temperature with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with methanol.

  • Evaporate the solvents under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield 5'-O-MMT-thymidine.

Protocol 2: 5'-Hydroxyl Protection using DMT-Cl

Materials:

  • Thymidine

  • 4,4'-dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve thymidine in anhydrous pyridine under an inert atmosphere.

  • Add DMT-Cl (1.1 equivalents) portion-wise to the solution at room temperature.[7]

  • Stir the reaction for 2-4 hours, monitoring by TLC.[7]

  • Quench the reaction with methanol.

  • Remove pyridine under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.

  • Purify the product by silica gel column chromatography. Typical yields for 5'-O-DMT nucleosides after purification are in the range of 70-80%.[3]

Protocol 3: 5'-Hydroxyl Protection using TBDMS-Cl

Materials:

  • Deoxynucleoside

  • tert-butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the deoxynucleoside in anhydrous DMF.

  • Add imidazole (approximately 2.5 equivalents) to the solution.

  • Add TBDMS-Cl (approximately 1.2 equivalents) and stir at room temperature.

  • The reaction is typically rapid and can be monitored by TLC.

  • After completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the 5'-O-TBDMS-deoxynucleoside by silica gel column chromatography. The 5'-isomer is generally favored due to the steric bulk of the silylating agent.[5]

Protocol 4: Deprotection of 5'-O-Trityl Ethers (MMT/DMT)

Materials:

  • 5'-O-MMT/DMT protected oligonucleotide

  • 80% aqueous acetic acid or 3% dichloroacetic acid (DCA) in DCM

Procedure:

  • Dissolve the purified 5'-O-trityl protected oligonucleotide in the chosen acidic solution.

  • For 80% acetic acid, incubate at room temperature for 1-2 hours.[2]

  • For 3% DCA in DCM, the reaction is typically complete within minutes at room temperature.[3]

  • Monitor the deprotection by TLC or HPLC.

  • Quench the reaction by adding a base (e.g., pyridine or triethylamine).

  • Remove the acid and the cleaved trityl alcohol by extraction or precipitation of the oligonucleotide.

Protocol 5: Deprotection of 5'-O-TBDMS Ethers

Materials:

  • 5'-O-TBDMS protected oligonucleotide

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the 5'-O-TBDMS protected oligonucleotide in anhydrous THF.

  • Add the TBAF solution and stir at room temperature.

  • The reaction progress can be monitored by TLC or HPLC.

  • Upon completion, the reaction can be quenched with a buffered aqueous solution.

  • The desilylated oligonucleotide is then purified from the reaction mixture.

Visualizing the Workflow and Relationships

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

G cluster_protection 5'-Hydroxyl Protection cluster_synthesis Oligonucleotide Synthesis Cycle cluster_deprotection 5'-Hydroxyl Deprotection Nucleoside Nucleoside 5'-O-MMT Nucleoside 5'-O-MMT Nucleoside Nucleoside->5'-O-MMT Nucleoside Pyridine/DMF 5'-O-DMT Nucleoside 5'-O-DMT Nucleoside Nucleoside->5'-O-DMT Nucleoside Pyridine 5'-O-TBDMS Nucleoside 5'-O-TBDMS Nucleoside Nucleoside->5'-O-TBDMS Nucleoside Imidazole/DMF MMT-Cl MMT-Cl MMT-Cl->5'-O-MMT Nucleoside DMT-Cl DMT-Cl DMT-Cl->5'-O-DMT Nucleoside TBDMS-Cl TBDMS-Cl TBDMS-Cl->5'-O-TBDMS Nucleoside Phosphoramidite Coupling Phosphoramidite Coupling 5'-O-MMT Nucleoside->Phosphoramidite Coupling 5'-O-DMT Nucleoside->Phosphoramidite Coupling 5'-O-TBDMS Nucleoside->Phosphoramidite Coupling Capping Capping Phosphoramidite Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Phosphoramidite Coupling Protected Oligonucleotide Protected Oligonucleotide Oxidation->Protected Oligonucleotide Deprotected Oligonucleotide Deprotected Oligonucleotide Protected Oligonucleotide->Deprotected Oligonucleotide Mild Acid Mild Acid Mild Acid->Deprotected Oligonucleotide for MMT/DMT Fluoride Source Fluoride Source Fluoride Source->Deprotected Oligonucleotide for TBDMS

Caption: Experimental workflow for 5'-hydroxyl protection, oligonucleotide synthesis, and deprotection.

G cluster_mmt MMT Group cluster_dmt DMT Group cluster_tbdms TBDMS Group MMT_Lability Higher Acid Lability MMT_Deprotection Very Mild Acid MMT_Use Orthogonal Schemes DMT_Lability Standard Acid Lability DMT_Deprotection Mild Acid DMT_Use Standard Synthesis TBDMS_Lability Acid/Base Stable TBDMS_Deprotection Fluoride Ions TBDMS_Use RNA Synthesis

Caption: Key feature comparison of MMT, DMT, and TBDMS protecting groups.

Concluding Remarks

The selection of a 5'-hydroxyl protecting group is a nuanced decision that depends on the specific requirements of the synthetic target and the overall protection strategy.

  • MMT-Cl emerges as a valuable option when higher acid sensitivity is required, allowing for selective deprotection in the presence of more robust acid-labile groups. This makes it particularly suitable for complex syntheses involving orthogonal protection strategies.

  • DMT-Cl remains the industry standard for routine oligonucleotide synthesis due to its well-characterized behavior, high protection yields, and compatibility with standard automated synthesis cycles.

  • TBDMS-Cl offers a distinct advantage with its orthogonal deprotection chemistry using fluoride ions. This makes it an excellent choice for the synthesis of RNA or other molecules where both acid- and base-labile groups must be preserved during the removal of the 5'-hydroxyl protection.

Ultimately, the optimal choice will be guided by the desired balance of reactivity, stability, and orthogonality required for the successful synthesis of the target molecule. Researchers are encouraged to consider the comparative data and protocols presented in this guide to make an informed decision for their specific application.

References

A Comparative Guide to 4,4',4''-Trimethoxytrityl Chloride: Applications, Limitations, and Alternatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biomolecules, the selection of an appropriate protecting group is a critical decision that profoundly impacts reaction efficiency, yield, and purity. Among the arsenal of available reagents, 4,4',4''-Trimethoxytrityl chloride (TMTr-Cl or TMT-Cl) stands out as a highly acid-labile protecting group for hydroxyl and thiol functionalities. This guide provides a comprehensive review of the applications and limitations of TMTr-Cl, offering objective comparisons with alternative protecting groups, supported by experimental data and detailed protocols.

Introduction to Trityl Protecting Groups

Trityl (triphenylmethyl) protecting groups are widely employed in organic synthesis, particularly in nucleoside and peptide chemistry, due to their steric bulk, ease of introduction, and tunable acid lability.[1] The reactivity of the trityl group can be modulated by the addition of electron-donating groups, such as methoxy groups, to the phenyl rings. This leads to a family of trityl derivatives with a range of acid sensitivities. The order of acid-lability is as follows: 4,4',4''-Trimethoxytrityl (TMT) > 4,4'-Dimethoxytrityl (DMT) > 4-Methoxytrityl (MMT) > Trityl (Trt).[1] The enhanced lability of TMTr-Cl allows for its removal under milder acidic conditions, a significant advantage when working with sensitive substrates.

Applications of this compound

TMTr-Cl is a versatile reagent with a range of applications in modern organic synthesis, primarily centered around its role as a protecting group. Its high acid sensitivity makes it particularly valuable in multi-step syntheses where selective deprotection is required.

  • Nucleic Acid Synthesis : TMTr-Cl is used as a protecting group for the 5'-hydroxyl group of nucleosides during the synthesis of oligonucleotides.[2][3] It is also instrumental in the preparation of phosphoramidite building blocks, which are key reagents in solid-phase oligonucleotide synthesis.[4][5][6] Furthermore, it has been successfully employed in the synthesis of 5'-thiol-modified oligonucleotides, where the TMTr group protects the sulfur atom.[7]

  • Pharmaceutical Development : The triphenylmethyl motif, which is introduced using reagents like TMTr-Cl, is a structural component of some families of anticancer drugs.[8][9] TMTr-Cl also plays a role in the synthesis of nucleoside-based capping agents and protein tagging molecules.[6]

  • Complex Molecule Synthesis : Beyond nucleic acids and pharmaceuticals, TMTr-Cl is a general-purpose protecting group for hydroxyl functions in the synthesis of intricate molecular architectures.[3][8][10]

Limitations and Considerations

While the high acid lability of TMTr-Cl is a key advantage, it also presents certain limitations:

  • Moisture Sensitivity : TMTr-Cl is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[9]

  • Steric Hindrance : Like other trityl derivatives, the bulky nature of the TMTr group can sometimes hinder reactions at adjacent stereocenters.[1]

  • Limited Stability : The high acid sensitivity means that TMTr-protected compounds may not be stable to even weakly acidic conditions that might be required for the removal of other protecting groups. Careful planning of the synthetic route is therefore essential.

Comparison with Alternative Protecting Groups

The primary alternatives to TMTr-Cl are other members of the trityl family, which offer a spectrum of acid labilities. The choice of protecting group depends on the specific requirements of the synthetic strategy, particularly the conditions needed for deprotection of other functional groups in the molecule.

Protecting GroupAbbreviationRelative Acid LabilityTypical Deprotection Conditions
TritylTrt180% Acetic Acid or stronger acids
4-MethoxytritylMMT10Mildly acidic conditions
4,4'-DimethoxytritylDMT1003% Trichloroacetic acid in DCM
4,4',4''-TrimethoxytritylTMT>300Very mild acidic conditions (e.g., dilute citric acid)

While 4,4'-Dimethoxytrityl (DMT) remains the most popular 5'-hydroxyl protecting group in standard solid-phase DNA synthesis,[11] the superior acid lability of TMTr-Cl makes it an excellent choice for the synthesis of highly sensitive oligonucleotides or when orthogonal deprotection strategies are required. Other alternatives for hydroxyl protection include the 9-phenylxanthen-9-yl (pixyl) group, which is also more readily removed under acidic conditions than the DMT group.[11]

Experimental Protocols

5.1. General Protocol for the Protection of a Primary Hydroxyl Group with TMTr-Cl

This protocol is based on a procedure described in the patent literature.[12]

Materials:

  • Substrate containing a primary hydroxyl group

  • This compound (TMTr-Cl)

  • Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Dilute aqueous citric acid solution (e.g., 10%)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substrate (1 equivalent) in anhydrous pyridine or DCM.

  • If using DCM, add the non-nucleophilic base (1.5-2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add TMTr-Cl (1.1-1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, dilute aqueous citric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the TMTr-protected compound.

5.2. General Protocol for the Deprotection of a TMTr-Protected Hydroxyl Group

Materials:

  • TMTr-protected compound

  • Dichloromethane (DCM)

  • A mild acid (e.g., 3% trichloroacetic acid in DCM, or a solution of an organic acid like acetic acid or citric acid in a suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the TMTr-protected compound in DCM.

  • Add the mild acidic solution dropwise until the characteristic orange color of the trimethoxytrityl cation persists.

  • Stir the reaction at room temperature for 5-30 minutes. Monitor the reaction by TLC until the starting material is fully consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected compound as necessary.

Visualizations

Caption: Chemical structure of this compound.

acid_lability cluster_legend Acid Lability TMTr TMTr-Cl DMTr DMTr-Cl TMTr->DMTr > MMTr MMTr-Cl DMTr->MMTr > Tr Tr-Cl MMTr->Tr >

Caption: Hierarchy of acid lability among common trityl protecting groups.

workflow start Substrate with 1° -OH step1 Dissolve in Anhydrous Pyridine/DCM + Base start->step1 step2 Cool to 0°C step1->step2 step3 Add TMTr-Cl step2->step3 step4 Stir at Room Temperature (12-24h) step3->step4 step5 Work-up (EtOAc, NaHCO3, Citric Acid, Brine) step4->step5 step6 Purify (Silica Gel Chromatography) step5->step6 end TMTr-Protected Product step6->end

Caption: Experimental workflow for the protection of a primary hydroxyl group using TMTr-Cl.

References

Safety Operating Guide

Proper Disposal Procedures for 4,4',4''-Trimethoxytrityl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information, including a detailed operational plan for the proper disposal of 4,4',4''-Trimethoxytrityl chloride. The following procedural guidance is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices.

Immediate Safety and Handling Information

This compound is a skin and eye irritant.[1] All handling must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[1][2] Avoid inhalation of dust and direct contact with the substance.[1][2] This compound is sensitive to moisture and will react with water to produce hydrochloric acid and 4,4',4''-trimethoxytritanol. It is also incompatible with strong oxidizing agents.[1]

Disposal Overview and Regulatory Compliance

Disposal of this compound must be handled in accordance with local, state, and federal regulations.[3] As a halogenated organic compound, it is classified as hazardous waste.[2] Do not dispose of this chemical down the drain.[2][4] All waste, including empty containers and materials used for spill cleanup, must be collected and disposed of through a licensed hazardous waste disposal company.[1][5]

Hazardous Waste Classification

Proper identification of hazardous waste is crucial for disposal. This compound and waste derived from it fall under the Resource Conservation and Recovery Act (RCRA) regulations. The specific EPA hazardous waste codes may vary depending on how the waste was generated.

Waste Code CategoryDescriptionPotential Application to this compound Waste
F-Listed Wastes Wastes from non-specific sources.F001/F002: If used as a solvent or in a solvent mixture for degreasing or other applications.[1][6][7]
U-Listed Wastes Discarded commercial chemical products.While not specifically listed, it could fall under a general category if discarded in its pure form.
D-Listed Wastes Wastes exhibiting hazardous characteristics.D002 (Corrosivity): Waste from the hydrolysis of this compound will be acidic due to the formation of HCl and would require neutralization.[8][9]

Experimental Protocol: Laboratory-Scale Neutralization of this compound

For small quantities of residual this compound, a laboratory-scale hydrolysis procedure can be employed to render the waste less reactive before collection by a certified hazardous waste disposal service. This procedure should be performed in a chemical fume hood with appropriate PPE.

Objective: To hydrolyze residual this compound into 4,4',4''-trimethoxytritanol and hydrochloric acid, followed by neutralization of the acidic solution.

Materials:

  • Waste this compound

  • Methanol

  • Water (deionized or distilled)

  • Sodium bicarbonate (NaHCO₃) or 5% aqueous sodium hydroxide (NaOH) solution

  • pH paper or pH meter

  • Appropriately sized beaker or flask

  • Stir bar and stir plate

  • Designated hazardous waste container

Procedure:

  • Initial Quenching:

    • Carefully transfer the waste this compound into a beaker or flask equipped with a stir bar.

    • Slowly add methanol to the solid waste with stirring to dissolve it. This initial step helps to control the reaction with water. A common practice for quenching reactions with trityl chlorides is the addition of methanol.

    • Allow the mixture to stir for 10-15 minutes.

  • Hydrolysis:

    • While continuing to stir, slowly add water to the methanolic solution. An exothermic reaction may occur. The amount of water should be sufficient to fully hydrolyze the trityl chloride. A 10-fold excess by volume relative to the initial volume of methanol is a safe starting point.

    • Stir the mixture at room temperature for at least one hour to ensure complete hydrolysis. The solid 4,4',4''-trimethoxytritanol may precipitate out of the solution.

  • Neutralization:

    • The resulting solution will be acidic due to the formation of hydrochloric acid.

    • Slowly add sodium bicarbonate powder or a 5% sodium hydroxide solution portion-wise to the stirring mixture. Be cautious as the addition of sodium bicarbonate will cause gas evolution (CO₂).

    • Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is neutral (pH 6-8).

  • Waste Collection:

    • Once neutralized, the entire mixture (including the precipitated 4,4',4''-trimethoxytritanol) should be transferred to a designated hazardous waste container for halogenated organic compounds.[2][4]

    • Clearly label the container with its contents (e.g., "Hydrolyzed this compound waste, neutralized. Contains 4,4',4''-trimethoxytritanol, methanol, water, and salts").

    • Arrange for pickup by your institution's environmental health and safety department or a licensed hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Laboratory-Scale Treatment (Optional) cluster_2 Waste Collection & Storage cluster_3 Final Disposal Waste Generation Waste Generation Segregation Segregation Waste Generation->Segregation Halogenated Organic Waste Quenching Quenching Segregation->Quenching For small quantities Waste Container Waste Container Segregation->Waste Container For bulk quantities Hydrolysis Hydrolysis Quenching->Hydrolysis Add Water Neutralization Neutralization Hydrolysis->Neutralization Add Base (e.g., NaHCO3) Neutralization->Waste Container Labeling Labeling Waste Container->Labeling Secondary Containment Secondary Containment Labeling->Secondary Containment EH&S Pickup EH&S Pickup Secondary Containment->EH&S Pickup Licensed Disposal Facility Licensed Disposal Facility EH&S Pickup->Licensed Disposal Facility

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Protocols for Handling 4,4',4''-Trimethoxytrityl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines critical safety and handling procedures for 4,4',4''-Trimethoxytrityl chloride, a compound that serves as a versatile protecting group in organic synthesis. Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity. The primary hazards associated with this compound include skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the necessary protective gear for handling this compound.

PPE CategoryItemMaterial/SpecificationUse Case
Eye and Face Protection Safety GogglesChemical splash gogglesAlways wear when handling the solid or its solutions to protect from splashes.
Face ShieldIn conjunction with gogglesRecommended when there is a significant risk of splashing, such as during bulk transfers or dissolution.
Hand Protection GlovesChemical-resistant (e.g., nitrile, neoprene)Required for all handling activities to prevent skin contact. Inspect for damage before each use.[3]
Body Protection Laboratory CoatStandardTo be worn at all times in the laboratory to protect skin and clothing.
Chemical-Resistant ApronRubber or other resistant materialRecommended when handling larger quantities or during procedures with a high splash potential.[3][4]
Respiratory Protection Dust MaskN95 or equivalentUse when handling the powder outside of a chemical fume hood to prevent inhalation of dust particles.[5]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container should be kept tightly closed.[1][6] Corrosive solids should be stored below eye level.[7]

Handling and Use
  • Preparation:

    • Ensure an emergency eyewash station and safety shower are readily accessible.[4]

    • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust.[4][7]

  • Weighing and Transfer:

    • When weighing, use a balance inside the fume hood or use an enclosure to contain any dust.

    • Handle the solid carefully to avoid creating dust.

  • Dissolution:

    • If dissolving the solid, always add the solid slowly to the solvent.

    • For dissolution in anhydrous organic solvents, it is recommended to perform this under an inert atmosphere.[8]

Spill Management
  • Minor Spills:

    • For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

Disposal Plan

This compound is a halogenated organic compound.[9]

  • Waste Collection:

    • All solid waste contaminated with this chemical should be placed in a designated, labeled, and sealed hazardous waste container.

    • Solutions containing this compound should be collected in a separate, clearly labeled waste container for halogenated organic waste.[9][10] Do not mix with non-halogenated waste to avoid higher disposal costs.[11]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Disposal:

    • Dispose of the hazardous waste through your institution's EHS-approved procedures. Do not dispose of this chemical down the drain.[12]

Experimental Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain this compound ppe Don Appropriate PPE start->ppe setup Set Up in Chemical Fume Hood ppe->setup weigh Weigh Solid setup->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve spill Spill Occurred? dissolve->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes waste Collect Waste spill->waste No cleanup->waste dispose Dispose via EHS waste->dispose end End dispose->end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.